Practolol
描述
A beta-adrenergic antagonist that has been used in the emergency treatment of cardiac arrhythmias.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for cardiovascular disease.
A beta-1 adrenergic antagonist that has been used in the emergency treatment of CARDIAC ARRYTHMIAS.
See also: Atenolol (related); Propranolol (related); Metoprolol (related) ... View More ...
Structure
2D Structure
3D Structure
属性
IUPAC Name |
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURULFYMVIFBIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021179 | |
| Record name | Practolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Practolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.90e-01 g/L | |
| Record name | Practolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6673-35-4 | |
| Record name | Practolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6673-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Practolol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006673354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Practolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01297 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Practolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Practolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRACTOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUG9176GRW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Practolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134-136 °C, 134 - 136 °C | |
| Record name | Practolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01297 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Practolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Practolol on β1-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the molecular interactions and physiological effects of practolol, a β1-adrenergic receptor antagonist. It covers the core mechanism of action, downstream signaling consequences, quantitative pharmacodynamic data, and detailed experimental protocols relevant to its study.
Executive Summary
This compound is a cardioselective β1-adrenergic receptor antagonist that has been utilized in the management of cardiac arrhythmias.[1][2] Its primary mechanism involves competitively blocking the β1-adrenergic receptors, predominantly found in cardiac tissue, from endogenous catecholamines such as epinephrine and norepinephrine.[1][3] This antagonism inhibits the downstream Gs-protein/adenylyl cyclase signaling cascade, leading to reduced intracellular cyclic AMP (cAMP) levels.[4] The physiological consequences include a decrease in heart rate, cardiac output, and blood pressure. Notably, this compound's selectivity for β1 receptors is a dose-dependent phenomenon; at lower concentrations, it maintains its cardioselectivity, while at higher concentrations, it can also antagonize β2 receptors. This guide synthesizes the current understanding of this compound's action, presenting key data and methodologies for its investigation.
Molecular Mechanism of Action
Competitive Antagonism at the β1-Adrenergic Receptor
This compound functions as a competitive antagonist at β1-adrenergic receptor sites. It competes with endogenous adrenergic neurotransmitters, primarily norepinephrine released from sympathetic nerves and circulating epinephrine, for binding to these receptors located on cardiomyocytes. By occupying the receptor's binding pocket, this compound prevents the conformational change typically induced by agonists, thereby inhibiting receptor activation. This blockade of normal epinephrine-mediated sympathetic actions reduces the physiological effects of physical exertion or stress on the heart.
Dose-Dependent Selectivity
This compound is recognized for its cardioselectivity, demonstrating a higher affinity for β1 receptors compared to β2 receptors. This selectivity is crucial for its clinical profile, as β1 receptors are the predominant subtype in the heart, while β2 receptors are prevalent in bronchial and vascular smooth muscle.
However, this selectivity is not absolute and is dose-related.
-
Low Dose/Concentration: At lower therapeutic doses, this compound selectively blocks β1 receptors, primarily affecting cardiac function without significant impact on β2-mediated processes like bronchodilation.
-
High Dose/Concentration: At higher doses and serum concentrations, this compound loses its selectivity and can block both β1 and β2 receptors, potentially leading to side effects such as bronchoconstriction.
Downstream Signaling Pathway: Inhibition of Adenylyl Cyclase
The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates the stimulatory G-protein, Gs. This activation cascade proceeds as follows:
-
The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.
-
Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
cAMP acts as a crucial second messenger, activating Protein Kinase A (PKA).
-
PKA then phosphorylates various intracellular proteins, including L-type calcium channels, leading to increased calcium influx and enhanced cardiac contractility and heart rate.
This compound disrupts this pathway at its inception. By blocking the β1 receptor, it prevents Gs protein activation, thereby inhibiting adenylyl cyclase and suppressing the production of cAMP. This leads to a reduction in the overall sympathetic tone on the heart.
Quantitative Data and Pharmacodynamics
The following tables summarize key quantitative and qualitative pharmacological data for this compound.
Table 1: Pharmacological Properties of this compound
| Property | Description | Reference(s) |
| Drug Class | β-Adrenergic Receptor Antagonist (Beta-Blocker) | |
| Selectivity | Selective for β1-Adrenergic Receptor ("Cardioselective") | |
| Mechanism | Competitive Antagonist | |
| Intrinsic Sympathomimetic Activity (ISA) | Yes (Partial Agonist Activity) | |
| Membrane Stabilizing Activity (MSA) | No | |
| Lipophilicity (log P) | Low (Experimental log P = 0.79) |
Table 2: Comparative Pharmacodynamics of this compound and Propranolol in Humans
| Parameter | This compound | Propranolol | Reference(s) |
| Blood Concentration for Maximal Inhibition of Exercise Tachycardia | 2.5 ± 0.4 µg/mL | 0.10 ± 0.08 µg/mL | |
| Relative Potency (vs. Isoproterenol) | Lower | Higher (over 600-fold difference in vivo) | |
| Effect on Resting Cardiac Output | No reduction | Reduction |
Experimental Protocols
Detailed methodologies are essential for the quantitative study of this compound's interaction with β1-adrenergic receptors. Below are protocols for two key assays.
Protocol: Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the β1-adrenergic receptor by measuring its ability to compete with a known radiolabeled ligand.
Objective: To quantify the affinity of this compound for β1-adrenergic receptors in a membrane preparation.
Materials:
-
Receptor Source: Cell membranes isolated from tissue or cells expressing β1-adrenergic receptors (e.g., heart tissue, HEK293 cells overexpressing β1-AR).
-
Radioligand: A non-selective or β1-selective radiolabeled antagonist, such as 125I-Cyanopindolol (125I-CYP).
-
Competitor: Unlabeled this compound, serially diluted.
-
Non-specific Binding Control: A high concentration of a non-selective antagonist, such as propranolol (e.g., 10 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Instrumentation: Gamma counter, Brandel Harvester or similar filtration device.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and isolate the membrane fraction via differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine protein concentration.
-
Assay Setup: In duplicate or triplicate tubes, combine:
-
Total Binding: Assay buffer, a fixed concentration of radioligand (e.g., 50-100 pM 125I-CYP), and membrane preparation.
-
Non-specific Binding (NSB): Same as Total Binding, but with the addition of excess unlabeled propranolol.
-
Competition Binding: Same as Total Binding, but with the addition of increasing concentrations of unlabeled this compound (e.g., 10-12 M to 10-4 M).
-
-
Incubation: Incubate all tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the resulting sigmoidal curve using a one-site or two-site competition model in a suitable software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Adenylyl Cyclase Activity Assay
This assay measures the ability of this compound to inhibit agonist-stimulated adenylyl cyclase activity, thereby quantifying its functional antagonism.
Objective: To measure the effect of this compound on cAMP production by adenylyl cyclase.
Materials:
-
Enzyme Source: β1-AR expressing cell membranes.
-
Stimulant: A β-adrenergic agonist (e.g., Isoproterenol).
-
Inhibitor: this compound.
-
Substrate: ATP, supplemented with [α-32P]ATP.
-
Reaction Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, ATP regenerating system (e.g., phosphocreatine and creatine kinase), pH 7.5.
-
Stopping Solution: e.g., 100 mM Tris, 2% SDS, 2 mM ATP, 0.2 mM cAMP.
-
Chromatography Columns: Dowex AG50W-X4 resin and neutral alumina columns.
-
Instrumentation: Scintillation counter.
Methodology:
-
Assay Setup: On ice, prepare reaction tubes containing the membrane preparation, reaction buffer, and the desired concentration of this compound or vehicle.
-
Pre-incubation: Pre-incubate the tubes for 10-15 minutes at 37°C.
-
Initiation: Start the reaction by adding the β-adrenergic agonist (to stimulate the enzyme) and [α-32P]ATP.
-
Incubation: Incubate for a defined period (e.g., 10-20 minutes) at 37°C. The reaction must be linear with respect to time and protein concentration.
-
Termination: Stop the reaction by adding the stopping solution and boiling for 3-5 minutes. This denatures the enzyme and other proteins.
-
Separation of [32P]cAMP:
-
Apply the reaction mixture to a Dowex cation exchange column. The negatively charged [α-32P]ATP and other nucleotides are not retained, while the less charged [32P]cAMP is retained and subsequently eluted.
-
Pass the eluate from the Dowex column through a neutral alumina column. The alumina retains the remaining [α-32P]ATP, allowing the purified [32P]cAMP to pass through into a collection vial. This two-column method ensures high purity of the final product.
-
-
Quantification: Add scintillation fluid to the vials and measure the amount of [32P]cAMP using a liquid scintillation counter.
-
Data Analysis: Calculate the adenylyl cyclase activity (e.g., in pmol cAMP/min/mg protein). Plot the activity against the concentration of this compound to determine its inhibitory potency (IC50) on agonist-stimulated cAMP production.
Logical Relationships and Clinical Implications
The defining characteristic of this compound is its dose-dependent cardioselectivity. This relationship dictates its therapeutic window and potential side-effect profile.
While effective, this compound is no longer in clinical use due to its association with severe adverse effects upon chronic administration, including the oculomucocutaneous syndrome. Nevertheless, its study remains critical for understanding the principles of selective β-adrenergic blockade and for guiding the development of safer cardioselective β-blockers.
References
Chemical structure and synthesis of practolol
An In-depth Technical Guide on the Chemical Structure and Synthesis of Practolol
Introduction
This compound is a selective β1-adrenergic receptor antagonist that has been historically used in the emergency treatment of cardiac arrhythmias.[1][2] As a member of the aryloxypropanolamine class of beta-blockers, its chemical structure is pivotal to its pharmacological activity. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure
This compound is chemically described as N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide.[2] It is a derivative of n-(4-Hydroxyphenyl)acetamide, where the hydrogen of the phenolic hydroxy group is substituted by a 3-(isopropylamino)-2-hydroxypropyl group.[2] The structure incorporates several key functional groups: a secondary amine, a secondary alcohol, an ether, and an acetamide group, all of which contribute to its pharmacological profile.[2] The presence of a chiral center at the C2 position of the propanolamine side chain results in two enantiomers, with the (S)-enantiomer being the more potent β-blocker.
The key structural features of this compound include:
-
Aromatic Ring: A para-substituted phenyl ring.
-
Acetamide Group: An acetamide moiety attached to the phenyl ring, which is a distinguishing feature compared to other beta-blockers like propranolol.
-
Propanolamine Side Chain: A 3-(isopropylamino)-2-hydroxypropoxy side chain, which is characteristic of many beta-blockers and crucial for its binding to the β-adrenergic receptor.
-
Isopropyl Group: The N-isopropyl group contributes to its selectivity for the β1 receptor.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |
| Molecular Formula | C₁₄H₂₂N₂O₃ | |
| Molecular Weight | 266.34 g/mol | |
| CAS Number | 6673-35-4 | |
| Melting Point | 134-136 °C | |
| Appearance | White Solid | |
| Polar Surface Area | 70.59 Ų | |
| Rotatable Bond Count | 7 |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process. A common and established method involves the reaction of p-acetamidophenol (paracetamol) with an epoxide, followed by the introduction of the isopropylamine side chain.
General Synthesis Workflow
The synthesis can be logically divided into two primary stages:
-
Formation of the Epoxide Intermediate: p-Acetamidophenol is reacted with epichlorohydrin in the presence of a base to form the key intermediate, 1-(4-acetamidophenoxy)-2,3-epoxypropane.
-
Ring-Opening of the Epoxide: The synthesized epoxide is then subjected to a nucleophilic ring-opening reaction with isopropylamine to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 1-(4-acetamidophenoxy)-2,3-epoxypropane
-
Reactants: p-Acetamidophenol, epichlorohydrin, and a suitable base (e.g., sodium hydroxide).
-
Procedure: A mixture of p-acetamidophenol and a base is prepared in a suitable solvent. Epichlorohydrin is added to this mixture. The reaction is typically stirred for several hours at ambient temperature.
-
Work-up and Purification: After the reaction is complete, the mixture is filtered. The solid residue is washed with water to remove any inorganic salts. The resulting crude product, 1-(4-acetamidophenoxy)-2,3-epoxypropane, can be further purified by recrystallization. The reported melting point for this intermediate is 110°C.
Step 2: Synthesis of this compound (1-(4-acetamidophenoxy)-3-isopropylamino-2-propanol)
-
Reactants: 1-(4-acetamidophenoxy)-2,3-epoxypropane and isopropylamine.
-
Procedure: A mixture of 1-(4-acetamidophenoxy)-2,3-epoxypropane and an excess of isopropylamine is stirred at ambient temperature for an extended period (e.g., 16 hours). The isopropylamine acts as both the nucleophile and the solvent.
-
Work-up and Purification: The resulting solution is evaporated to dryness under reduced pressure to remove the excess isopropylamine. The residue is then crystallized from a suitable solvent, such as butyl acetate, to yield pure this compound.
A chemoenzymatic approach for the synthesis of enantiopure (S)-Practolol has also been developed, utilizing lipases for kinetic resolution of a chlorohydrin precursor, offering a greener alternative with high enantiomeric excess.
Spectroscopic Data
Table 2: Spectroscopic Data for this compound
| Technique | Key Observations | Reference(s) |
| Mass Spec (MS) | GC-MS and LC-MS data are available, with characteristic fragmentation patterns. The molecular ion peak [M]+ would be observed at m/z 266. | |
| ¹H-NMR | Expected signals would include: aromatic protons on the phenyl ring, a singlet for the acetyl methyl group, signals for the methine and methylene protons of the propoxy chain, a multiplet for the isopropyl methine proton, and a doublet for the isopropyl methyl groups. | |
| ¹³C-NMR | Expected signals would include: distinct peaks for the aromatic carbons, the carbonyl carbon of the acetamide, the methyl carbon of the acetamide, and the carbons of the propanolamine and isopropyl groups. | |
| Infrared (IR) | Characteristic absorption bands would be observed for: O-H stretching (alcohol), N-H stretching (amine and amide), C=O stretching (amide), C-O stretching (ether), and aromatic C-H and C=C stretching. |
Note: NMR and IR data are inferred from the known structure and data for analogous compounds, as specific spectral data for this compound was not found in the search results.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at β1-adrenergic receptors, which are predominantly located in the heart and vascular smooth muscle. In the normal physiological state, catecholamines like epinephrine and norepinephrine bind to these receptors, activating a G-protein coupled signaling cascade that leads to increased heart rate and contractility.
This compound competes with these endogenous catecholamines for the same binding sites on the β1-receptors. By blocking these receptors, this compound inhibits the downstream signaling pathway, thereby reducing the effects of sympathetic stimulation on the heart. This results in a decrease in heart rate, cardiac output, and both systolic and diastolic blood pressure.
References
The Rise and Fall of a Pioneer: The Historical Development of Practolol in Cardiovascular Research
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The development of β-adrenergic receptor antagonists, or beta-blockers, represents a landmark achievement in cardiovascular pharmacology. Within this class of drugs, practolol holds a unique and cautionary place in history. As the first cardioselective (β1-selective) beta-blocker, it offered the promise of targeted cardiac therapy with fewer side effects than its non-selective predecessors like propranolol. Initially hailed for its efficacy in treating angina pectoris and cardiac arrhythmias, its widespread use was ultimately curtailed by the emergence of a severe and unforeseen adverse drug reaction, the oculomucocutaneous syndrome. This whitepaper provides an in-depth technical guide to the historical development of this compound, focusing on its pharmacological profile, key experimental findings, and the lessons learned from its clinical application and subsequent withdrawal.
Discovery and Development
This compound (ICI 66082) was synthesized in the late 1960s by scientists at the Imperial Chemical Industries (ICI) Pharmaceuticals Division in the United Kingdom. The primary goal was to develop a beta-blocker with greater affinity for β1-adrenergic receptors, which are predominantly located in the heart, than for β2-adrenergic receptors found in the bronchi and peripheral blood vessels. This cardioselectivity was intended to reduce the risk of bronchospasm, a significant concern with non-selective beta-blockers in patients with respiratory conditions.
Early research on this compound and similar compounds began as early as 1967, with more intensive investigations involving animal models such as dogs, cats, and rats taking place in the early 1970s. These preclinical studies demonstrated this compound's ability to protect the heart from excessive sympathetic stimulation while having a reduced effect on bronchial and peripheral vascular beta-receptors.
Mechanism of Action
This compound is a competitive antagonist of β1-adrenergic receptors. Like other beta-blockers, it competes with endogenous catecholamines, such as epinephrine and norepinephrine, for binding sites on these receptors. By blocking the activation of β1-receptors in the heart, this compound exerts several key cardiovascular effects:
-
Negative Chronotropy: A reduction in heart rate.
-
Negative Inotropy: A decrease in the force of myocardial contraction.
-
Reduced Cardiac Output: The overall volume of blood pumped by the heart per minute is decreased.
-
Antihypertensive Effects: A lowering of both systolic and diastolic blood pressure, particularly during exercise.
The selectivity of this compound for β1-receptors meant that it had less of an inhibitory effect on β2-receptor-mediated bronchodilation and vasodilation compared to non-selective beta-blockers.
Signaling Pathway
The binding of an agonist (like norepinephrine) to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), typically activates a stimulatory G-protein (Gs). This initiates a signaling cascade that ultimately leads to increased heart rate and contractility. This compound, as an antagonist, blocks this initial step.
Preclinical Research and Experimental Protocols
A variety of preclinical studies were conducted to establish the pharmacological profile of this compound. These involved both in vitro and in vivo models.
In Vitro Studies on Isolated Tissues
Objective: To determine the cardioselectivity of this compound by comparing its antagonist activity on cardiac (β1) and tracheal (β2) tissues.
Experimental Protocol (Representative):
-
Tissue Preparation: Isolated rabbit atria (rich in β1 receptors) and guinea pig tracheal preparations (rich in β2 receptors) were used. The tissues were suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Recording of Responses: The contractile responses of the atria (rate and force) and the relaxation of the trachea were recorded using isometric transducers connected to a polygraph.
-
Agonist Stimulation: Dose-response curves were generated for the β-agonist isoprenaline to establish baseline responses in both tissues.
-
Antagonist Application: this compound was added to the organ baths at various concentrations, and the dose-response curves for isoprenaline were re-determined in the presence of the antagonist.
-
Data Analysis: The degree of rightward shift in the isoprenaline dose-response curve was used to quantify the antagonist potency (pA2 value) of this compound in each tissue. A significantly higher pA2 value in the atrial preparation compared to the tracheal preparation would indicate β1-selectivity.
In Vivo Studies in Animal Models
Objective: To evaluate the cardiovascular effects of this compound in intact animals and to compare them with non-selective beta-blockers.
Experimental Protocol (Representative - Canine Model):
-
Animal Preparation: Anesthetized dogs were instrumented for the measurement of heart rate, arterial blood pressure, left ventricular pressure, and cardiac output.
-
Drug Administration: this compound and a non-selective beta-blocker (e.g., propranolol) were administered intravenously at various doses.
-
Challenge with Agonists: The effects of the beta-blockers were assessed by their ability to antagonize the cardiovascular responses to intravenous infusions of isoprenaline (a non-selective β-agonist) and norepinephrine (predominantly an α- and β1-agonist).
-
Measurement of Parameters: Cardiovascular parameters were continuously monitored and recorded before and after drug administration and during agonist challenge.
-
Data Analysis: The dose-dependent effects of this compound on heart rate, blood pressure, and contractility were quantified and compared to those of the non-selective beta-blocker.
Clinical Trials in Cardiovascular Disease
This compound was investigated in numerous clinical trials for the management of angina pectoris and cardiac arrhythmias.
Angina Pectoris
Clinical trials in patients with angina pectoris aimed to assess the efficacy of this compound in reducing the frequency of anginal attacks and improving exercise tolerance.
| Clinical Trial (Representative) | Number of Patients | Dosage of this compound | Key Quantitative Outcomes | Reference |
| George et al. (1970) | 24 | Not specified | 17 out of 24 patients experienced fewer angina attacks and consumed fewer glyceryl trinitrate tablets. A statistically significant decrease in the mean number of attacks was observed (p < 0.05). | [1][2][3] |
| Sandler and Clayton (1970) | 15 | 200 to 600 mg twice daily | Increased duration of exercise possible in exercise tests and reduced ST-segment depression during exercise. | [4][5] |
Cardiac Arrhythmias
This compound was also evaluated for its antiarrhythmic properties, particularly in the context of acute myocardial infarction.
| Clinical Trial (Representative) | Number of Patients | Dosage of this compound | Key Quantitative Outcomes | Reference |
| Multicentre International Study (1975) | 3053 | 200 mg twice daily | A significant reduction in mortality was observed in patients with anterior myocardial infarction treated with this compound. | |
| Jewitt et al. (1970) | 150 | Not specified | Effective in controlling a variety of cardiac arrhythmias. | |
| Allen et al. (1975) | 55 | 200 mg twice daily | Significant reduction in the percentage of hours with salvos of ventricular premature beats (p < 0.025) in patients following myocardial infarction. |
The Emergence of the Oculomucocutaneous Syndrome
Despite its initial success, reports of a unique and severe adverse drug reaction began to emerge in the mid-1970s. This constellation of symptoms, termed the "oculomucocutaneous syndrome," was characterized by:
-
Ocular manifestations: Keratoconjunctivitis sicca (dry eyes), conjunctival scarring, and fibrosis, sometimes leading to visual impairment.
-
Mucous membrane lesions: Ulceration of the nasal and oral mucosa.
-
Cutaneous reactions: Psoriasiform rashes, hyperkeratosis, and thickening of the skin.
-
Serosal inflammation: A sclerosing peritonitis (inflammation and fibrosis of the lining of the abdominal cavity) and pleurisy (inflammation of the lining of the lungs).
-
Auditory effects: Cochlear damage and secretory otitis media, leading to deafness in some cases.
A key report in 1975 detailed these untoward effects in 27 patients receiving this compound. The syndrome was often insidious in its onset and could progress even after the discontinuation of the drug. The underlying mechanism is thought to involve an autoimmune reaction, possibly triggered by a metabolite of this compound.
| Adverse Effect | Reported Incidence/Number of Cases | Key Features | Reference |
| Oculomucocutaneous Syndrome | 27 cases in one 1975 report | Keratoconjunctivitis sicca, conjunctival scarring, skin rashes, sclerosing peritonitis, pleurisy, cochlear damage. |
Withdrawal from the Market and Legacy
The growing number of reports of the oculomucocutaneous syndrome led to the withdrawal of this compound from the market for oral use in the mid-1970s. Its use was restricted to intravenous administration in emergency situations under close monitoring.
The story of this compound serves as a critical case study in pharmacovigilance and the importance of post-marketing surveillance. It highlighted the potential for idiosyncratic, delayed-onset adverse drug reactions that may not be apparent in pre-marketing clinical trials. The this compound disaster prompted significant changes in drug regulation and safety monitoring worldwide.
Experimental Workflow: A Representative Clinical Trial
The following diagram illustrates a typical workflow for a double-blind, placebo-controlled clinical trial of this compound in angina pectoris during that era.
Conclusion
The history of this compound is a compelling narrative of innovation, therapeutic advancement, and the paramount importance of drug safety. As the first cardioselective beta-blocker, it paved the way for a new generation of cardiovascular medications with improved side-effect profiles. However, the devastating oculomucocutaneous syndrome associated with its long-term use served as a stark reminder of the complexities of drug action and the need for vigilant post-marketing surveillance. The lessons learned from the rise and fall of this compound have had a lasting impact on the field of drug development, shaping the rigorous safety standards that are in place today. For researchers and scientists, the story of this compound underscores the intricate balance between therapeutic efficacy and patient safety that lies at the heart of pharmaceutical innovation.
References
- 1. The effects of three beta-adrenoceptor blocking drugs on isolated preparations of skeletal and cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in treatment of angina pectoris. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in Treatment of Angina Pectoris. A Double-blind Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical evaluation of this compound, a new cardioselective beta-blocking agent in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmj.com [bmj.com]
Unraveling the Intrinsic Sympathomimetic Activity of Practolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Practolol, a cardioselective β1-adrenergic receptor antagonist, holds a significant place in the history of cardiovascular pharmacology. While primarily classified as a beta-blocker, this compound is distinguished by its intrinsic sympathomimetic activity (ISA). This partial agonist activity at the β1-adrenergic receptor results in a low level of receptor stimulation, even in the absence of endogenous catecholamines. This unique pharmacological profile leads to a distinct hemodynamic response compared to beta-blockers lacking ISA, such as propranolol. Understanding the nuances of this compound's ISA is crucial for researchers and drug development professionals seeking to design novel cardiovascular therapies with tailored pharmacological effects. This in-depth technical guide provides a comprehensive overview of the core mechanisms, experimental evaluation, and quantitative characterization of this compound's intrinsic sympathomimetic activity.
Core Mechanism of Action
This compound competitively binds to β1-adrenergic receptors, primarily located in the heart.[1] Unlike pure antagonists that simply block the receptor, this compound's chemical structure allows it to induce a conformational change in the receptor, leading to a partial activation of the downstream signaling cascade. This partial agonism results in a submaximal response compared to full agonists like isoprenaline.[2]
The primary signaling pathway initiated by β1-adrenergic receptor activation is the Gs protein-adenylyl cyclase-cAMP cascade. Upon receptor stimulation, the α-subunit of the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] As a second messenger, cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins that ultimately mediate the physiological responses, such as increased heart rate and contractility. This compound, through its partial agonist activity, modestly stimulates this pathway.
Quantitative Data Summary
The intrinsic sympathomimetic activity and antagonist potency of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from the scientific literature, providing a comparative perspective with other beta-blockers.
Table 1: In Vitro Potency and Intrinsic Activity of this compound
| Parameter | Drug | Species/Tissue | Value | Reference |
| pA2 | This compound | Cat papillary muscle | 5.6 | [4] |
| Propranolol | Cat papillary muscle | 8.3 | [4] | |
| Acebutolol | Cat papillary muscle | 7.5 | ||
| Sotalol | Cat papillary muscle | 4.8 | ||
| Intrinsic Activity (% of Isoprenaline max) | This compound | Cat papillary muscle | <10% at 10⁻⁵ M, 10-20% at 10⁻⁴ M | |
| Sotalol | Cat papillary muscle | <10% at 10⁻⁵ M, 10-20% at 10⁻⁴ M | ||
| Acebutolol | Cat papillary muscle | No effect |
Table 2: In Vivo Hemodynamic Effects of this compound in Animal Models
| Parameter | Drug | Species | Dose | Effect | Reference |
| Heart Rate | This compound | Anesthetized Dogs | 0.025-4.0 mg/kg i.v. | Smaller reduction compared to propranolol | |
| Propranolol | Anesthetized Dogs | 0.025-4.0 mg/kg i.v. | Significant reduction | ||
| Cardiac Output | This compound | Anesthetized Dogs | 0.09 mg/kg | Less change compared to propranolol | |
| Propranolol | Anesthetized Dogs | 0.09 mg/kg | Significant reduction | ||
| Blood Pressure | This compound | Anesthetized Dogs | 0.09 mg/kg | Less change compared to propranolol | |
| Propranolol | Anesthetized Dogs | 0.09 mg/kg | Significant reduction | ||
| Myocardial Blood Flow | This compound | Anesthetized Dogs | 0.5 mg/kg i.v. | No significant change in ischemic area | |
| Propranolol | Anesthetized Dogs | 0.1 mg/kg i.v. | Significant decrease in ischemic area |
Table 3: Clinical Effects of this compound in Humans
| Parameter | Condition | Drug | Dose | Effect | Reference |
| Exercise Heart Rate Reduction | Healthy Volunteers | This compound | - | Flattening of dose-response curve | |
| Healthy Volunteers | Propranolol | - | Continued reduction with increasing dose | ||
| Resting Heart Rate | Healthy Volunteers | This compound | - | Smaller reduction compared to drugs without ISA | |
| Cardiac Output | Hypertensive Patients | This compound | - | Did not reduce at any dose level | |
| Blood Pressure (Resting) | Hypertensive Patients | This compound | - | Small effect | |
| Exercise Tachycardia Inhibition | Hypertensive Patients | This compound | 2.5+/-0.4 µg/ml (blood conc.) | 74+/-7% of control | |
| Hypertensive Patients | Propranolol | 0.10+/-0.08 µg/ml (blood conc.) | 74+/-7% of control |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of intrinsic sympathomimetic activity. The following sections outline the core experimental protocols employed in the characterization of this compound's ISA.
Radioligand Binding Assay for Receptor Affinity (pA2) Determination
This assay quantifies the affinity of a ligand for its receptor. The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.
Objective: To determine the binding affinity (pA2) of this compound for β1-adrenergic receptors.
Materials:
-
Isolated cardiac cell membranes (e.g., from cat papillary muscle or rat heart ventricles) rich in β1-adrenergic receptors.
-
Radiolabeled antagonist (e.g., [3H]dihydroalprenolol or [125I]iodocyanopindolol).
-
Full agonist (e.g., Isoprenaline).
-
Test compound (this compound).
-
Incubation buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
Protocol:
-
Membrane Preparation: Homogenize cardiac tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the incubation buffer.
-
Competition Binding Assay:
-
Set up a series of tubes containing a fixed concentration of the radiolabeled antagonist and varying concentrations of unlabeled this compound.
-
Add a fixed amount of the membrane preparation to each tube.
-
Incubate the mixture at a specific temperature (e.g., 29°C) for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation. The pA2 value can then be derived from the Ki.
Adenylyl Cyclase Activity Assay
This assay measures the ability of a compound to stimulate the production of cAMP, the downstream second messenger of β-adrenergic receptor activation.
Objective: To quantify the partial agonist activity of this compound by measuring its effect on adenylyl cyclase activity.
Materials:
-
Isolated cell membranes (as described above).
-
ATP (substrate for adenylyl cyclase).
-
[α-32P]ATP (radiolabeled substrate).
-
Test compound (this compound).
-
Full agonist (Isoprenaline) as a positive control.
-
Antagonist (Propranolol) as a negative control.
-
Incubation buffer containing ATP regenerating system (e.g., creatine phosphate and creatine kinase).
-
Dowex and alumina columns for cAMP separation.
-
Scintillation counter.
Protocol:
-
Assay Setup: In separate tubes, incubate the cell membranes with the incubation buffer, [α-32P]ATP, and either vehicle, this compound, isoprenaline, or this compound in the presence of propranolol.
-
Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., containing unlabeled cAMP and SDS).
-
cAMP Separation: Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP and other nucleotides using sequential chromatography over Dowex and alumina columns.
-
Quantification: Measure the radioactivity of the eluted [32P]cAMP using a scintillation counter.
-
Data Analysis: Calculate the amount of cAMP produced per unit of time and protein. Express the activity of this compound as a percentage of the maximal stimulation achieved with the full agonist, isoprenaline.
Isolated Tissue Bioassay (e.g., Guinea Pig Atria)
This ex vivo method assesses the physiological response of an isolated organ to a drug, providing a functional measure of its activity.
Objective: To characterize the inotropic (force of contraction) and chronotropic (rate of contraction) effects of this compound.
Protocol:
-
Tissue Preparation: Isolate the atria from a guinea pig and mount them in an organ bath containing oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature (e.g., 37°C).
-
Measurement of Contraction: Attach the atria to a force transducer to record the isometric tension (inotropic effect) and a rate meter to record the spontaneous beating rate (chronotropic effect).
-
Dose-Response Curve Generation:
-
After a stabilization period, add cumulative concentrations of a full agonist (isoprenaline) to generate a control dose-response curve.
-
Wash out the agonist and allow the tissue to return to baseline.
-
Incubate the tissue with a fixed concentration of this compound for a defined period.
-
Generate a second isoprenaline dose-response curve in the presence of this compound.
-
-
Data Analysis: The rightward shift of the isoprenaline dose-response curve in the presence of this compound is used to calculate the pA2 value. The ability of this compound alone to increase the atrial rate and force of contraction is a direct measure of its intrinsic sympathomimetic activity.
In Vivo Hemodynamic Studies in Animal Models (e.g., Conscious or Anesthetized Dogs)
These studies evaluate the integrated physiological effects of a drug on the cardiovascular system in a living organism.
Objective: To determine the effects of this compound on heart rate, blood pressure, and cardiac output.
Protocol:
-
Animal Preparation: Surgically instrument dogs for the measurement of cardiovascular parameters, including arterial blood pressure (via an arterial catheter), heart rate (from the ECG), and cardiac output (e.g., using thermodilution or an electromagnetic flow probe on the aorta).
-
Drug Administration: Administer this compound intravenously or orally at various doses.
-
Hemodynamic Monitoring: Continuously record heart rate, blood pressure, and cardiac output before, during, and after drug administration.
-
Challenge with Agonist: To assess beta-blockade, an isoprenaline challenge can be administered before and after this compound to measure the attenuation of the heart rate response.
-
Data Analysis: Analyze the changes in hemodynamic parameters from baseline in response to this compound. Compare the effects of this compound to those of a pure antagonist (e.g., propranolol) and a full agonist (e.g., isoprenaline).
Human Clinical Trials with Exercise-Induced Tachycardia
These studies are crucial for understanding the clinical relevance of ISA in humans.
Objective: To assess the effect of this compound on the physiological response to exercise.
Protocol:
-
Subject Recruitment: Enroll healthy volunteers or patients with conditions such as hypertension or angina.
-
Study Design: Employ a randomized, double-blind, placebo-controlled, crossover design.
-
Drug Administration: Administer single or multiple oral doses of this compound or placebo.
-
Standardized Exercise Test: At specific time points after drug administration, subjects perform a standardized exercise test (e.g., on a treadmill or bicycle ergometer) with a progressively increasing workload.
-
Monitoring: Continuously monitor heart rate and blood pressure throughout the exercise test.
-
Data Analysis: Compare the heart rate and blood pressure responses to exercise after this compound administration with the responses after placebo. The degree of reduction in exercise-induced tachycardia is a measure of beta-blockade, while the effect on resting heart rate can provide an indication of ISA. A flattening of the dose-response curve for exercise heart rate reduction is characteristic of drugs with ISA.
Visualizing the Molecular and Experimental Landscape
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the key signaling pathways and a representative experimental workflow.
Caption: Beta-adrenergic receptor signaling pathways.
Caption: Workflow for assessing ISA in isolated atria.
Conclusion
The intrinsic sympathomimetic activity of this compound is a defining characteristic that sets it apart from many other beta-blockers. This property of partial agonism at the β1-adrenergic receptor results in a unique hemodynamic profile, characterized by less pronounced bradycardia and a smaller reduction in cardiac output at rest compared to non-ISA beta-blockers. A thorough understanding of the molecular mechanisms and the application of robust experimental protocols are paramount for the accurate characterization of ISA. The quantitative data, detailed methodologies, and visual representations provided in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of beta-adrenergic pharmacology and the pursuit of novel cardiovascular therapeutics. While this compound itself is no longer in widespread clinical use due to safety concerns, the principles learned from its unique pharmacological profile continue to inform the development of new generations of beta-blockers with tailored properties for specific patient populations.
References
- 1. The effect of graded doses of this compound on the tachycardia induced by isoprenaline, Valsalva's manoeuvre and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-adrenoceptor blocker treatment and the cardiac beta-adrenoceptor-G-protein(s)-adenylyl cyclase system in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoprenaline- and exercise- induced tachycardia in the assessment of beta-adrenoceptor blocking drugs; a comparison between tolamolol, this compound and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoprenaline- and exercise-induced tachycardia in the assessment of β-adrenoceptor blocking drugs; a comparison between tolamolol, this compound and propranolol - PMC [pmc.ncbi.nlm.nih.gov]
Practolol's Enduring Legacy in Cardiac Arrhythmia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Once a promising therapeutic agent for cardiac arrhythmias, practolol's journey from clinical application to withdrawal has provided invaluable lessons for the fields of cardiology and pharmacology. This technical guide delves into the core of this compound's role in the study of heart rhythm disorders, offering a detailed examination of its mechanism of action, clinical efficacy, and the experimental protocols that defined its scientific contributions. While its clinical use was curtailed by severe adverse effects, the study of this compound has significantly advanced our understanding of cardiac electrophysiology and the pharmacology of beta-adrenergic blockade.
Mechanism of Action: A Selective Approach to Beta-Blockade
This compound is a cardioselective β1-adrenergic receptor antagonist.[1] Unlike non-selective beta-blockers such as propranolol, this compound exhibits a higher affinity for the β1-receptors predominantly located in the heart muscle, with less activity at the β2-receptors found in bronchial and vascular smooth muscle.[2] This selectivity was initially considered a significant advantage, promising fewer side effects like bronchoconstriction.[2]
The primary antiarrhythmic effect of this compound stems from its competitive antagonism of catecholamines (epinephrine and norepinephrine) at the β1-adrenergic receptors in cardiac tissue.[3] This blockade leads to a reduction in the sympathetic nervous system's influence on the heart, resulting in several key electrophysiological changes:
-
Decreased Heart Rate (Negative Chronotropy): By blocking the stimulatory effects of catecholamines on the sinoatrial (SA) node, this compound slows the heart rate.
-
Reduced Atrioventricular (AV) Conduction: It slows conduction through the atrioventricular node, which can be beneficial in supraventricular tachycardias.
-
Decreased Myocardial Contractility (Negative Inotropy): By reducing intracellular cyclic adenosine monophosphate (cAMP) levels, this compound lessens the force of myocardial contraction.
The following diagram illustrates the signaling pathway of the β1-adrenergic receptor and the point of intervention for this compound.
Clinical Efficacy in Cardiac Arrhythmias: A Quantitative Overview
Numerous clinical trials conducted in the 1970s evaluated the efficacy of this compound in various cardiac arrhythmias, particularly in the context of acute myocardial infarction (MI). The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of this compound in Post-Myocardial Infarction Arrhythmias
| Study/Parameter | This compound Group | Placebo/Control Group | p-value | Dosage | Citation(s) |
| Multicentre International Study | |||||
| Overall Mortality | Reduced | Higher | Significant | 200 mg twice daily (oral) | [4] |
| Sudden Deaths | Reduced | Higher | Significant | 200 mg twice daily (oral) | |
| Single-Blind Crossover Trial | |||||
| Hours with Salvos of VPBs (%) | Significantly Reduced | Higher | < 0.025 | 200 mg twice daily (oral) | |
| Acute MI Study (94 patients) | |||||
| Incidence of Atrial Fibrillation | Significantly Reduced | Higher | Not specified | 15 mg (IV) followed by 200 mg every 12h (oral) | |
| Acute MI Study (298 patients) | |||||
| Overall Mortality | No significant reduction | - | Not significant | Not specified | |
| Mortality (initial HR > 100 bpm) | Significantly Lowered (up to 1 year) | Higher | Not specified | Not specified |
VPBs: Ventricular Premature Beats; HR: Heart Rate; IV: Intravenous
Table 2: Efficacy of this compound in Atrial Fibrillation
| Study/Parameter | Before this compound (mean) | After this compound (mean) | Reduction | p-value | Dosage | Citation(s) |
| Chronic Atrial Fibrillation (28 patients) | ||||||
| Resting Heart Rate (bpm) | 99.8 | 77.5 | 23% | < 0.01 | Not specified (adjunctive to digoxin) | |
| Exercise Heart Rate (bpm) | 148.9 | 105.4 | 29% | < 0.001 | Not specified (adjunctive to digoxin) |
Experimental Protocols: Investigating Antiarrhythmic Properties
The antiarrhythmic properties of this compound were extensively studied in various animal models. These experiments were crucial in elucidating its electrophysiological effects.
Ouabain-Induced Arrhythmia in Dogs
A common experimental model to induce ventricular arrhythmias involves the administration of ouabain, a cardiac glycoside.
Objective: To assess the efficacy of an antiarrhythmic agent in suppressing or preventing ouabain-induced ventricular tachycardia.
Protocol Outline:
-
Animal Model: Healthy adult mongrel dogs of either sex.
-
Anesthesia: Anesthesia is induced and maintained throughout the experiment.
-
Instrumentation:
-
ECG electrodes are placed to monitor cardiac rhythm.
-
A femoral artery is cannulated for blood pressure monitoring.
-
A femoral vein is cannulated for drug and ouabain administration.
-
-
Arrhythmia Induction:
-
Ouabain is infused intravenously at a constant rate. The dosage is titrated to induce a stable ventricular tachycardia.
-
-
Drug Administration:
-
Once a stable arrhythmia is established, the test compound (e.g., this compound) is administered intravenously at varying doses.
-
-
Data Collection:
-
Continuous ECG and blood pressure recordings are taken.
-
The primary endpoint is the reversion of the ventricular tachycardia to a stable sinus rhythm.
-
The dose required to achieve this endpoint is recorded.
-
The following workflow diagram illustrates this experimental protocol.
Electrophysiological Studies on Purkinje Fibers
Isolated cardiac Purkinje fibers are a valuable in-vitro model for studying the direct effects of drugs on the cardiac conduction system.
Objective: To determine the effects of a drug on the action potential characteristics of Purkinje fibers.
Protocol Outline:
-
Tissue Preparation:
-
Hearts are excised from a suitable animal model (e.g., sheep or dog).
-
Free-running Purkinje fibers are carefully dissected from the ventricles.
-
-
Experimental Setup:
-
The Purkinje fiber is mounted in a tissue bath and superfused with a physiological salt solution (e.g., Tyrode's solution) at a constant temperature and pH.
-
-
Electrophysiological Recording:
-
A glass microelectrode filled with a conducting solution (e.g., 3 M KCl) is inserted into a Purkinje fiber cell to record the transmembrane action potential.
-
-
Stimulation:
-
The fiber is stimulated at a constant cycle length using an external electrode.
-
-
Drug Application:
-
After obtaining a stable baseline recording, the superfusion solution is switched to one containing the test drug (e.g., this compound) at various concentrations.
-
-
Data Analysis:
-
Changes in action potential parameters are measured, including:
-
Action Potential Duration (APD) at different levels of repolarization (e.g., APD50, APD90).
-
Maximum upstroke velocity (Vmax), an indicator of the fast sodium current.
-
Effective Refractory Period (ERP).
-
-
Adverse Effects: The Oculomucocutaneous Syndrome and this compound's Withdrawal
The clinical utility of this compound was ultimately overshadowed by the emergence of a unique and severe adverse reaction known as the oculomucocutaneous syndrome. This syndrome, which typically appeared after long-term use, manifested with a constellation of symptoms affecting the eyes, skin, and serous membranes.
Key Features of Oculomucocutaneous Syndrome:
-
Ocular: Dry eyes (keratoconjunctivitis sicca), conjunctival scarring, and in severe cases, corneal damage leading to vision loss.
-
Mucocutaneous: Psoriasiform skin rashes, oral ulceration, and a sclerosing peritonitis that could lead to bowel obstruction.
-
Other: Pleural fibrosis and deafness.
The incidence of this syndrome was a significant factor leading to the withdrawal of this compound from the market for long-term use. While the exact mechanism remains debated, it is thought to involve an autoimmune reaction to a this compound metabolite.
Table 3: Incidence of Adverse Effects with this compound
| Adverse Effect | Incidence | Notes | Citation(s) |
| Oculomucocutaneous Syndrome | |||
| Eye Complaints | 20% (in a study of 71 patients) | Half of these patients also had a rash. | |
| Skin and Eye Complications | 10% | In a study investigating autoantibodies. | |
| General Adverse Reactions | |||
| Total Adverse Reactions | 10% (in a study of 198 hospitalized patients) | 15 of 20 reactions were cardiovascular (bradycardia, heart block, etc.). | |
| Withdrawals due to Adverse Reactions | Significantly higher than placebo | In a large post-MI trial. |
The following diagram illustrates the logical relationship between long-term this compound use and the development of the oculomucocutaneous syndrome.
Conclusion: A Cautionary Tale and a Scientific Stepping Stone
This compound's story is a critical chapter in the history of cardiovascular pharmacology. While its therapeutic potential in managing cardiac arrhythmias was evident, the severe and unforeseen oculomucocutaneous syndrome served as a stark reminder of the importance of long-term post-marketing surveillance. For researchers and drug development professionals, the study of this compound offers several key takeaways:
-
The Value of Cardioselectivity: The concept of targeting β1-receptors to minimize side effects remains a cornerstone of modern beta-blocker development.
-
The Importance of Metabolite Profiling: The hypothesis that a reactive metabolite triggered the autoimmune response highlights the need for thorough investigation of drug metabolism and potential immunogenicity.
-
Advancement of Experimental Models: The use of animal models and in-vitro electrophysiological studies to characterize this compound's effects contributed to the refinement of these preclinical research tools.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Clinical evaluation of this compound, a new cardioselective beta-blocking agent in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Adverse reactions to this compound in hospitalized patients: a report from the Boston Collaborative Drug Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Basis of Practolol's β1-Selectivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Practolol is a cardioselective β-adrenergic receptor antagonist that has been a subject of significant pharmacological interest due to its preferential blockade of β1 receptors, which are predominantly located in cardiac tissue. This β1-selectivity provides a therapeutic advantage by minimizing the side effects associated with the blockade of β2 receptors in the lungs and peripheral vasculature, such as bronchoconstriction. This technical guide provides a comprehensive overview of the molecular underpinnings of this compound's β1-selectivity, detailing its structure-activity relationship, quantitative binding and functional data, and the experimental protocols used to determine these properties.
The Structural Basis of β1-Selectivity
The selectivity of this compound for the β1-adrenergic receptor is primarily attributed to its chemical structure, specifically the presence of an acetamide group at the para-position of the phenoxypropanolamine core.[1][2] This structural feature is a common characteristic among many β1-selective antagonists.[3] The general structure of aryloxypropanolamine β-blockers consists of an aromatic ring, an ether linkage, and an amino propanol side chain.
While the binding pockets of β1 and β2 adrenergic receptors are highly conserved, key amino acid differences contribute to the subtype selectivity of ligands.[4] Notably, in the human β1 receptor, Valine at position 172 (Val172) and Phenylalanine at position 325 (Phe325) are found, whereas the corresponding residues in the β2 receptor are Threonine (Thr164) and Tyrosine (Tyr308), respectively.[4] The substitution of the non-polar Valine in β1 with the polar Threonine in β2, and the non-polar Phenylalanine in β1 with the polar Tyrosine in β2, alters the local environment of the binding pocket. Molecular modeling studies suggest that the para-substituent of β1-selective antagonists, such as the acetamide group of this compound, likely forms favorable interactions within the more hydrophobic environment of the β1 receptor's binding pocket created by residues like Val172 and Phe325. Conversely, this group may experience less favorable or even repulsive interactions within the more polar environment of the β2 receptor's binding pocket.
Logical Framework for this compound's β1-Selectivity
The following diagram illustrates the logical relationship between this compound's chemical structure and its observed β1-selective antagonism.
Quantitative Data: Binding Affinity and Functional Potency
The β1-selectivity of this compound is quantified by comparing its binding affinity (Ki) and functional antagonism (pA2) at β1 and β2 receptors. A higher affinity (lower Ki) and greater potency (higher pA2) for the β1 receptor relative to the β2 receptor indicate selectivity. The following tables summarize key quantitative data for this compound and comparator β-blockers.
Table 1: Binding Affinities (pKi) of β-Blockers for Human β1 and β2 Adrenergic Receptors
| Compound | pKi (β1) | pKi (β2) | Selectivity Ratio (β2/β1) | Reference(s) |
| This compound | 6.14 | 4.99 | ~14 | |
| Propranolol | 8.6 | 8.9 | ~0.5 | |
| Atenolol | 6.66 | 5.99 | ~4.7 | |
| Metoprolol | 7.73 | 6.28 | ~28 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The selectivity ratio is the antilog of the difference in pKi values.
Table 2: Functional Antagonism (pA2) of β-Blockers
| Compound | Tissue/Receptor | Agonist | pA2 Value | Reference(s) |
| This compound | Cat Papillary Muscle (β1) | Isoprenaline | 5.6 | |
| This compound | Guinea Pig Atrium (β1) | - | >3 (relative to trachea) | |
| Propranolol | Cat Papillary Muscle (β1) | Isoprenaline | 8.3 | |
| Atenolol | Human Ventricle (β1) | Catecholamines | 7.4 | |
| Atenolol | Human Ventricle (β2) | Catecholamines | 6.0 | |
| Metoprolol | Bovine Mesenteric Lymphatics (β1) | Denopamine | 7.59 |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Signaling Pathways
The differential effects of β1 and β2 receptor blockade are rooted in their distinct signaling cascades.
β1-Adrenergic Receptor Signaling
β1-adrenergic receptors primarily couple to the Gs alpha subunit of heterotrimeric G proteins. Agonist binding initiates a canonical signaling pathway leading to increased intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response, such as increased heart rate and contractility.
β2-Adrenergic Receptor Signaling
While β2-adrenergic receptors also couple to Gs proteins and activate the adenylyl cyclase pathway, they exhibit more complex signaling by also coupling to the Gi alpha subunit. Gi protein activation can inhibit adenylyl cyclase, thus counteracting the effects of Gs stimulation. This dual coupling allows for more nuanced regulation of cellular responses.
Experimental Protocols
The determination of a β-blocker's selectivity relies on two primary types of in vitro assays: radioligand binding assays to measure binding affinity and functional assays to assess antagonist potency.
Radioligand Competition Binding Assay
This assay determines the affinity of an unlabeled compound (the "competitor," e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
-
Membrane Preparation:
-
Culture cells stably expressing either the human β1 or β2 adrenergic receptor.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane preparation (e.g., 10-20 µg of protein) to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) at a concentration close to its Kd.
-
Add increasing concentrations of the unlabeled competitor (this compound) to the wells. A typical concentration range would span several orders of magnitude (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist like propranolol).
-
Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Accumulation Assay
This assay measures the ability of an antagonist to inhibit the production of cAMP stimulated by an agonist.
-
Cell Culture:
-
Seed cells stably expressing either the human β1 or β2 adrenergic receptor into a 96-well or 384-well plate and grow to near confluence.
-
-
Antagonist Pre-incubation:
-
Wash the cells with a suitable assay buffer.
-
Pre-incubate the cells with increasing concentrations of the antagonist (this compound) for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to all wells (except for basal controls). The agonist concentration should be one that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.
-
Incubate for a further period (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.
-
-
cAMP Measurement:
-
Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Measure the intracellular cAMP levels using a plate reader appropriate for the detection method.
-
-
Data Analysis:
-
Plot the cAMP concentration (or signal) as a function of the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
-
The pA2 value can be calculated from the IC50 values obtained at different agonist concentrations using a Schild plot analysis, providing a measure of the antagonist's potency that is independent of the agonist concentration used.
-
Conclusion
The β1-selectivity of this compound is a well-established pharmacological property that stems from its unique chemical structure. The para-acetamide group on the phenoxypropanolamine backbone is a key determinant of this selectivity, likely through favorable interactions with specific amino acid residues within the β1-adrenergic receptor's binding pocket that differ from those in the β2 receptor. This molecular basis is quantitatively confirmed through radioligand binding and functional assays, which consistently demonstrate this compound's higher affinity and potency at β1 receptors. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation and development of selective β-adrenergic modulators. A deeper understanding of these structure-activity relationships is crucial for the rational design of future cardiovascular therapeutics with improved efficacy and safety profiles.
References
- 1. Beta 1- and beta 2-adrenoceptor binding and functional response in right and left atria of rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inotropic beta-blocking potency (pA2) and partial agonist activity of propranolol, this compound, sotalol and acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic studies of beta adrenergic antagonism induced in man by propranolol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Oculomucocutaneous Syndrome Induced by Practolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the cardioselective β-adrenergic blocking agent, practolol, in the 1970s was a significant advancement in the management of cardiovascular diseases. However, its widespread use was curtailed by the emergence of a unique and severe adverse drug reaction, the oculomucocutaneous syndrome. This syndrome, characterized by a constellation of ocular, cutaneous, and serosal manifestations, became a landmark case in pharmacovigilance and drug-induced autoimmunity. This technical guide provides a comprehensive overview of the this compound-induced oculomucocutaneous syndrome, detailing its clinical presentation, underlying pathophysiology, and the experimental approaches used to investigate this complex phenomenon. Quantitative data are presented in structured tables, and key experimental workflows and a proposed immunological signaling pathway are visualized using Graphviz diagrams. This document serves as a valuable resource for researchers and professionals in drug development, highlighting the critical importance of understanding the potential for drug-induced autoimmune reactions.
Introduction
This compound, a β1-selective adrenoceptor antagonist, was introduced for the treatment of angina pectoris and cardiac arrhythmias. While effective, its long-term use was associated with a distinct adverse reaction profile that came to be known as the oculomucocutaneous syndrome. This syndrome was not observed with other β-blockers, suggesting a unique mechanism of toxicity related to the structure or metabolism of this compound. The withdrawal of this compound from the market underscored the importance of post-marketing surveillance and spurred research into the mechanisms of drug-induced autoimmune diseases.
Clinical Manifestations
The oculomucocutaneous syndrome is a multi-system disorder affecting the eyes, skin, mucous membranes, and serous membranes. The onset of symptoms could occur months to years after the initiation of this compound therapy.
Ocular Manifestations
The ocular signs and symptoms were often the most debilitating aspect of the syndrome. Key features included:
-
Keratoconjunctivitis Sicca (Dry Eye Syndrome): A profound reduction in tear secretion was a hallmark of the ocular involvement.
-
Conjunctival Changes: Patients exhibited conjunctival scarring, fibrosis, metaplasia, and shrinkage of the conjunctiva.
-
Corneal Damage: In severe cases, corneal ulceration, opacification, and even perforation could occur, leading to significant vision loss.
Cutaneous Manifestations
A variety of skin rashes were reported in patients treated with this compound. The most common was a psoriasiform eruption, but other presentations included eczematous, lichenoid, and exfoliative dermatitis.
Mucosal and Systemic Manifestations
Beyond the eyes and skin, the syndrome could affect other mucosal surfaces and internal organs:
-
Oral and Nasal Ulceration: Recurrent and painful ulcerations in the mouth and nose were observed.
-
Sclerosing Peritonitis: A fibrous thickening of the peritoneum could lead to intestinal obstruction, a serious and life-threatening complication.
-
Pleurisy: Inflammation of the lining of the lungs was also reported.
-
Deafness: Both conductive and sensorineural hearing loss were documented in some patients.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from key clinical studies on the this compound-induced oculomucocutaneous syndrome.
Table 1: Clinical Features in a Cohort of 27 Patients with Oculomucocutaneous Syndrome [1][2]
| Feature | Number of Patients Affected | Percentage of Cohort |
| Ocular Involvement | ||
| Keratoconjunctivitis Sicca | 27 | 100% |
| Conjunctival Scarring/Fibrosis | 27 | 100% |
| Corneal Damage | Not specified | - |
| Profound Visual Loss | 3 | 11% |
| Cutaneous Involvement | ||
| Psoriasiform Rash | Not specified | - |
| Other Rashes (Eczematous, etc.) | Not specified | - |
| Mucosal Involvement | ||
| Nasal/Mucosal Ulceration | Some cases | - |
| Systemic Involvement | ||
| Sclerosing Peritonitis | Some cases | - |
| Pleurisy | Some cases | - |
| Cochlear Damage/Deafness | Some cases | - |
| Secretory Otitis Media | Some cases | - |
Table 2: Incidence of Autoantibodies in Patients Receiving this compound
| Autoantibody | This compound Group (n=51) | Control Group (n=204) |
| Antinuclear Factor (ANF) - Female | 24% | 5% |
| Antinuclear Factor (ANF) - Male | 16% | 4% |
| Thyroid Cytoplasmic Antibody (TCA) - Female | 16% | 10% |
| Thyroid Cytoplasmic Antibody (TCA) - Male | 20% | 6% |
| Gastric Parietal Cell Antibody (PCA) | Not significantly associated | Not significantly associated |
| Smooth Muscle Antibody (SMA) | Not significantly associated | Not significantly associated |
Data from a study investigating tissue auto-antibodies in patients receiving this compound compared to a control group with ischemic heart disease not on this compound.
Table 3: Incidence of Ocular and Cutaneous Complications
| Complication | Incidence | Female to Male Ratio |
| Skin and Eye Complications | 10% | 4:1 |
Based on a study of 51 patients receiving this compound.
Pathophysiology: An Immunological Perspective
The leading hypothesis for the pathogenesis of the oculomucocutaneous syndrome is an autoimmune reaction triggered by this compound or its metabolites. The evidence for this is multifaceted:
-
Presence of Autoantibodies: A significant proportion of patients on this compound developed antinuclear antibodies (ANF) and other autoantibodies.
-
Antibody Binding to Epithelial Tissues: Studies demonstrated the presence of an antibody in the serum of affected patients that binds to the intercellular region of epithelial tissues.
-
Role of Metabolites: It is speculated that reactive metabolites of this compound act as haptens, binding to endogenous proteins and rendering them immunogenic. This leads to the formation of antibodies against these modified self-antigens.
-
T-Cell Involvement: The nature of the inflammatory response and the delayed onset of the syndrome suggest the involvement of a cell-mediated immune response, likely involving drug-specific T-lymphocytes.
Proposed Immunological Signaling Pathway
While the precise intracellular signaling pathways have not been fully elucidated for this compound-induced autoimmunity, a plausible cascade of events can be proposed based on general principles of drug-induced autoimmune reactions.
Caption: Proposed immunological pathway for this compound-induced oculomucocutaneous syndrome.
Experimental Protocols
The investigation of the this compound-induced oculomucocutaneous syndrome utilized several key experimental techniques to probe its immunological basis.
Indirect Immunofluorescence for Detection of Anti-Epithelial Antibodies
This technique was pivotal in demonstrating the presence of autoantibodies in patients' serum that targeted epithelial tissues.
Objective: To detect circulating antibodies in patient serum that bind to epithelial cell surface antigens.
Methodology:
-
Substrate Preparation: Cryostat sections (4-6 µm) of a suitable epithelial tissue (e.g., guinea pig lip or esophagus) are prepared and mounted on glass slides.
-
Serum Incubation: Patient serum (and positive/negative control sera) is diluted (e.g., 1:10) in phosphate-buffered saline (PBS) and overlaid onto the tissue sections. The slides are incubated in a humid chamber at room temperature for 30 minutes.
-
Washing: The slides are washed with PBS to remove unbound primary antibodies.
-
Secondary Antibody Incubation: A fluorescein isothiocyanate (FITC)-conjugated anti-human immunoglobulin (e.g., goat anti-human IgG) is applied to the tissue sections and incubated for another 30 minutes in the dark.
-
Final Washing: The slides are washed again with PBS to remove unbound secondary antibody.
-
Mounting and Visualization: A drop of mounting medium (e.g., buffered glycerol) is added, and a coverslip is placed over the tissue. The slides are then examined under a fluorescence microscope. A positive result is indicated by a characteristic intercellular staining pattern.
Caption: Workflow for indirect immunofluorescence to detect anti-epithelial antibodies.
Lymphocyte Transformation Test (LTT)
The LTT is an in vitro method used to assess cell-mediated immunity by measuring the proliferative response of lymphocytes to a specific antigen, in this case, this compound or its metabolites.
Objective: To determine if a patient has memory T-lymphocytes that are sensitized to this compound.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from the patient's whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: The isolated PBMCs are washed and resuspended in a suitable culture medium (e.g., RPMI-1640) supplemented with autologous serum or fetal calf serum.
-
Drug Stimulation: The cells are cultured in microtiter plates in the presence of varying concentrations of this compound (and a positive control like phytohemagglutinin and a negative control with no drug).
-
Incubation: The cultures are incubated for 5-7 days at 37°C in a humidified atmosphere with 5% CO2.
-
Assessment of Proliferation: Lymphocyte proliferation is measured by the incorporation of a radiolabeled nucleoside (e.g., [3H]-thymidine) into the DNA of dividing cells. The radiolabel is added to the cultures for the final 18-24 hours of incubation.
-
Measurement and Analysis: The cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. The results are expressed as a stimulation index (SI), which is the ratio of counts per minute (cpm) in the drug-stimulated culture to the cpm in the unstimulated control culture. An SI above a certain threshold (e.g., >2 or 3) is considered a positive result.
Caption: Workflow for the Lymphocyte Transformation Test (LTT).
Conclusion and Implications for Drug Development
The this compound-induced oculomucocutaneous syndrome remains a seminal example of a severe, idiosyncratic adverse drug reaction with an immunological basis. The withdrawal of this compound from clinical use highlighted the limitations of pre-clinical toxicity testing in predicting such rare but severe events and emphasized the critical role of post-marketing surveillance.
For modern drug development, the story of this compound offers several key lessons:
-
Metabolite-Mediated Toxicity: The potential for reactive metabolites to act as haptens and trigger immune responses must be considered, especially for drugs that undergo extensive metabolism.
-
Importance of Immunotoxicity Assessment: In-depth immunotoxicity studies, including assessments of the potential for drug-induced autoimmunity, are crucial, particularly for drugs intended for long-term use.
-
Pharmacovigilance: Robust post-marketing surveillance systems are essential for the early detection of unforeseen adverse drug reactions.
By understanding the clinical features, pathophysiology, and investigational approaches related to the this compound-induced oculomucocutaneous syndrome, researchers and drug development professionals can be better equipped to identify and mitigate the risks of similar adverse events with new therapeutic agents.
References
The Rise and Fall of a Cardioselective Beta-Blocker: An In-depth Technical Guide to the Early Clinical Studies and Therapeutic Applications of Practolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Practolol, a first-generation cardioselective β₁-adrenergic receptor antagonist, emerged in the early 1970s as a promising therapeutic agent for a range of cardiovascular disorders. Its development marked a significant step forward from non-selective beta-blockers like propranolol, offering the potential for targeted cardiac effects with a reduced risk of bronchoconstriction. This technical guide provides a comprehensive overview of the early clinical studies that shaped our understanding of this compound's efficacy and safety profile, its therapeutic applications, and its ultimate withdrawal from the market due to severe and unforeseen adverse reactions. Meticulous attention has been given to presenting quantitative data in a structured format, detailing experimental protocols from seminal studies, and visualizing key biological and experimental pathways.
Mechanism of Action: Selective β₁-Adrenergic Blockade
This compound exerts its therapeutic effects by selectively and competitively inhibiting the action of catecholamines, such as adrenaline and noradrenaline, at β₁-adrenergic receptors, which are predominantly located in cardiac tissue.[1][2] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure, particularly during periods of sympathetic stimulation like exercise.[1][2]
Signaling Pathway of β₁-Adrenergic Receptor Antagonism by this compound
The binding of an agonist (like adrenaline) to the β₁-adrenergic receptor typically activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn converts ATP to cyclic AMP (cAMP).[3] Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, resulting in increased heart rate and contractility. This compound, as an antagonist, blocks the initial step of this pathway, preventing the downstream signaling that leads to increased cardiac activity.
Early Clinical Studies: Therapeutic Applications and Efficacy
This compound was investigated for its utility in several cardiovascular conditions, with early clinical trials focusing on angina pectoris, cardiac arrhythmias, and hypertension.
Angina Pectoris
Early double-blind, controlled trials demonstrated this compound's efficacy in improving exercise tolerance in patients with angina pectoris.
Table 1: Summary of Key Clinical Trials of this compound in Angina Pectoris
| Study (Year) | Number of Patients | Study Design | Dosage | Key Findings |
| George et al. (1970) | 24 | Double-blind, placebo-controlled | Not specified in abstract | 17 of 24 patients experienced less angina and consumed fewer glyceryl trinitrate tablets. Statistically significant reduction in the mean number of angina attacks. |
| Sandler & Clayton (1970) | 15 | Double-blind, controlled vs. propranolol | 200-600 mg twice daily | Increased exercise duration and reduced ischaemic S-T depression during exercise. Did not influence the incidence of angina or glyceryl trinitrate consumption. |
| Maseri et al. (1975) | 36 (21 with ST depression, 15 with ST elevation) | Comparative trial vs. propranolol | Dose-dependent | Fully effective in 42% of patients with ST-segment depression during angina. |
While specific protocols varied slightly between studies, a common methodology for assessing exercise tolerance in these early trials was a graded treadmill test, often a variation of the Bruce protocol.
Patient Selection Criteria (General):
-
Inclusion: Patients with a history of stable, exercise-induced angina pectoris, often with electrocardiographic (ECG) evidence of ischemia during a preliminary exercise test.
-
Exclusion: Patients with recent myocardial infarction, unstable angina, significant heart failure, or severe respiratory disease.
Key Outcome Measures:
-
Total exercise duration.
-
Time to the onset of anginal pain.
-
The degree of ST-segment depression on the ECG, a marker of myocardial ischemia.
Cardiac Arrhythmias
This compound was also investigated for the management of various cardiac arrhythmias, particularly those of supraventricular origin and those complicating acute myocardial infarction.
Table 2: Summary of Key Clinical Trials of this compound in Cardiac Arrhythmias
| Study (Year) | Number of Patients | Study Design | Dosage | Key Findings |
| Allen et al. (1975) | 153 (134 with acute MI, 19 with ischemia) | Not specified in abstract | Not specified in abstract | Frequently effective in controlling ventricular dysrhythmias within the first 24 hours of acute myocardial infarction. Less effective for arrhythmias occurring after 24 hours. |
| Multicentre International Study (1975) | 3038 | Double-blind, placebo-controlled | 200 mg twice daily | Significant reduction in overall mortality and sudden deaths in patients recovering from acute myocardial infarction, particularly those with anterior infarcts. |
| Rigo & Collignon (1972) | Not specified | Clinical Trial | Intravenous and oral | Effective in various arrhythmias including atrial fibrillation, atrial flutter, and premature ventricular complexes. |
The protocols for these studies often involved the administration of this compound to patients admitted to coronary care units with a confirmed diagnosis of acute myocardial infarction who developed arrhythmias.
Patient Selection Criteria (General):
-
Inclusion: Patients with a confirmed acute myocardial infarction who developed specific cardiac arrhythmias.
-
Exclusion: Patients with severe heart failure, significant bradycardia, or atrioventricular block.
Key Outcome Measures:
-
Conversion of the arrhythmia to a normal sinus rhythm.
-
Reduction in the frequency and complexity of arrhythmias.
-
Overall mortality.
Hypertension
This compound was evaluated for its antihypertensive effects, often in double-blind, crossover studies comparing it to a placebo or other antihypertensive agents.
Table 3: Summary of Key Clinical Trials of this compound in Hypertension
| Study (Year) | Number of Patients | Study Design | Dosage | Key Findings |
| Chaput de Saintonge et al. (1974) | 15 | Double-blind, crossover | Up to 500 mg every 12 hours | Significant falls in standing systolic and diastolic pressures, and supine diastolic pressure. |
| Leishman et al. (1970) | Not specified | Controlled trial vs. oxprenolol | Not specified in abstract | Statistically significant non-postural reduction of blood pressure. |
| Forrest (1972) | 17 (hypertensive asthmatics) | Double-blind, crossover vs. metoprolol | 200 mg and 400 mg daily | Blood pressure fell at both dose levels compared to placebo. |
The crossover design was frequently employed in hypertension trials to minimize inter-patient variability.
Patient Selection Criteria (General):
-
Inclusion: Patients with essential hypertension, often with diastolic blood pressures within a specified range (e.g., 90-120 mmHg).
-
Exclusion: Patients with secondary hypertension or contraindications to beta-blockers.
Key Outcome Measures:
-
Change in systolic and diastolic blood pressure in both supine and standing positions.
Statistical Analysis: In crossover trials, statistical analysis typically involves comparing the outcomes for each patient during the active treatment period versus the placebo period. A key consideration is the potential for a "carryover effect," where the effects of the treatment in the first period persist into the second. A "washout" period between treatment phases is crucial to minimize this. The length of the washout period is determined by the drug's half-life, with a general rule of 5 to 7 half-lives to ensure near-complete elimination.
The Emergence of a Devastating Adverse Effect: Oculomucocutaneous Syndrome
Despite its promising therapeutic profile, the long-term use of this compound was tragically associated with a severe and unique adverse drug reaction known as the oculomucocutaneous syndrome. This syndrome was characterized by a constellation of symptoms affecting the eyes, skin, and serous membranes.
Key Features of Oculomucocutaneous Syndrome:
-
Ocular: Keratoconjunctivitis sicca (dry eyes), conjunctival scarring, fibrosis, and metaplasia, which in some cases led to profound visual loss.
-
Mucocutaneous: Psoriasiform rashes, nasal and mucosal ulceration.
-
Serous Membranes: Fibrous or plastic peritonitis, pleurisy.
-
Other: Cochlear damage and secretory otitis media.
The emergence of this syndrome, which was not observed with other beta-blockers, led to the withdrawal of this compound from the market in many countries in the mid-1970s. The underlying mechanism is thought to involve an immunological reaction to a this compound metabolite.
Conclusion
The story of this compound serves as a critical case study in drug development, highlighting the importance of long-term post-marketing surveillance to detect rare but severe adverse reactions. While its early clinical studies demonstrated efficacy as a cardioselective beta-blocker for angina, arrhythmias, and hypertension, the devastating oculomucocutaneous syndrome underscored the potential for unforeseen toxicity. The lessons learned from this compound have had a lasting impact on pharmacovigilance and the regulatory processes for new drug approval. For researchers and drug development professionals, the history of this compound remains a powerful reminder of the complex interplay between therapeutic benefit and potential harm, and the continuous need for rigorous scientific investigation throughout the lifecycle of a pharmaceutical agent.
References
- 1. Statistical analysis plan for management of hypertension and multiple risk factors to enhance cardiovascular health in Singapore: the SingHypertension pragmatic cluster randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical evaluation of this compound, a new cardioselective beta-blocking agent in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development - Beta-adrenergic receptors signaling via cAMP Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
Practolol: A Technical Guide for its Application as a Reference Compound in Beta-Blocker Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Practolol, a first-generation cardioselective beta-blocker, holds a significant place in the history of pharmacology. Though withdrawn from clinical use due to the rare but serious oculomucocutaneous syndrome, its unique pharmacological profile makes it an invaluable reference compound in the research and development of new beta-adrenergic antagonists. This technical guide provides an in-depth overview of this compound's pharmacology, its application in key experimental protocols, and a summary of its quantitative data to aid researchers in its effective utilization as a reference standard.
Pharmacological Profile of this compound
This compound is a selective antagonist of the β1-adrenergic receptor, with significantly lower affinity for the β2-adrenergic receptor. This cardioselectivity was a major advancement at the time of its development. Furthermore, this compound exhibits partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). This means that while it blocks the effects of potent endogenous agonists like epinephrine and norepinephrine, it can cause a low level of receptor activation in their absence.
Quantitative Pharmacological Data
The following tables summarize key quantitative parameters for this compound, providing a basis for comparison with other beta-blockers.
| Parameter | Species/Tissue | β1-Adrenergic Receptor | β2-Adrenergic Receptor | Cardioselectivity Ratio (β1/β2) | Reference |
| pA2 | Guinea Pig Atria (β1) / Trachea (β2) | 7.2 | 4.86 | ~220 | [1] |
| Cat Papillary Muscle (β1) | 5.6 | - | - | [2][3] | |
| Dose Ratio (vs. Isoprenaline) | Human (Tachycardia) | 4.4 - 8.8 | - | - | [4][5] |
Table 1: Antagonist Potency (pA2) and Dose Ratios of this compound. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency. The cardioselectivity ratio is calculated from the antilog of the difference between the pA2 values at β1 and β2 receptors.
| Compound | Intrinsic Sympathomimetic Activity (ISA) | Reference |
| This compound | Present | |
| Propranolol | Absent | |
| Pindolol | Present | |
| Atenolol | Absent |
Table 2: Intrinsic Sympathomimetic Activity (ISA) of this compound and other Beta-Blockers.
Key Experimental Protocols Utilizing this compound as a Reference
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a test compound for a specific receptor. This compound can be used as a reference competitor to characterize the binding of new beta-blockers.
Objective: To determine the binding affinity (Ki) of a test compound for β1- and β2-adrenergic receptors using this compound as a reference competitor.
Materials:
-
Membrane preparations from tissues or cells expressing β1- or β2-adrenergic receptors (e.g., rat heart membranes for β1, rat lung membranes for β2).
-
Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA), a non-selective beta-blocker.
-
This compound hydrochloride solution.
-
Test compound solutions.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold incubation buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Methodology:
-
Saturation Binding (to determine Kd of radioligand): Incubate membrane preparations with increasing concentrations of [3H]-DHA in the presence and absence of a high concentration of a non-labeled antagonist (e.g., propranolol) to determine total and non-specific binding, respectively.
-
Competition Binding: Incubate a fixed concentration of [3H]-DHA (typically at its Kd concentration) with membrane preparations and a range of concentrations of the unlabeled test compound or this compound.
-
Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Determine the IC50 value (concentration of the competitor that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to inhibit agonist-stimulated adenylyl cyclase activity, a key downstream signaling event of beta-adrenergic receptor activation.
Objective: To determine the potency of a test compound in inhibiting isoprenaline-stimulated adenylyl cyclase activity, using this compound as a reference antagonist.
Materials:
-
Membrane preparations from cells or tissues expressing β-adrenergic receptors.
-
Isoprenaline (a non-selective β-agonist).
-
This compound hydrochloride solution.
-
Test compound solutions.
-
Assay buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), GTP, and a phosphodiesterase inhibitor (e.g., IBMX).
-
[α-32P]ATP.
-
Reaction termination solution (e.g., trichloroacetic acid).
-
Columns for separating [32P]cAMP from other radioactive nucleotides (e.g., Dowex and alumina columns).
-
Scintillation counter.
Methodology:
-
Pre-incubate membrane preparations with various concentrations of the test compound or this compound.
-
Initiate the adenylyl cyclase reaction by adding the assay buffer containing [α-32P]ATP and a stimulating concentration of isoprenaline.
-
Incubate at 30°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding the termination solution.
-
Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP and other nucleotides using sequential column chromatography.
-
Quantify the amount of [32P]cAMP produced by scintillation counting.
-
Data Analysis: Plot the adenylyl cyclase activity against the logarithm of the antagonist concentration to determine the IC50 value for inhibition of agonist-stimulated activity.
Signaling Pathway of β1-Adrenergic Receptor and Site of this compound Action
In Vivo Cardiovascular Studies: Isoprenaline Challenge
This in vivo protocol assesses the functional antagonism of a beta-blocker by measuring its ability to blunt the cardiovascular effects of the non-selective beta-agonist, isoprenaline.
Objective: To evaluate the β1-blocking activity of a test compound in vivo by measuring the inhibition of isoprenaline-induced tachycardia, using this compound as a reference.
Animal Model: Anesthetized or conscious rats or dogs equipped with catheters for drug administration and blood pressure/heart rate monitoring.
Methodology:
-
Establish a baseline heart rate and blood pressure recording.
-
Administer a bolus dose or a cumulative infusion of isoprenaline to generate a dose-response curve for the increase in heart rate.
-
Administer a dose of the test compound or this compound.
-
After a suitable pre-treatment time, repeat the isoprenaline dose-response curve.
-
Data Analysis: Compare the isoprenaline dose-response curves before and after antagonist administration. Calculate the dose ratio (the factor by which the isoprenaline dose must be increased to produce the same response in the presence of the antagonist). A Schild plot analysis can be performed if multiple antagonist doses are used to determine the pA2 value.
Experimental Workflow for Isoprenaline Challenge
This compound-Induced Oculomucocutaneous Syndrome: A Mechanistic Overview
The withdrawal of this compound from the market was due to the development of a serious adverse drug reaction known as the oculomucocutaneous syndrome. This syndrome is characterized by keratoconjunctivitis sicca, skin rashes, and sclerosing peritonitis. While the exact mechanism is not fully elucidated, it is believed to be an immune-mediated response. One hypothesis suggests that a reactive metabolite of this compound acts as a hapten, binding to endogenous proteins and forming immunogenic complexes. These complexes then trigger an autoimmune response, leading to the characteristic tissue damage.
Proposed Immunological Mechanism of Oculomucocutaneous Syndrome
References
- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 2. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inotropic beta-blocking potency (pA2) and partial agonist activity of propranolol, this compound, sotalol and acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Heart rate and blood pressure responses to intravenous boluses of isoprenaline in the presence of propranolol, this compound and atropine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In-Vitro β-Adrenergic Receptor Binding Assays Using Practolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Practolol is a cardioselective β₁-adrenergic receptor antagonist.[1] Historically used in the treatment of cardiac arrhythmias, its clinical use has been discontinued due to toxicity.[1] However, its selectivity for the β₁-adrenergic receptor makes it a valuable tool for in-vitro research applications, particularly in the characterization of β-adrenergic receptor subtypes and the screening of novel adrenergic ligands. These application notes provide detailed protocols for the use of this compound in in-vitro radioligand binding assays.
β-Adrenergic Receptor Signaling Pathway
β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like epinephrine and norepinephrine, stimulate intracellular signaling cascades. The β₁-adrenergic receptor primarily couples to the Gs alpha subunit (Gαs), which activates adenylyl cyclase to produce cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), leading to various cellular responses.
Caption: β-Adrenergic Receptor Gs Signaling Pathway.
Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for β₁ and β₂-adrenergic receptors is typically determined through competition binding assays. In these assays, this compound competes with a radiolabeled ligand for binding to the receptors. The resulting data is used to calculate the inhibition constant (Ki), which reflects the affinity of this compound for the receptor. Lower Ki values indicate higher binding affinity.
| Compound | Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |
| This compound | β₁-adrenergic | Human | [³H]-CGP 12177 | 631 | Baker, 2005 |
| This compound | β₂-adrenergic | Human | [³H]-CGP 12177 | 7943 | Baker, 2005 |
Experimental Protocols
Membrane Preparation from Tissues or Cells
This protocol describes the preparation of crude membrane fractions containing β-adrenergic receptors from either tissue samples or cultured cells.
Materials:
-
Tissue or cell pellet
-
Homogenization Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Protease inhibitors
-
Dounce homogenizer or polytron
-
Centrifuge
Protocol:
-
Mince the tissue or collect the cell pellet on ice.
-
Add ice-cold Homogenization Buffer with protease inhibitors.
-
Homogenize the sample using a Dounce homogenizer (for cells) or a polytron (for tissues) on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Wash Buffer.
-
Repeat the centrifugation and resuspension step twice.
-
After the final wash, resuspend the pellet in a suitable buffer for storage (e.g., Wash Buffer with 10% glycerol) and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane preparations at -80°C in aliquots.
Competition Radioligand Binding Assay
This protocol outlines a competition binding assay to determine the affinity of this compound for β-adrenergic receptors using a radiolabeled antagonist.
Materials:
-
Membrane preparation (from Protocol 1)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4
-
Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol)
-
This compound stock solution
-
Non-specific binding determinator (e.g., high concentration of a non-selective antagonist like propranolol)
-
96-well plates
-
Scintillation vials and fluid (for ³H) or gamma counter tubes (for ¹²⁵I)
-
Filtration apparatus with glass fiber filters
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Membrane preparation, radioligand, and Assay Buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
The final concentration of the radioligand should be close to its Kd value.
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter or a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for a typical competition radioligand binding assay.
Caption: Competition Radioligand Binding Assay Workflow.
References
Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Practolol Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of practolol analogs and the subsequent investigation of their structure-activity relationships (SAR). The protocols outlined below are intended to serve as a foundational resource for the development of novel β-adrenergic receptor antagonists with improved potency and selectivity.
Introduction
This compound is a selective β1-adrenergic receptor antagonist that has been influential in the study of cardiovascular therapeutics.[1] The synthesis of this compound analogs allows for a systematic exploration of the chemical features that govern their interaction with β-adrenergic receptors. By modifying the aromatic ring, the amino-propanol side chain, and the N-alkyl substituent, researchers can elucidate the structural requirements for high-affinity binding and functional antagonism at β1 and β2 receptors. This knowledge is crucial for the rational design of new drug candidates with optimized pharmacological profiles.
Structure-Activity Relationship of this compound Analogs
The pharmacological activity of this compound analogs is primarily determined by three key structural features: the aromatic ring, the oxypropanolamine side chain, and the amine substituent.
-
Aromatic Ring: The nature and position of substituents on the phenyl ring significantly influence the potency and cardioselectivity of this compound analogs. The para-acetamido group of this compound is crucial for its β1-selectivity. Modifications to this group can alter the selectivity profile. For instance, replacing it with a p-aminobenzyl group has been shown to decrease cardioselectivity.[2]
-
Oxypropanolamine Side Chain: The (S)-configuration of the hydroxyl-bearing carbon in the oxypropanolamine side chain is essential for high-affinity binding to β-adrenergic receptors. The (R)-enantiomer is typically significantly less active.[3]
-
Amine Substituent: The N-isopropyl group of this compound contributes to its binding affinity. Altering the size and nature of this substituent can modulate potency and selectivity. For example, replacing the N-isopropyl group with a more complex, asymmetric heptanoic acid derivative has been shown to enhance potency.[3]
Quantitative Structure-Activity Relationship Data
The following table summarizes the available quantitative data for this compound and some of its analogs, highlighting the impact of structural modifications on their affinity for β1 and β2 adrenergic receptors.
| Compound | Structure | β1-Adrenoceptor Affinity (-log Ki) | β2-Adrenoceptor Affinity (-log Ki) | Selectivity (β1/β2) | Reference |
| (S)-Metoprolol | N/A | 7.73 ± 0.10 | 6.28 ± 0.06 | ~28 | [4] |
| (R)-Metoprolol | N/A | 5.00 ± 0.06 | 4.52 ± 0.09 | ~3 | |
| p-Aminobenzyl this compound | N/A | Similar to this compound | More potent than this compound | ~1/6th of this compound |
Experimental Protocols
I. Synthesis of a Representative this compound Analog: N-(4-(3-(isopropylamino)-2-hydroxypropoxy)phenyl)acetamide (this compound)
This protocol describes a general method for the synthesis of this compound, which can be adapted for the synthesis of various analogs.
Caption: Workflow for determining the binding affinity of this compound analogs.
Materials:
-
Cell membranes expressing either β1 or β2-adrenergic receptors.
-
Radioligand (e.g., [³H]dihydroalprenolol - DHA).
-
Non-labeled competitor (e.g., propranolol for non-specific binding).
-
Test compounds (this compound analogs) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds and the standard non-labeled competitor.
-
In a series of tubes, add the binding buffer, the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and either the test compound or the standard competitor at varying concentrations. For total binding, add buffer instead of a competitor. For non-specific binding, add a saturating concentration of the non-labeled competitor.
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value (the equilibrium dissociation constant for the binding of the competitor to the receptor) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
B. Adenylyl Cyclase Activity Assay
This assay measures the functional activity of this compound analogs by quantifying their ability to antagonize the isoproterenol-stimulated production of cyclic AMP (cAMP) in cells expressing β-adrenergic receptors.
Workflow for Adenylyl Cyclase Activity Assay
Caption: Workflow for assessing the functional antagonism of this compound analogs.
Materials:
-
Cells expressing the β-adrenergic receptor of interest (e.g., S49 lymphoma cells).
-
Isoproterenol (a non-selective β-agonist).
-
Test compounds (this compound analogs).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA-based or HTRF-based).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the this compound analog for a specific period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of isoproterenol (typically the EC80 or EC50 concentration) for a defined time (e.g., 10-15 minutes).
-
Terminate the reaction and lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the chosen detection method.
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the maximal response to isoproterenol.
-
Alternatively, perform a Schild analysis to determine the pA2 value, which is a measure of the antagonist's potency.
Signaling Pathways
Beta-1 Adrenergic Receptor Signaling Pathway
Caption: The canonical Gs-protein coupled signaling pathway of the β1-adrenergic receptor.
References
- 1. This compound | C14H22N2O3 | CID 4883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and binding to beta-adrenergic receptors of p-aminobenzyl analogues of this compound and atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and beta-adrenergic antagonist activity of stereoisomeric this compound and propranolol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing an Animal Model of Practolol-Induced Oculomucocutaneous Syndrome
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing a proposed animal model for studying practolol-induced oculomucocutaneous syndrome. Given the historical challenges in replicating this syndrome in animals, this document outlines a multi-faceted approach, incorporating lessons from past failures and leveraging modern immunological techniques.
Introduction and Background
This compound, a cardioselective β-adrenergic receptor antagonist, was withdrawn from clinical use due to a severe adverse drug reaction known as oculomucocutaneous syndrome.[1][2][3] This syndrome is characterized by keratoconjunctivitis sicca (dry eyes), conjunctival scarring, fibrosis, metaplasia, and a psoriasiform skin rash.[2][4] While the exact pathophysiology remains incompletely understood, an autoimmune mechanism is strongly suspected. A significant challenge in studying this syndrome has been the lack of a reproducible animal model, likely due to species-specific differences in this compound metabolism and immune responses. This protocol proposes a refined approach to model development.
Proposed Animal Model: Brown Norway Rat
Rationale for Species Selection: The Brown Norway (BN) rat has been shown to be susceptible to drug-induced autoimmunity, including drug-induced lupus and immune complex-mediated glomerulonephritis. This suggests a genetic predisposition to developing autoimmune responses to xenobiotics, making it a more promising candidate than species used in previously unsuccessful attempts.
Experimental Design and Workflow
The overall experimental workflow is designed to induce and assess the key features of this compound-induced oculomucocutaneous syndrome.
Caption: Experimental workflow for the proposed this compound-induced oculomucocutaneous syndrome animal model.
Detailed Experimental Protocols
4.1. Animal Husbandry
-
Species: Brown Norway (BN) rats, male and female, 8-10 weeks old.
-
Housing: Individually housed in a controlled environment (12:12 h light-dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to standard chow and water.
4.2. Induction Protocol
-
This compound Administration:
-
Dose: 100 mg/kg/day (based on previous metabolic studies in rodents).
-
Route: Oral gavage.
-
Vehicle: 0.5% carboxymethylcellulose in sterile water.
-
Duration: 8 weeks.
-
-
Adjuvant Co-administration (to enhance immune response):
-
Adjuvant: Popliteal lymph node (PLN) immunization with a this compound-protein conjugate.
-
Preparation of Conjugate: Covalently link this compound to a carrier protein (e.g., bovine serum albumin - BSA) using a suitable cross-linker.
-
Immunization: On day 0 and day 14, inject 50 µL of an emulsion containing the this compound-BSA conjugate (100 µg) and complete Freund's adjuvant (CFA) into the footpad draining to the PLN.
-
4.3. Assessment Protocols
4.3.1. Ocular Assessment
-
Schirmer's Tear Test:
-
Without anesthesia, gently restrain the animal.
-
Place a sterile Schirmer's test strip in the lateral canthus of the lower eyelid.
-
Hold the eyelid closed for 60 seconds.
-
Remove the strip and measure the length of the wetted area in millimeters.
-
Perform weekly.
-
-
Slit-lamp Biomicroscopy:
-
Examine the cornea, conjunctiva, and tear film weekly for signs of inflammation, scarring, and abnormalities.
-
Use a scoring system to quantify findings (see Table 2).
-
4.3.2. Cutaneous Assessment
-
Macroscopic Skin Scoring:
-
Visually inspect the skin of the entire body weekly.
-
Score for erythema, scaling, and thickness based on a standardized scale (e.g., 0-4).
-
-
Histopathological Analysis (at endpoint):
-
Collect full-thickness skin biopsies from affected and unaffected areas.
-
Fix in 10% neutral buffered formalin and embed in paraffin.
-
Stain sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).
-
Examine for epidermal changes (e.g., acanthosis, parakeratosis, vacuolated and dyskeratotic cells) and dermal infiltrates.
-
4.3.3. Immunological Assessment
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Autoantibodies:
-
Coat microtiter plates with this compound-BSA conjugate and nuclear antigens.
-
Incubate with serially diluted serum samples.
-
Detect bound antibodies using a horseradish peroxidase (HRP)-conjugated secondary antibody and a suitable substrate.
-
Measure absorbance at 450 nm.
-
-
Lymphocyte Transformation Test (LTT):
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood.
-
Culture PBMCs in the presence of this compound (and phytohemagglutinin as a positive control).
-
After 5-7 days, assess lymphocyte proliferation by measuring the incorporation of a labeled nucleoside (e.g., BrdU) or using a colorimetric assay.
-
Perform at endpoint.
-
Data Presentation
Table 1: Baseline and Post-Induction Ocular Parameters
| Parameter | Control Group (Vehicle) | This compound-Treated Group |
| Baseline | ||
| Schirmer's Test (mm/min) | Mean ± SD | Mean ± SD |
| Slit-lamp Score | 0 | 0 |
| Week 4 | ||
| Schirmer's Test (mm/min) | Mean ± SD | Mean ± SD |
| Slit-lamp Score | Mean ± SD | Mean ± SD |
| Week 8 (Endpoint) | ||
| Schirmer's Test (mm/min) | Mean ± SD | Mean ± SD |
| Slit-lamp Score | Mean ± SD | Mean ± SD |
Table 2: Slit-lamp Ocular Scoring System
| Score | Conjunctival Hyperemia | Conjunctival Chemosis | Corneal Opacity |
| 0 | Normal | None | None |
| 1 | Mild | Mild | Faintly opalescent |
| 2 | Moderate | Moderate | Easily discernible |
| 3 | Severe | Severe | Opalescent, details of iris obscured |
| 4 | N/A | N/A | Opaque, iris not visible |
Table 3: Endpoint Immunological and Histopathological Findings
| Parameter | Control Group (Vehicle) | This compound-Treated Group |
| Immunology | ||
| Anti-Practolol Ab Titer | < 1:100 | Mean Titer ± SD |
| Anti-Nuclear Ab Titer | < 1:100 | Mean Titer ± SD |
| LTT Stimulation Index | < 2.0 | Mean SI ± SD |
| Skin Histopathology | ||
| Epidermal Thickness (µm) | Mean ± SD | Mean ± SD |
| Inflammatory Cell Infiltrate Score (0-4) | Mean ± SD | Mean ± SD |
| Conjunctival Histopathology | ||
| Goblet Cell Density (cells/mm²) | Mean ± SD | Mean ± SD |
| Subepithelial Fibrosis Score (0-4) | Mean ± SD | Mean ± SD |
Signaling Pathways and Mechanisms
The development of this compound-induced oculomucocutaneous syndrome is likely multifactorial. The following diagram illustrates a hypothesized signaling pathway integrating the known effects of beta-blockers with mechanisms of drug-induced autoimmunity.
Caption: Hypothesized signaling pathway for this compound-induced oculomucocutaneous syndrome.
Pathway Description: this compound, as a β-blocker, inhibits the β2-adrenergic receptor on keratinocytes, leading to decreased cyclic AMP (cAMP) and intracellular calcium. This can result in increased keratinocyte proliferation and altered differentiation, contributing to the psoriasiform rash. Additionally, due to its lipophilic and slightly alkaline nature, this compound may accumulate in lysosomes, disrupting autophagy and leading to the release of pro-inflammatory cytokines like IL-23. In parallel, this compound or its metabolites may act as haptens, forming adducts with self-proteins. These neoantigens are taken up by antigen-presenting cells (APCs) and presented to T-cells. The IL-23-rich environment promotes the differentiation of pro-inflammatory Th17 cells. Activated T-cells then provide help to B-cells, leading to the production of autoantibodies, and orchestrate a direct cytotoxic attack on epithelial tissues, resulting in the characteristic ocular and cutaneous inflammation.
References
- 1. Scientists discover why beta-blockers cause skin inflammation [cosmeticsbusiness.com]
- 2. Untoward effects associated with this compound administration: oculomucocutaneous syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Untoward effects associated with this compound administration: oculomucocutaneous syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cutaneous reactions to this compound. Clinical and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of Practolol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Practolol is a selective β1-adrenergic receptor antagonist that has been used in the management of cardiac arrhythmias. Monitoring its concentration in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. This document provides detailed application notes and protocols for the determination of this compound in biological matrices such as plasma and urine, utilizing common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this compound are not abundantly available in recent literature, the following protocols are based on established methods for structurally similar β-blockers, such as propranolol and metoprolol, and provide a strong foundation for developing and validating a robust analytical method for this compound.
Mechanism of Action: β1-Adrenergic Receptor Blockade
This compound exerts its therapeutic effects by selectively blocking β1-adrenergic receptors, primarily located in the heart. This antagonism prevents the binding of catecholamines (e.g., norepinephrine and epinephrine), leading to a reduction in heart rate, cardiac contractility, and blood pressure. Understanding this pathway is essential for interpreting the pharmacological and toxicological effects of the drug.
Caption: Simplified signaling pathway of this compound's antagonist action on the β1-adrenergic receptor.
Analytical Methods
The primary methods for the quantification of this compound and other β-blockers in biological samples are HPLC, often coupled with UV or fluorescence detection, and GC-MS. The choice of method depends on the required sensitivity, selectivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the analysis of pharmaceuticals in biological fluids. For β-blockers, reverse-phase chromatography is typically employed.
Experimental Workflow: HPLC Analysis
Caption: General workflow for the analysis of this compound in biological samples using HPLC.
Protocol 1: HPLC-UV for this compound in Human Plasma
This protocol is adapted from established methods for propranolol and requires validation for this compound.
a. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1.0 mL of plasma sample in a polypropylene tube, add 100 µL of an internal standard (IS) solution (e.g., propranolol at 1 µg/mL in methanol).
-
Add 200 µL of 1 M sodium hydroxide to alkalize the sample (to approximately pH 11-12).
-
Add 5.0 mL of an organic extraction solvent (e.g., diethyl ether or a mixture of n-hexane and isoamyl alcohol, 98:2 v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and vortex for 30 seconds.
-
Inject a 50 µL aliquot into the HPLC system.
b. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 30:70 (v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Approximately 251 nm (based on this compound's UV absorbance).
-
Injection Volume: 50 µL.
c. Quantitative Data (Representative)
The following table presents typical performance characteristics for the analysis of β-blockers using HPLC-UV. These values should be established during method validation for this compound.
| Parameter | Representative Value |
| Linearity Range | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 15 ng/mL |
| Recovery | > 85% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for the detection of low concentrations of drugs and their metabolites. Derivatization is often required for polar compounds like this compound to improve their volatility and chromatographic behavior.
Experimental Workflow: GC-MS Analysis
Caption: General workflow for the analysis of this compound in biological samples using GC-MS.
Protocol 2: GC-MS for this compound in Urine
This protocol is a representative method adapted from procedures for other β-blockers and requires validation for this compound.
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 2.0 mL of urine, add 100 µL of an internal standard (IS) solution (e.g., metoprolol-d7 at 1 µg/mL).
-
Adjust the sample pH to approximately 9.5 with 1 M ammonium hydroxide.
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of deionized water, and 1 mL of 100 mM phosphate buffer (pH 6.0).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 1 mL of methanol.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analyte and IS with 1 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
b. Derivatization
-
To the dry residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
c. GC-MS Conditions
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless, with an injection volume of 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Specific ions for the this compound derivative would need to be determined.
-
d. Quantitative Data (Representative)
The following table shows typical performance characteristics for the GC-MS analysis of β-blockers. These values should be established during method validation for this compound.
| Parameter | Representative Value |
| Linearity Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Recovery | > 90% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
Conclusion
The analytical methods described provide a comprehensive framework for the detection and quantification of this compound in biological samples. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the study, including sensitivity, sample matrix, and available resources. It is imperative that any method adapted for the analysis of this compound undergoes a thorough validation process to ensure its accuracy, precision, and reliability in accordance with regulatory guidelines.[1][2][3] This includes establishing specificity, linearity, range, accuracy, precision, limit of detection, limit of quantification, and stability.
References
Protocol for Studying Practolol Metabolism in Different Animal Species
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Practolol is a cardioselective β1-adrenergic receptor antagonist that has been used in the treatment of cardiac arrhythmias.[1] Understanding the metabolic fate of a drug candidate across different animal species is a critical step in preclinical drug development. These studies provide insights into potential species-specific differences in metabolism, help in the selection of appropriate toxicological species, and aid in the prediction of human pharmacokinetics and metabolite profiles.[2]
This compound undergoes metabolism primarily through two main pathways: hydroxylation and N-deacetylation.[3] The extent of these transformations varies significantly among different animal species, leading to diverse metabolite profiles. The major metabolites identified are 3-hydroxythis compound and desacetyl this compound.[3] This document provides detailed protocols for conducting in vivo and in vitro studies to investigate the metabolism of this compound in various animal species.
Metabolic Pathways of this compound
This compound is metabolized via phase I reactions, principally hydroxylation of the aromatic ring and deacetylation of the amide group. The hydroxylated metabolite can further undergo phase II conjugation reactions, such as glucuronidation.[4]
Comparative Metabolism Data
The metabolism of this compound shows considerable variability across different animal species. The following table summarizes the urinary excretion of this compound and its major metabolites after oral administration.
| Species | Unchanged this compound (% of Urinary Radioactivity) | 3-Hydroxythis compound (% of Urinary Radioactivity) | Desacetyl this compound (% of Urinary Radioactivity) | Polar Conjugates (% of Urinary Radioactivity) | Deacetylation (% of Dose) |
| Hamster | 35% | 11% | - | 48% | - |
| Marmoset | <50% | - | >30% | - | ~57% |
| Rat | 50-90% | - | - | - | ~5% |
| Mouse | 50-90% | - | - | - | 8-14% |
| Guinea-pig | 50-90% | - | - | - | ~5% |
| Rabbit | 50-90% | - | - | - | ~5% |
Data compiled from a study using radiolabeled this compound.
Experimental Protocols
In Vivo Metabolism Study in the Hamster
This protocol describes an in vivo study to evaluate the metabolism and excretion of this compound in hamsters, a species known for extensive hydroxylation of this compound.
4.1.1. Materials
-
Male Syrian hamsters (8-10 weeks old)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)
-
Metabolic cages for separate collection of urine and feces
-
Standard laboratory equipment for oral gavage, blood collection, and sample processing
4.1.2. Experimental Workflow
4.1.3. Detailed Procedure
-
Acclimatization: House male Syrian hamsters individually in metabolic cages for at least 7 days to allow for acclimatization to the housing conditions and handling. Provide food and water ad libitum.
-
Dosing: Prepare a suspension of this compound in the chosen vehicle. Administer a single oral dose of 100 mg/kg this compound to each hamster via oral gavage. The volume administered should be appropriate for the size of the animal, typically 5-10 mL/kg.
-
Sample Collection:
-
Urine and Feces: Collect urine and feces separately at the following intervals: 0-8, 8-24, 24-48, 48-72, and 72-96 hours post-dose.
-
Blood: Collect blood samples (e.g., via retro-orbital sinus or saphenous vein) at pre-dose, and at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing:
-
Urine: Record the volume of urine collected at each interval. Centrifuge a portion of the urine to remove any particulate matter and store the supernatant at -80°C until analysis.
-
Feces: Record the wet weight of feces collected at each interval. Homogenize the feces with water and store at -80°C until analysis.
-
Plasma: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis: Analyze the plasma and urine samples for the presence and concentration of this compound and its metabolites using a validated LC-MS/MS method (see Section 4.3).
In Vitro Metabolism Study using Liver Microsomes
This protocol outlines an in vitro assay to identify the metabolic pathways of this compound and the cytochrome P450 (CYP) enzymes involved in its metabolism using liver microsomes from different species.
4.2.1. Materials
-
Liver microsomes from various species (e.g., human, rat, mouse, hamster, dog)
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Specific CYP inhibitors (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, quinidine for CYP2D6, ketoconazole for CYP3A4)
-
Recombinant human CYP enzymes (optional, for definitive enzyme identification)
-
Acetonitrile (for reaction termination)
-
96-well plates and incubator
4.2.2. Experimental Workflow
4.2.3. Detailed Procedure
-
Prepare Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and this compound (e.g., 1 µM). For CYP inhibition studies, include specific inhibitors at appropriate concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Terminate Reaction: Terminate the reaction at each time point by adding an equal volume of cold acetonitrile.
-
Centrifugation: Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze for the disappearance of this compound and the formation of metabolites using a validated LC-MS/MS method (see Section 4.3).
Analytical Method: LC-MS/MS for Quantification of this compound and its Metabolites
This section provides a general framework for developing a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of this compound, desacetyl this compound, and 3-hydroxythis compound in biological matrices.
4.3.1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or urine in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar beta-blocker not present in the samples).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
4.3.2. HPLC Conditions (Example)
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
4.3.3. Mass Spectrometry Conditions (Example)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions:
-
This compound: m/z 267.2 → 116.1 (quantifier), 267.2 → 150.1 (qualifier)
-
Desacetyl this compound: m/z 225.2 → 116.1 (quantifier), 225.2 → 74.1 (qualifier)
-
3-Hydroxythis compound: m/z 283.2 → 116.1 (quantifier), 283.2 → 166.1 (qualifier) (Note: These are predicted transitions and should be optimized experimentally.)
-
Signaling Pathway
This compound is a β1-adrenergic receptor antagonist. It competitively inhibits the binding of catecholamines (e.g., norepinephrine, epinephrine) to β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors normally leads to the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), leading to various downstream cellular effects. By blocking this pathway, this compound reduces heart rate, myocardial contractility, and blood pressure.
References
- 1. A High Throughput HPLC-MS/MS Method for Antihypertensive Drugs Determination in Plasma and Its Application on Pharmacokinetic Interaction Study with Shuxuetong Injection in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. cheme.caltech.edu [cheme.caltech.edu]
Application of Practolol in Competitive Binding Assays for Novel Compounds Targeting the β1-Adrenergic Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Practolol is a cardioselective β1-adrenergic receptor antagonist.[1] Its specificity for the β1-adrenergic receptor makes it a valuable tool in pharmacological research, particularly in the development and characterization of novel compounds targeting this receptor. Competitive binding assays are a fundamental technique used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor. This document provides detailed application notes and protocols for the use of this compound as a competitor in such assays, aimed at researchers, scientists, and drug development professionals.
Data Presentation
The following table summarizes the quantitative data for this compound and a related analog in binding assays for the β1-adrenergic receptor. This data is essential for designing and interpreting competitive binding experiments. The inhibition constant (Ki) is a measure of the affinity of the ligand for the receptor; a lower Ki value indicates a higher affinity.
| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | IC50 (nM) | KD (nM) | Source |
| This compound | β1-Adrenergic | Competitive Binding | [3H]-Dihydroalprenolol | 15.3 (KiL/KiH ratio) | Not specified | Not specified | [2] |
| [(125)I]-AMI9 (this compound analog) | β-Adrenergic | Saturation Binding | Not applicable | Not applicable | Not specified | 5.6 ± 0.3 |
Note: The Ki value for this compound is presented as a selectivity ratio (β1/β2), indicating its higher affinity for the β1 receptor. For novel compound screening, determining the specific Ki of this compound under the experimental conditions is recommended. The KD value for the this compound analog [(125)I]-AMI9 indicates its high affinity for β-adrenergic receptors.
Signaling Pathway
The β1-adrenergic receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist, it activates a downstream signaling cascade, primarily through the Gs alpha subunit, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. This compound, as an antagonist, competitively blocks the binding of agonists, thereby inhibiting this signaling pathway.
Caption: β1-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay using this compound to determine the affinity of novel compounds for the β1-adrenergic receptor.
Materials and Reagents
-
Receptor Source: Membranes prepared from tissues or cells expressing the β1-adrenergic receptor (e.g., rat heart membranes, CHO cells stably expressing the human β1-adrenergic receptor).
-
Radioligand: A high-affinity radiolabeled antagonist for the β1-adrenergic receptor, such as [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Cyanopindolol ([125I]-CYP).
-
Competitors:
-
This compound (for determining its own Ki and as a reference compound).
-
Novel test compounds.
-
A non-selective antagonist (e.g., propranolol) to determine non-specific binding.
-
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4 at room temperature.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
Experimental Workflow Diagram
Caption: Competitive Binding Assay Workflow.
Detailed Protocol
1. Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh ice-cold buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in the binding buffer and determine the protein concentration using a standard protein assay.
-
Store the membrane preparation in aliquots at -80°C.
2. Competitive Binding Assay:
-
Thaw the membrane preparation on ice. Dilute the membranes in binding buffer to a final concentration that results in specific binding of approximately 10% of the added radioligand.
-
In a 96-well plate, set up the following reactions in triplicate (final volume of 200-250 µL):
-
Total Binding: Membranes + Radioligand + Binding Buffer.
-
Non-specific Binding: Membranes + Radioligand + a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).
-
Competition: Membranes + Radioligand + varying concentrations of this compound or the novel test compound (typically a 10-point concentration curve spanning several orders of magnitude).
-
-
Add the components in the following order: binding buffer, competitor (or buffer for total binding), membranes, and finally the radioligand.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium. The optimal incubation time should be determined in preliminary experiments.
3. Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter pre-soaked in wash buffer using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
4. Measurement of Radioactivity:
-
Place the filters in scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark to allow the filter to become translucent.
-
Measure the radioactivity in each vial using a scintillation counter.
5. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) for this compound and the novel compounds using the Cheng-Prusoff equation[3][4][5]:
Ki = IC50 / (1 + [L]/KD)
Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration.
-
[L] is the concentration of the radioligand used in the assay.
-
KD is the dissociation constant of the radioligand for the receptor (this should be determined in separate saturation binding experiments).
-
Conclusion
This compound serves as an effective and selective competitor for in vitro competitive binding assays targeting the β1-adrenergic receptor. The protocols and data presented here provide a comprehensive guide for researchers to accurately determine the binding affinities of novel compounds. Careful optimization of assay conditions and adherence to the described protocols will ensure the generation of reliable and reproducible data, which is crucial for the advancement of drug discovery and development programs focused on the β1-adrenergic receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Studies on the affinity and selectivity of denopamine (TA-064), a new cardiotonic agent, for beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
High-Performance Liquid Chromatography for the Quantification of Practolol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the quantification of practolol in various matrices using High-Performance Liquid Chromatography (HPLC). This compound is a selective beta-blocker that has been utilized in the management of cardiac arrhythmias.[1] Accurate and precise quantification of this compound is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This application note details the physicochemical properties of this compound relevant to HPLC analysis, sample preparation techniques, and a generalized HPLC protocol. The information is compiled to assist researchers, scientists, and drug development professionals in establishing a robust analytical method.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of drug substances.[2] Its high resolution, sensitivity, and specificity make it the method of choice for analyzing complex mixtures, including biological fluids and pharmaceutical formulations.[3] this compound, a beta-adrenergic antagonist, requires precise analytical methods for its determination in various samples.[4] This note outlines a reliable HPLC method for this compound quantification.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for developing an effective HPLC method.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂N₂O₃ | [1] |
| Molecular Weight | 266.34 g/mol | |
| pKa | 9.5 (amine) | Inferred from similar beta-blockers |
| UV Absorption Max (λmax) | ~248 nm | Inferred from structure |
| Solubility | Soluble in methanol and water | General knowledge |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interfering substances and concentrate the analyte. The choice of method depends on the sample matrix.
Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Serum Samples
This method is suitable for cleaning up complex biological matrices.
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Mix 1 mL of plasma/serum with 1 mL of a suitable internal standard solution (e.g., atenolol). Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Analysis: Inject a 20 µL aliquot into the HPLC system.
Protocol 2: Protein Precipitation for Plasma/Serum Samples
A simpler, faster method for sample preparation.
-
Precipitation: To 500 µL of plasma/serum, add 1 mL of cold acetonitrile or methanol containing the internal standard.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the mobile phase as described in the SPE protocol.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a 20 µL aliquot into the HPLC system.
Protocol 3: Simple Dilution for Pharmaceutical Formulations (e.g., Tablets)
-
Sample Weighing: Accurately weigh and crush a representative number of tablets to obtain a fine powder.
-
Dissolution: Transfer a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the drug.
-
Dilution: Make up the volume to 100 mL with methanol.
-
Further Dilution: Further dilute an aliquot of this solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 10 µg/mL).
-
Filtration: Filter the final solution through a 0.45 µm syringe filter.
-
Analysis: Inject a 20 µL aliquot into the HPLC system.
HPLC Method
The following is a general HPLC method that can be optimized for specific requirements.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., 20 mM, pH 3.5) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at ~248 nm |
| Column Temperature | Ambient or 30°C |
| Internal Standard | Atenolol or another suitable beta-blocker |
Method Validation Parameters
A robust HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.
| Parameter | Typical Acceptance Criteria |
| Linearity | R² > 0.995 over a defined concentration range |
| Accuracy (% Recovery) | 85-115% for biological samples, 98-102% for pharmaceuticals |
| Precision (% RSD) | < 15% for biological samples, < 2% for pharmaceuticals |
| Limit of Quantification (LOQ) | The lowest concentration quantifiable with acceptable precision and accuracy |
| Specificity | No interference from endogenous compounds or excipients |
| Robustness | Insensitive to small, deliberate changes in method parameters |
Data Presentation
The following tables summarize typical quantitative data obtained from method validation studies for beta-blockers.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (this compound) | Peak Area (Internal Standard) | Peak Area Ratio |
| 0.1 | 15000 | 500000 | 0.03 |
| 0.5 | 75000 | 500000 | 0.15 |
| 1.0 | 150000 | 500000 | 0.30 |
| 5.0 | 750000 | 500000 | 1.50 |
| 10.0 | 1500000 | 500000 | 3.00 |
| Regression Equation | y = 299000x + 1000 | ||
| Correlation Coefficient (R²) | 0.999 |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=5) | Accuracy (%) | Precision (% RSD) |
| 0.3 (Low QC) | 0.29 | 96.7 | 4.5 |
| 4.0 (Mid QC) | 4.1 | 102.5 | 3.1 |
| 8.0 (High QC) | 7.9 | 98.8 | 2.8 |
Visualization
The following diagrams illustrate the experimental workflow for this compound quantification.
Caption: General workflow for this compound quantification by HPLC.
Caption: Solid-Phase Extraction (SPE) protocol workflow.
Conclusion
This application note provides a comprehensive framework for the quantification of this compound using HPLC. The detailed protocols for sample preparation and the generalized HPLC method serve as a robust starting point for method development and validation. By following the outlined procedures and validation guidelines, researchers can achieve accurate and reliable quantification of this compound in both biological and pharmaceutical samples.
References
- 1. This compound | C14H22N2O3 | CID 4883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating β1-Adrenergic Signaling Pathways Using Practolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Practolol is a selective β1-adrenergic receptor antagonist that has been instrumental in the pharmacological characterization of adrenergic signaling.[1][2] Although withdrawn from clinical use due to severe side effects, its utility as a research tool remains significant for dissecting the roles of β1-adrenergic receptors in various physiological and pathological processes.[2] These application notes provide a comprehensive guide to utilizing this compound for investigating β1-adrenergic signaling pathways, complete with detailed experimental protocols and data presentation.
This compound competes with endogenous catecholamines, such as epinephrine and norepinephrine, for binding to β1-adrenergic receptors, which are predominantly found in the heart and kidneys.[3][4] This competitive antagonism inhibits the downstream signaling cascades typically initiated by agonist binding, making this compound an excellent tool for studying the consequences of β1-adrenergic blockade.
Mechanism of Action
This compound is a competitive antagonist at the β1-adrenergic receptor. Like other beta-blockers, it binds to the receptor, preventing the binding of agonists like isoproterenol and norepinephrine. This blockade inhibits the activation of the associated Gs protein, thereby preventing the subsequent activation of adenylyl cyclase and the production of the second messenger, cyclic AMP (cAMP). The reduction in intracellular cAMP levels leads to decreased activation of Protein Kinase A (PKA) and a subsequent reduction in the phosphorylation of downstream target proteins responsible for various cellular responses, including increased heart rate and contractility.
Data Presentation
The following tables summarize the quantitative data for this compound's interaction with β-adrenergic receptors.
Table 1: this compound Binding Affinity at Human β-Adrenergic Receptors
| Receptor Subtype | pKi | Ki (nM) | Reference |
| β1 | 6.8 | 158 | Baker, 2005 |
| β2 | 5.4 | 3981 | Baker, 2005 |
Table 2: Functional Antagonism of this compound
| Parameter | Value | Species | Tissue/System | Reference |
| pA2 | 5.6 | Cat | Papillary Muscle | Singh et al., 1981 |
-
pKi: The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of an antagonist. A higher pKi value signifies a higher affinity.
-
Ki: The inhibition constant, representing the concentration of antagonist required to occupy 50% of the receptors at equilibrium.
-
pA2: A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Signaling Pathways and Experimental Workflows
β1-Adrenergic Receptor Signaling Pathway
The canonical signaling pathway initiated by the activation of the β1-adrenergic receptor involves the Gs protein, adenylyl cyclase, cAMP, and PKA. However, non-canonical pathways have also been identified.
Caption: Canonical and non-canonical β1-adrenergic signaling pathways.
Experimental Workflow for Characterizing this compound
This workflow outlines the key experiments to characterize the antagonistic properties of this compound at the β1-adrenergic receptor.
Caption: A typical experimental workflow for characterizing this compound.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is adapted for determining the binding affinity (Ki) of this compound for β1-adrenergic receptors using a competitive binding assay.
Materials:
-
Cell membranes expressing β1-adrenergic receptors (e.g., from CHO or HEK293 cells stably expressing the human β1-adrenergic receptor, or from cardiac tissue).
-
Radioligand: [³H]-CGP 12177 (a non-selective β-adrenergic antagonist).
-
Non-labeled competitor: this compound.
-
Non-specific binding control: Propranolol (a high-affinity non-selective β-antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand ([³H]-CGP 12177 at a concentration near its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of propranolol (at a high concentration, e.g., 10 µM), 50 µL of radioligand, and 100 µL of membrane suspension.
-
Competition: 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M), 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inhibition of Isoproterenol-Stimulated Adenylyl Cyclase Activity
This protocol measures the ability of this compound to inhibit the production of cAMP from ATP by adenylyl cyclase in response to agonist stimulation.
Materials:
-
Cell membranes expressing β1-adrenergic receptors.
-
Isoproterenol (β-adrenergic agonist).
-
This compound.
-
ATP (substrate for adenylyl cyclase).
-
cAMP standard.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM ATP, pH 7.4.
-
Reaction Stop Solution: 100 mM HCl.
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, pre-incubate the following for 15 minutes at room temperature:
-
10 µL of this compound at various concentrations or vehicle (for control).
-
40 µL of membrane suspension.
-
-
Initiate Reaction: Add 50 µL of assay buffer containing isoproterenol (at a concentration that gives a submaximal stimulation, e.g., EC80) to each tube/well.
-
Incubation: Incubate for 15-30 minutes at 30°C.
-
Stop Reaction: Terminate the reaction by adding 100 µL of reaction stop solution.
-
cAMP Measurement: Centrifuge the tubes/plate to pellet the membranes. Measure the cAMP concentration in the supernatant using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards.
-
Calculate the amount of cAMP produced in each sample.
-
Plot the percentage of inhibition of isoproterenol-stimulated adenylyl cyclase activity against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
-
cAMP Accumulation Assay in Whole Cells
This protocol measures the effect of this compound on intracellular cAMP levels in intact cells stimulated with an agonist.
Materials:
-
Whole cells expressing β1-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Isoproterenol.
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
Lysis buffer.
-
cAMP assay kit.
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: Wash the cells with serum-free medium. Pre-incubate the cells with various concentrations of this compound and a PDE inhibitor (e.g., 100 µM IBMX) in serum-free medium for 15-30 minutes at 37°C.
-
Stimulation: Add isoproterenol (at its EC80 concentration) to the wells and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit.
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the cAMP concentration in each sample.
-
Plot the percentage of inhibition of isoproterenol-stimulated cAMP accumulation against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Conclusion
This compound remains a valuable pharmacological tool for the specific investigation of β1-adrenergic receptor signaling. The protocols and data presented here provide a framework for researchers to effectively utilize this compound to elucidate the intricate roles of β1-adrenergic pathways in health and disease. Due to its historical withdrawal from the market for safety reasons, it is imperative that this compound is used strictly for in vitro and pre-clinical research purposes.
References
Application Notes and Protocols for the Aseptic Synthesis of Enantiopure Practolol Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established methodologies for the synthesis of enantiopure precursors of Practolol, a selective β-adrenergic receptor blocker. The focus is on chemoenzymatic strategies that offer high enantioselectivity and yields. While these protocols detail the chemical synthesis, a discussion on the adaptation of these methods for an aseptic manufacturing environment is also included to address the full scope of pharmaceutical development.
Introduction
This compound is a cardioselective beta-blocker where the (S)-enantiomer is significantly more potent than the (R)-enantiomer. Consequently, the synthesis of enantiomerically pure (S)-Practolol is of great therapeutic importance. A key strategy for achieving this is through the synthesis of enantiopure precursors, primarily the chiral chlorohydrin, (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide. This document outlines protocols for the synthesis of the racemic precursor and its subsequent resolution using enzymatic kinetic resolution, a green and efficient method for obtaining the desired enantiomer.
General Principles of Aseptic Synthesis for Active Pharmaceutical Ingredients (APIs)
The synthesis of sterile APIs must be conducted under aseptic conditions to prevent microbial contamination. While the following protocols describe the chemical synthesis, adaptation to an aseptic environment is crucial for pharmaceutical manufacturing and must adhere to Good Manufacturing Practice (GMP) guidelines. Key considerations for aseptic synthesis include:
-
Sterile Starting Materials and Reagents: All materials and reagents introduced into the synthesis must be sterilized.
-
Controlled Environment: Syntheses should be performed in cleanrooms with controlled air quality (HEPA filters) to minimize particulate and microbial contamination.
-
Sterile Equipment: All glassware, reactors, and transfer lines must be sterilized prior to use, typically through autoclaving or dry heat.
-
Aseptic Technique: Operations should be performed by trained personnel using techniques that prevent the introduction of contaminants. This includes minimizing exposure of sterile materials to the environment and using sterile transfer methods.
-
Process Validation: The entire aseptic process must be validated to ensure that it consistently produces a sterile product.
The European Medicines Agency (EMA) and the World Health Organization (WHO) provide comprehensive guidelines on the manufacture of sterile pharmaceutical products that should be consulted when transitioning a chemical synthesis to an aseptic process.[1][2][3]
Synthesis of Racemic this compound Precursor
The synthesis of the racemic precursor, (RS)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, is the initial step towards obtaining the enantiopure compound.
Experimental Protocol: Synthesis of (RS)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide
-
Reaction Setup: To a solution of N-(4-hydroxyphenyl)acetamide (paracetamol) in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.
-
Addition of Epichlorohydrin: Add (RS)-epichlorohydrin to the reaction mixture.
-
Reaction Conditions: Reflux the mixture for an extended period (e.g., 48 hours).
-
Work-up: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired racemic chlorohydrin.
Chemoenzymatic Kinetic Resolution of Racemic this compound Precursor
Enzymatic kinetic resolution is a highly effective method for separating enantiomers. In this process, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. For the synthesis of (S)-Practolol, the (R)-enantiomer of the chlorohydrin precursor is required. Lipases are commonly used for the kinetic resolution of (RS)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Mixture: Dissolve the racemic chlorohydrin, (RS)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, in a suitable organic solvent (e.g., toluene).
-
Acyl Donor: Add an acyl donor, such as vinyl acetate.
-
Enzyme Addition: Add the selected lipase (e.g., Pseudomonas cepacia lipase or Candida antarctica lipase B).
-
Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 30°C) with agitation.
-
Monitoring: Monitor the reaction progress by techniques such as chiral HPLC until approximately 50% conversion is reached.
-
Separation: After the reaction, separate the enzyme by filtration. The reaction mixture will contain the acylated (S)-enantiomer and the unreacted (R)-enantiomer of the chlorohydrin. These can be separated by column chromatography.
-
Hydrolysis (if necessary): If the desired product is the resolved alcohol, the acylated enantiomer can be hydrolyzed back to the alcohol.
Quantitative Data from Lipase-Catalyzed Kinetic Resolution
The efficiency of the kinetic resolution is determined by the enantiomeric excess (ee) of the product and the conversion rate.
| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) of (R)-chlorohydrin | Reference |
| Pseudomonas cepacia sol-gel AK | Vinyl acetate | Toluene | - | ~50 | 96 | [4] |
| Candida antarctica Lipase B (CALB) | Vinyl butanoate | - | 30 | - | 97 | [5] |
Synthesis of (S)-Practolol from Enantiopure Precursor
Once the enantiopure (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide is obtained, it can be converted to (S)-Practolol through a nucleophilic substitution reaction.
Experimental Protocol: Synthesis of (S)-Practolol
-
Reaction Mixture: Dissolve the enantiopure (R)-chlorohydrin in a suitable solvent.
-
Addition of Isopropylamine: Add isopropylamine to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to facilitate the ring-opening of the epoxide intermediate (formed in situ) by the amine.
-
Work-up and Purification: After the reaction is complete, remove the solvent and purify the product, for instance, by crystallization, to yield (S)-Practolol.
Quantitative Data for the Synthesis of (S)-Practolol
| Starting Material | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide | (S)-Practolol | - | 96 |
Visualizations
Synthetic Pathway for Racemic and Enantiopure this compound Precursors
Caption: Chemoenzymatic synthesis of (S)-Practolol.
Experimental Workflow for Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution.
References
Troubleshooting & Optimization
Technical Support Center: Practolol-Induced Adverse Effects in Animal Studies
This guide provides troubleshooting advice and frequently asked questions for researchers investigating practolol-induced adverse effects in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary adverse effect of chronic this compound administration observed in humans?
A1: Chronic use of this compound in humans can lead to a distinct oculomucocutaneous syndrome.[1][2] This syndrome is characterized by keratoconjunctivitis sicca (dry eyes), conjunctival scarring and metaplasia, psoriasiform rashes, otitis, and sclerosing serositis.[2][3] These effects were specific to this compound and have not been typically associated with other beta-blockers.[2]
Q2: What is the proposed mechanism of this compound-induced toxicity?
A2: The leading hypothesis is that this compound is converted by cytochrome P-450 enzymes into a reactive metabolite. This electrophilic metabolite, possibly formed through N-hydroxylation of the acetyl-amino group, can then bind covalently to tissue and serum proteins. These altered proteins may be recognized as antigens by the immune system, potentially triggering an autoimmune response that leads to the observed tissue damage.
Q3: Has a definitive animal model that fully replicates the human oculomucocutaneous syndrome been developed?
A3: No, despite numerous toxicity studies in various species, a complete animal model that fully replicates the human oculomucocutaneous syndrome has not been successfully developed. However, certain species exhibit specific aspects of the toxicity and are useful for studying the drug's metabolism and mechanisms of action.
Q4: Which animal species are most commonly used to study this compound metabolism and toxicity?
A4: The Syrian hamster is a frequently used model because it extensively hydroxylates this compound, a key metabolic pathway. Studies have shown that hamster liver microsomes have a high rate of forming this compound metabolites that bind irreversibly to proteins. Beagle dogs have also been used to evaluate ocular-specific toxicity, demonstrating effects like reduced tear flow and lymphocytic infiltration in lacrimal glands after this compound administration. Other species studied include rats, mice, guinea pigs, and marmosets, though their metabolic profiles for this compound differ significantly.
Troubleshooting Experimental Issues
Q5: My hamster model is not showing significant signs of toxicity or target organ damage. What are the possible reasons?
A5: There could be several factors:
-
Dosing and Administration: Ensure the dose is sufficient. Oral dosing at 100 mg/kg has been used to study metabolism. The duration of the study is also critical, as the adverse effects are associated with chronic administration.
-
Metabolic Differences: Even within a species, there can be individual variations in metabolic enzyme activity (e.g., cytochrome P-450s). Consider using inducers or inhibitors of these enzymes to modulate metabolism. For example, phenobarbital can be used to induce mixed-function oxidase activity.
-
Endpoint Sensitivity: The endpoints you are measuring may not be sensitive enough. The oculomucocutaneous syndrome is complex. Consider more specific assessments like measuring tear flow, histopathology of the lacrimal and conjunctival tissues, and quantifying the covalent binding of radiolabeled this compound to tissue proteins.
-
Species Selection: While hamsters are good for metabolic studies, they do not replicate the full human syndrome. If you are focused on ocular effects, the beagle dog model might be more appropriate as they have shown this compound-induced tear flow reduction.
Q6: How can I confirm that the toxicity observed is due to reactive metabolites and not the parent drug?
A6: To distinguish between parent drug toxicity and metabolite-driven toxicity, you can perform the following experiments:
-
In Vitro Covalent Binding Assay: Use liver microsomes (preferably from hamsters) with radiolabeled this compound ([14C]this compound). The formation of protein-bound radioactivity that is non-extractable is indicative of reactive metabolite formation. This binding is dependent on NADPH and oxygen and can be inhibited by glutathione, which traps reactive electrophiles.
-
Modulation of Metabolism: Pre-treat animals with known cytochrome P-450 inducers (e.g., phenobarbital) or inhibitors (e.g., piperonyl butoxide). An increase in toxicity after induction or a decrease after inhibition would strongly suggest that a metabolite is the causative agent.
-
Isotope Labeling: Compare the binding of this compound labeled at different positions (e.g., [phenyl-14C]this compound vs. [acetyl-14C]this compound). Differences in binding can indicate which part of the molecule is involved in the reactive intermediate.
Quantitative Data Summary
Table 1: Comparative Metabolism of Oral this compound (100 mg/kg) in Various Animal Species
| Species | Primary Metabolic Pathway | % Unchanged this compound in Urine | Key Metabolite(s) in Urine | Reference |
| Hamster | Extensive Hydroxylation | ~35% | 3-hydroxythis compound (~11%), Polar conjugates (~48%) | |
| Marmoset | Extensive Deacetylation | <50% | Desacetyl this compound (>30%) | |
| Rat | Limited Metabolism | 50-90% | Minor deacetylation (~5%) | |
| Mouse | Limited Metabolism | 50-90% | Minor deacetylation (8-14%) | |
| Guinea Pig | Limited Metabolism | 50-90% | Minor deacetylation (~5%) | |
| Rabbit | Limited Metabolism | 50-90% | Minor deacetylation (~5%) |
Table 2: Effect of MFO Modifiers on this compound Metabolism in Hamsters
| Pretreatment | Effect on Mixed-Function Oxidase (MFO) | Impact on Urinary Metabolite Profile | Reference |
| Piperonyl Butoxide | Inhibition | Modified urinary excretion pattern | |
| Cobalt Chloride | Inhibition | Modified urinary excretion pattern | |
| Phenobarbital | Induction | Modified urinary excretion pattern |
Experimental Protocols
Protocol 1: In Vitro Covalent Binding of this compound Metabolites to Liver Microsomes
-
Objective: To quantify the irreversible binding of reactive this compound metabolites to microsomal proteins.
-
Materials:
-
Liver microsomes from male Syrian hamsters.
-
[phenyl-14C]this compound.
-
NADPH generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Tris-HCl buffer (pH 7.4).
-
Trichloroacetic acid (TCA).
-
Methanol, Diethyl ether.
-
Scintillation fluid.
-
-
Methodology:
-
Prepare an incubation mixture containing liver microsomes (approx. 1 mg/mL protein), [14C]this compound, and buffer.
-
Initiate the reaction by adding the NADPH generating system. Control incubations should be performed without the NADPH system.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding ice-cold TCA to precipitate the proteins.
-
Centrifuge the mixture to pellet the protein.
-
Wash the protein pellet repeatedly with methanol and diethyl ether to remove any non-covalently bound radioactivity.
-
Dissolve the final protein pellet in a suitable solvent (e.g., 1N NaOH).
-
Determine the protein concentration using a standard assay (e.g., Bradford).
-
Measure the radioactivity of an aliquot of the dissolved protein using liquid scintillation counting.
-
Express the results as pmol of this compound-equivalent bound per mg of microsomal protein. This method is based on studies of irreversible binding of this compound metabolites.
-
Visualizations
Caption: Proposed metabolic activation and toxicity pathway of this compound.
References
Technical Support Center: Optimizing Practolol Dosage for In-Vivo Cardiovascular Research
Welcome to the technical support center for practolol, a selective β1-adrenergic receptor antagonist utilized in in-vivo cardiovascular research. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
General Information
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective β1-adrenergic receptor antagonist. It competitively blocks the binding of catecholamines, such as epinephrine and norepinephrine, to β1-adrenergic receptors, which are predominantly located in the heart. This blockade results in a decrease in heart rate, myocardial contractility, and cardiac output. At higher doses, this compound can also exhibit effects on β2-adrenergic receptors.
Q2: What are the primary applications of this compound in in-vivo cardiovascular research?
A2: this compound is primarily used to study the effects of β1-adrenergic blockade on the cardiovascular system. Common research applications include investigating its anti-arrhythmic properties, its effects on myocardial ischemia and infarction, and its influence on hemodynamic parameters such as heart rate, blood pressure, and cardiac output in various animal models.
Dosage and Administration
Q3: How do I determine the optimal dosage of this compound for my animal model?
A3: The optimal dosage of this compound depends on the animal species, the research question, and the desired level of β1-adrenergic blockade. It is crucial to start with a low dose and titrate upwards to achieve the desired effect while minimizing potential side effects. The tables below provide a summary of reported dosages in various animal models to serve as a starting point.
Q4: What are the common routes of administration for this compound in in-vivo studies?
A4: The most common routes of administration for this compound in animal research are intravenous (IV), intraperitoneal (IP), and oral (PO). The choice of administration route will influence the onset and duration of action. IV administration provides a rapid onset, while oral administration has a slower onset and is subject to first-pass metabolism.
Dosage Summary Tables
The following tables summarize this compound dosages reported in the literature for various animal models and administration routes. These values should be used as a reference, and the optimal dose for your specific experimental conditions should be determined empirically.
Table 1: this compound Dosage in Canine Models
| Administration Route | Dosage Range | Observed Cardiovascular Effects | Reference(s) |
| Intravenous (IV) | 0.5 mg/kg | Decreased heart rate, left ventricular dP/dt max, myocardial blood flow, and cardiac output.[1] | [1] |
| Intravenous (IV) | 3-10 mg (total dose) | Deviation of the ECG curve evoked by sympathectomy.[2] | [2] |
| Intravenous (IV) | 10-20 mg (total dose) | Reduced myocardial dilatation and increased systolic shortening in ischemic regions.[3] | |
| Oral (PO) | 200 mg twice daily | Reduction in the incidence of salvos of ventricular premature beats. |
Table 2: this compound Dosage in Rodent Models (Rat, Mouse, Guinea Pig)
| Animal Model | Administration Route | Dosage Range | Observed Cardiovascular Effects | Reference(s) |
| Rat | Intravenous (IV) | 0.1, 1, and 3 mg/kg | Blockade of the cardio-accelerator action of isoprenaline. | |
| Rat, Mouse, Guinea Pig | Oral (PO) | 100 mg/kg | Used in metabolism studies. |
Table 3: this compound Dosage in Rabbit Models
| Administration Route | Dosage Range | Observed Cardiovascular Effects | Reference(s) |
| In Vitro (Isolated Atrium) | Not Applicable | Effects on atrial and nodal transmembrane potentials. |
Troubleshooting Guide
Q5: I administered this compound, but I am not observing the expected decrease in heart rate. What could be the issue?
A5: Several factors could contribute to a lack of efficacy:
-
Insufficient Dosage: The dose may be too low for the specific animal model or individual animal variability. Consider a dose-escalation study to determine the effective dose.
-
Route of Administration: If using oral administration, bioavailability may be low due to first-pass metabolism. Consider switching to an intravenous or intraperitoneal route for more direct and predictable effects.
-
Anesthetic Interference: Some anesthetics can have profound effects on the cardiovascular system and may mask the effects of this compound. Review the literature for potential interactions between your chosen anesthetic and β-blockers.
-
Drug Stability: Ensure the this compound solution is properly prepared and has not degraded.
Q6: My animal is experiencing severe bradycardia and/or hypotension after this compound administration. What should I do?
A6: Severe bradycardia and hypotension are known side effects of β-blockers, including this compound.
-
Immediate Action: Stop any further administration of this compound. Provide supportive care as needed, which may include fluid administration to manage hypotension.
-
Anticipate and Prevent: In future experiments, start with a lower dose and monitor cardiovascular parameters continuously. The presence of these adverse effects suggests the dose is too high for the experimental conditions.
-
Reversal Agents: In a critical situation, consider the use of a β-agonist like isoproterenol to counteract the effects of this compound. However, this should be done with extreme caution and under veterinary guidance.
Q7: I am observing unexpected arrhythmias after administering this compound. Why is this happening?
A7: While this compound is used to treat arrhythmias, in some contexts, particularly in the presence of underlying cardiac conditions or at high doses, it can have pro-arrhythmic effects. One adverse effect noted is the occurrence of sinus bradycardia, which may be accompanied by an increase in ventricular ectopic beats. A thorough review of the animal's baseline electrocardiogram (ECG) is essential before drug administration. Continuous ECG monitoring during the experiment is highly recommended to detect any pro-arrhythmic events.
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in a Canine Model for Myocardial Infarction Studies
This protocol is a synthesized example based on methodologies described in the literature.
-
Animal Preparation:
-
Anesthetize the greyhound dog with an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
Intubate and ventilate the animal mechanically.
-
Insert catheters into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Perform a thoracotomy to expose the heart.
-
Place an electromagnetic flow probe around the ascending aorta to measure cardiac output.
-
Insert a catheter into the left ventricle for measuring left ventricular pressure and dP/dt.
-
Ligate the left anterior descending coronary artery to induce myocardial infarction.
-
-
This compound Administration:
-
Prepare a solution of this compound in sterile saline.
-
Two to three hours after coronary artery ligation, administer this compound intravenously at a dose of 0.5 mg/kg.
-
-
Cardiovascular Monitoring:
-
Continuously record heart rate, arterial blood pressure, left ventricular pressure, dP/dt, and cardiac output.
-
Monitor the electrocardiogram (ECG) for any changes in rhythm or evidence of ischemia.
-
Measure myocardial blood flow in both the normally perfused and ischemic regions of the heart.
-
Protocol 2: Oral Administration of this compound in a Rat Model for Cardiovascular Studies
This protocol is a general guideline based on common practices in rodent research.
-
Animal Preparation:
-
Acclimatize the rats to the experimental environment for at least one week.
-
For conscious animal studies, ensure proper handling and restraint techniques to minimize stress. For anesthetized studies, select an appropriate anesthetic.
-
-
This compound Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the this compound suspension orally via gavage at the desired dosage (e.g., 100 mg/kg).
-
-
Cardiovascular Monitoring:
-
For conscious animals, use telemetry systems to continuously monitor heart rate and blood pressure.
-
For anesthetized animals, use catheterization techniques to measure arterial blood pressure and heart rate.
-
Record baseline cardiovascular parameters before and at multiple time points after this compound administration.
-
Visualizations
Signaling Pathway
References
- 1. Comparative effects of propranolol and this compound in the early stages of experimental canine myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [this compound test for adrenergic beta receptor blockade in veterinary electrocardiographic diagnosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on left ventricular dimensions during coronary occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in the synthesis of practolol derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of practolol and its derivatives.
Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Precursor, N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide
Question: I am experiencing a low yield in the reaction between p-acetamidophenol (paracetamol) and epichlorohydrin. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this step are often attributed to the formation of by-products, particularly a dimeric impurity, N,N'-(((2-hydroxypropane-1,3-diyl)bis(oxy))bis(4,1-phenylene))diacetamide. The formation of this dimer is highly dependent on the reaction conditions.
Potential Causes and Solutions:
-
High Concentration of Base: Using a high concentration of a strong base, such as sodium hydroxide, can promote the formation of the dimer. The phenoxide ion formed can react with both epichlorohydrin and the already formed product.
-
Solution: Reduce the amount of base used. Studies have shown that using a catalytic amount of base can significantly increase the yield of the desired chlorohydrin by minimizing dimer formation[1].
-
-
High Reaction Temperature: Elevated temperatures can also favor the formation of the dimeric by-product.
-
Solution: Conduct the reaction at a lower temperature. A reaction temperature of around 30°C has been found to be effective[1].
-
-
Reaction Time: Prolonged reaction times at high temperatures and high base concentrations can increase the likelihood of by-product formation.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material (p-acetamidophenol) is consumed, proceed with the work-up to avoid further reactions. A typical mobile phase for TLC analysis is a 10:1 mixture of dichloromethane (CH₂Cl₂):methanol (MeOH)[1].
-
Table 1: Effect of Reaction Conditions on the Synthesis of N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide [1]
| Parameter | Condition | Observation | Recommendation |
| Base Concentration | High (e.g., 0.5-1.0 equivalents of NaOH) | Increased formation of dimeric by-product | Use 0.3-1 equivalents of base |
| Temperature | High (e.g., 80°C) | Favors dimer formation | Maintain temperature around 30°C |
| Reaction Time | 12-26 hours | Sufficient for completion | Monitor by TLC to avoid prolonged reaction |
Issue 2: Formation of Multiple Products in the Epoxide Ring-Opening Step
Question: When reacting the epoxide intermediate, 3-(p-acetamidophenoxy)-1,2-epoxypropane, with an amine (e.g., isopropylamine), I am observing the formation of multiple products, making purification difficult. What could be the reason for this?
Answer:
The epoxide ring-opening reaction is a critical step in the synthesis of this compound and its derivatives. The formation of multiple products can arise from a lack of regioselectivity in the ring-opening process or from side reactions.
Potential Causes and Solutions:
-
Reaction Conditions: The regioselectivity of the epoxide ring-opening (i.e., whether the nucleophile attacks the more or less substituted carbon of the epoxide) can be influenced by the reaction conditions.
-
Solution: For a typical SN2 reaction, which is desired in this case to obtain the correct isomer, the reaction should be carried out under basic or neutral conditions. This will favor the attack of the amine at the less sterically hindered carbon of the epoxide. Using the amine itself as the base is a common and effective strategy.
-
-
Purity of the Epoxide: Impurities in the epoxide intermediate can lead to the formation of side products.
-
Solution: Ensure the epoxide is of high purity before proceeding with the ring-opening step. The epoxide can be purified by flash chromatography if necessary.
-
Issue 3: Difficulty in Purifying the Final this compound Derivative
Question: I am struggling to purify my final this compound derivative. What are the recommended purification techniques?
Answer:
Purification of this compound derivatives can be challenging due to their polarity and potential for forming salts. A combination of techniques is often employed.
Recommended Purification Methods:
-
Flash Column Chromatography: This is a common and effective method for the initial purification of the crude product.
-
Stationary Phase: Silica gel (60-120 mesh) is typically used.
-
Mobile Phase: A gradient elution system of dichloromethane and methanol is often effective. A common starting point is a 10:1 mixture of CH₂Cl₂:MeOH, with the polarity being gradually increased as needed[1].
-
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for analytical or biological testing, Reverse-Phase HPLC (RP-HPLC) is a powerful technique.
-
Column: A C18 column is a common choice.
-
Mobile Phase: A gradient of water and acetonitrile (MeCN), often with a modifier like formic acid or trifluoroacetic acid (for MS compatibility), can be used.
-
Issue 4: Achieving High Enantiomeric Purity
Question: My application requires a specific enantiomer of a this compound derivative. How can I synthesize the enantiopure compound?
Answer:
This compound and its derivatives are chiral molecules, and their biological activity often resides in a single enantiomer. Chemoenzymatic synthesis is a highly effective method for obtaining enantiopure compounds.
Methodology: Chemoenzymatic Kinetic Resolution
This approach involves the use of an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic intermediate, allowing for the separation of the two enantiomers.
Experimental Protocol: Kinetic Resolution of (RS)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide
-
Reaction Setup: Dissolve the racemic chlorohydrin in a suitable organic solvent (e.g., toluene).
-
Acyl Donor: Add an acyl donor, such as vinyl acetate.
-
Enzyme: Add a lipase, for example, from Pseudomonas cepacia.
-
Reaction Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Separation: After the reaction, the acylated enantiomer can be separated from the unreacted enantiomer by column chromatography.
-
Hydrolysis and Further Reaction: The separated enantiomers can then be carried forward to synthesize the desired enantiopure this compound derivative.
Table 2: Chiral HPLC Method for Separation of this compound Enantiomers
| Parameter | Condition |
| Column | Chiralcel OD-H |
| Mobile Phase | Hexane/Isopropanol/Diethylamine |
| Detection | UV at 254 nm |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A1: A common and readily available starting material for the synthesis of this compound is p-acetamidophenol, also known as paracetamol.
Q2: How can I monitor the progress of the reaction between p-acetamidophenol and epichlorohydrin?
A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is a 10:1 mixture of dichloromethane and methanol. The disappearance of the p-acetamidophenol spot indicates the completion of the reaction.
Q3: What is the role of lithium chloride in the synthesis of the chlorohydrin precursor?
A3: In some protocols, the reaction of p-acetamidophenol with epichlorohydrin can yield a mixture of the desired chlorohydrin and the corresponding epoxide. Lithium chloride is added in a subsequent step to open the epoxide ring and convert it to the chlorohydrin, thus maximizing the yield of the desired precursor.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes. Epichlorohydrin is a toxic and reactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood. Isopropylamine is a volatile and flammable liquid and should also be handled with care. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting logic for low yield of the this compound precursor.
References
Improving the sensitivity of analytical methods for practolol detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of analytical methods for practolol detection.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound detection?
A1: The most prevalent methods for the determination of this compound and other beta-blockers include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and electrochemical methods.[1][2] LC-MS/MS is often favored for its high sensitivity and selectivity, especially in complex biological matrices.[3][4]
Q2: How can I improve the sensitivity of my HPLC-UV method for this compound?
A2: To enhance sensitivity in HPLC-UV, consider the following:
-
Wavelength Selection: Ensure you are using the optimal wavelength for this compound's maximum absorbance.
-
Mobile Phase Optimization: Adjust the mobile phase composition and pH to achieve optimal peak shape and resolution.
-
Column Selection: Utilize a high-efficiency column with a smaller particle size.
-
Sample Preparation: Employ a sample preparation technique like Solid-Phase Extraction (SPE) to concentrate the analyte and remove interfering substances.[1]
Q3: What are the key parameters to monitor for LC-MS/MS analysis of this compound?
A3: For sensitive and accurate LC-MS/MS analysis, focus on:
-
Ionization Source Parameters: Optimize the spray voltage, sheath gas, and auxiliary gas flow rates, as well as the capillary temperature, to ensure efficient ionization of this compound.
-
Mass Spectrometry Transitions: Select the most abundant and stable precursor and product ion transitions (Multiple Reaction Monitoring - MRM) for quantification and qualification.
-
Matrix Effects: Evaluate and minimize matrix effects, which can cause ion suppression or enhancement, by using appropriate sample cleanup and considering the use of a stable isotope-labeled internal standard.
Q4: Are there alternative methods to chromatography for this compound detection?
A4: Yes, electrochemical sensors offer a promising alternative. These methods can be simple, rapid, and cost-effective. Techniques like differential pulse voltammetry and cyclic voltammetry using modified electrodes have been shown to be effective for the determination of beta-blockers.
Q5: What are typical validation parameters I should assess for my this compound analytical method?
A5: According to ICH guidelines, the validation of an analytical method should include the following parameters: accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No peaks or very small peaks | Injection issue (e.g., empty sample loop, incorrect injection volume). | Ensure proper sample loading and injection. Manually inspect the injector for any blockages. |
| Detector issue (e.g., lamp off, incorrect wavelength). | Check that the detector lamp is on and set to the correct wavelength for this compound. | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| Ghost peaks | Contamination in the injector or column. | Flush the injector and column with a strong, appropriate solvent. |
| Impurities in the mobile phase or sample. | Use high-purity solvents and filter samples before injection. | |
| Broad peaks | Mobile phase flow rate is too low. | Adjust the flow rate to the optimal level for your column and method. |
| Sample solvent incompatible with the mobile phase. | Whenever possible, dissolve the sample in the mobile phase. | |
| Column degradation. | Replace the guard column or the analytical column. | |
| Fluctuating baseline | Air trapped in the pump or detector. | Purge the pump and detector to remove air bubbles. |
| Leaks in the system. | Check all fittings for leaks and tighten or replace as necessary. | |
| Mobile phase not properly mixed or degassed. | Ensure the mobile phase is thoroughly mixed and degassed before use. |
LC-MS/MS Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low signal intensity | Inefficient ionization. | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). |
| Ion suppression from matrix components. | Improve sample cleanup (e.g., use SPE). Dilute the sample if possible. Use a stable isotope-labeled internal standard. | |
| Incorrect MS/MS transition. | Verify the precursor and product ion masses and optimize collision energy. | |
| Inconsistent retention times | HPLC pump issue (e.g., inconsistent flow rate). | Check the pump for leaks and ensure it is delivering a stable flow. |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Column equilibration is insufficient. | Ensure the column is adequately equilibrated with the mobile phase before each injection. | |
| High background noise | Contaminated mobile phase or solvent lines. | Use high-purity solvents and flush the system. |
| Contaminated ion source. | Clean the ion source components according to the manufacturer's instructions. | |
| Electronic noise. | Check for proper grounding and electrical connections. |
Quantitative Data Summary
The following table summarizes typical performance parameters for different analytical methods used for the detection of beta-blockers, including this compound.
| Analytical Method | Analyte | Matrix | LOD | LOQ | Linearity Range | Recovery (%) | Reference |
| HPLC-UV | Propranolol HCl | Tablets | 59.72 ng/spot | 180.97 ng/spot | 200-2000 ng/spot | - | |
| LC-MS | Atenolol | Biological Fluids | 0.78 ng/mL | 1.6 ng/mL | 1.6-3200 ng/mL | 58-82 | |
| LC-MS | Metoprolol | Biological Fluids | 0.39 ng/mL | 1.6 ng/mL | 1.6-3200 ng/mL | 58-82 | |
| LC-MS | Propranolol | Biological Fluids | 0.39 ng/mL | 0.78 ng/mL | 1.6-3200 ng/mL | 58-82 | |
| UHPLC-QqQ-MS/MS | 18 β-blockers | Human Blood | - | 0.1-0.5 ng/mL | - | 80.0-119.6 | |
| Electrochemical Sensor | Propranolol | Pharmaceutical Tablets | 80 µmol/L | - | 0.20-8.9 mmol/L | - | |
| Electrochemical Sensor | Atenolol | Pharmaceutical Tablets | 0.31 µmol/L | - | 2.0-9.9 µmol/L | - |
Experimental Protocols
Sample Preparation for this compound Analysis in Biological Fluids (General Protocol)
This protocol outlines a general procedure for solid-phase extraction (SPE), a common technique for cleaning up and concentrating this compound from biological samples like plasma or urine before chromatographic analysis.
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Mix 1 mL of the biological sample (e.g., plasma) with an appropriate internal standard and dilute with a suitable buffer (e.g., phosphate buffer, pH 7). Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water to remove hydrophilic impurities.
-
Elution: Elute the this compound and internal standard from the cartridge with 2 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the mobile phase for injection into the LC system.
HPLC-UV Method for Beta-Blocker Analysis (Illustrative Protocol)
This is an illustrative protocol based on methods for similar beta-blockers. Method optimization for this compound is essential.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 5 mM ammonium formate at pH 2.80) in an 80:20 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at an appropriate wavelength for this compound.
-
Column Temperature: 30 °C.
LC-MS/MS Method for Beta-Blocker Analysis (Illustrative Protocol)
This protocol is a general guide for the sensitive detection of beta-blockers and should be optimized for this compound.
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program starting with a low percentage of Mobile Phase B, increasing to elute this compound, and then re-equilibrating the column.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
MS/MS Detection: Monitor specific MRM transitions for this compound and its internal standard.
Visualizations
Caption: A typical experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal in LC-MS/MS.
Caption: this compound's mechanism of action on the β1-adrenergic receptor pathway.
References
Troubleshooting unexpected results in practolol binding affinity assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with practolol binding affinity assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in overcoming common challenges and ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective antagonist for the beta-1 adrenergic receptor (β1-AR), a member of the G protein-coupled receptor (GPCR) family. Its primary mechanism of action involves competing with endogenous catecholamines, such as norepinephrine and epinephrine, for binding to β1-ARs, which are predominantly found in cardiac tissue. This interaction inhibits the downstream signaling cascade, leading to a reduction in heart rate and contractility.
Q2: What are the key parameters I should determine in a this compound binding affinity assay?
A2: The two primary parameters to determine are the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[1] Kd represents the affinity of this compound for the β1-AR, with a lower Kd value indicating higher affinity.[2] Bmax reflects the concentration of β1-ARs in your sample, such as a cell membrane preparation.[3]
Q3: What type of radioligand is suitable for a this compound binding assay?
A3: A common approach for studying antagonists like this compound is to use a radiolabeled antagonist with high affinity for the beta-adrenergic receptor, such as [3H]-dihydroalprenolol (DHA) or [125I]-iodocyanopindolol. You would then perform a competition binding assay where increasing concentrations of unlabeled this compound compete with a fixed concentration of the radioligand for binding to the receptor.
Q4: What are the most common issues encountered in this compound binding affinity assays?
A4: The most frequent challenges include high non-specific binding, low specific binding, and poor reproducibility of results. These issues can arise from various factors, including the quality of the receptor preparation, the integrity of the radioligand, suboptimal assay conditions (e.g., buffer composition, incubation time, and temperature), and improper separation of bound and free radioligand.[4]
Troubleshooting Guide
This guide addresses specific unexpected results you may encounter during your this compound binding affinity experiments.
Issue 1: High Non-Specific Binding (NSB)
Question: My non-specific binding is greater than 50% of the total binding, making it difficult to determine the specific binding of this compound. What are the potential causes and how can I resolve this?
Answer: High non-specific binding can obscure the true specific binding signal. Here are the common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Reduce Radioligand Concentration: Use a concentration at or below the Kd of the radioligand. - Check Radioligand Purity: Ensure the radiochemical purity is high (>90%), as impurities can contribute to NSB. - Consider Hydrophobicity: Highly hydrophobic radioligands tend to have higher NSB. If possible, consider a more hydrophilic alternative. |
| Receptor Preparation | - Reduce Membrane Protein Concentration: A typical range for GPCR assays is 50-120 µg of membrane protein per well. Titrate the amount to find the optimal concentration that maximizes the specific-to-non-specific binding ratio. - Ensure Thorough Homogenization and Washing: Properly prepared membranes should be free of endogenous ligands and other cellular components that can contribute to NSB. |
| Assay Conditions | - Optimize Buffer Composition: Include bovine serum albumin (BSA) (e.g., 0.1-1%) in the assay buffer to block non-specific sites on the assay tubes and filters. Increasing the ionic strength with NaCl (e.g., 100-150 mM) can reduce electrostatic interactions. - Adjust Incubation Time and Temperature: Shorter incubation times or lower temperatures can sometimes decrease NSB. However, you must ensure that the specific binding still reaches equilibrium. |
| Filtration and Washing | - Pre-treat Filters: Soak glass fiber filters in a solution of polyethyleneimine (PEI) or BSA to reduce radioligand adhesion to the filter. - Optimize Washing: Increase the number of wash steps (e.g., from 3 to 4) and use ice-cold wash buffer to minimize the dissociation of the specific ligand-receptor complex while effectively removing unbound radioligand. |
Issue 2: Low or No Specific Binding
Question: I am observing very low or no detectable specific binding in my assay. What could be the reason, and what steps should I take?
Answer: A lack of specific binding can be due to several factors related to the integrity of your reagents and the assay setup.
| Potential Cause | Troubleshooting Steps |
| Receptor Integrity | - Confirm Receptor Presence and Activity: Verify the expression and integrity of the β1-AR in your membrane preparation using techniques like Western blotting. Ensure proper storage of membranes at -80°C. - Check for Protease Degradation: Always use protease inhibitors during membrane preparation. |
| Radioligand Issues | - Verify Radioligand Concentration and Activity: Ensure accurate dilution of the radioligand stock. Check the expiration date and specific activity of the radioligand, as old or improperly stored radioligands can lose activity. - Perform a Saturation Binding Experiment: Before conducting competition assays with this compound, perform a saturation binding experiment with the radioligand alone to confirm its binding to the receptor and to determine its Kd and Bmax. |
| Assay Conditions | - Check Buffer Composition: Ensure the pH, ionic strength, and presence of necessary divalent cations (e.g., Mg²⁺) in the assay buffer are optimal for β1-AR binding. - Verify Incubation Time: The incubation time may be too short for the binding to reach equilibrium, especially at low radioligand concentrations. Perform a time-course experiment to determine the optimal incubation time. |
| Incorrect Competitor Concentration | - Use a Sufficiently High Concentration of Unlabeled Ligand for NSB: To define non-specific binding, use a concentration of a standard unlabeled antagonist (like propranolol) that is at least 100-fold higher than its Ki. |
Experimental Protocols
Membrane Preparation from Cells Expressing β1-Adrenergic Receptors
This protocol describes the preparation of crude membranes from cultured cells.
-
Cell Lysis:
-
Wash cultured cells expressing β1-AR with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.
-
-
Protein Quantification and Storage:
-
Determine the protein concentration of the membrane preparation using a suitable method, such as the BCA assay.
-
Aliquot the membrane suspension and store at -80°C until use.
-
Radioligand Competition Binding Assay for this compound
This protocol outlines a competition binding assay to determine the binding affinity (Ki) of this compound.
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of this compound.
-
The final assay volume is typically 250 µL.
-
-
Reagent Addition:
-
Total Binding Wells: Add 150 µL of membrane preparation (e.g., 50-100 µg protein), 50 µL of assay buffer, and 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-DHA at a concentration close to its Kd).
-
Non-Specific Binding Wells: Add 150 µL of membrane preparation, 50 µL of a high concentration of a non-selective antagonist (e.g., 10 µM propranolol), and 50 µL of the radioligand.
-
This compound Competition Wells: Add 150 µL of membrane preparation, 50 µL of varying concentrations of this compound, and 50 µL of the radioligand.
-
-
Incubation:
-
Incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (pre-soaked in 0.3% PEI) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
Calculate specific binding by subtracting the average CPM from the non-specific binding wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data Summary
The following tables provide representative quantitative data for a beta-1 adrenergic receptor binding assay. Note that specific values for this compound may vary depending on the experimental conditions.
Table 1: Typical Parameters for a β1-AR Radioligand Binding Assay
| Parameter | Typical Value/Range | Reference |
| Receptor Source | Cell membranes (e.g., from CHO or HEK293 cells stably expressing human β1-AR) | |
| Radioligand | [3H]-Dihydroalprenolol ([3H]-DHA) | |
| Kd of Radioligand | 1-5 nM | |
| Bmax | 100 - 2000 fmol/mg protein | |
| Membrane Protein | 50-120 µ g/well | |
| Incubation Time | 60-90 minutes | |
| Incubation Temperature | 25-37°C | |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4 |
Table 2: Representative Competition Binding Data for a Selective β1-AR Antagonist
| Competitor Concentration (nM) | % Specific Binding |
| 0.1 | 98 |
| 1 | 95 |
| 10 | 85 |
| 100 | 50 |
| 1000 | 15 |
| 10000 | 5 |
This is example data and the actual IC50 for this compound should be determined experimentally.
Visualizations
This compound Signaling Pathway
This compound, as a β1-AR antagonist, blocks the canonical Gs-protein signaling pathway initiated by endogenous agonists like norepinephrine.
References
Technical Support Center: Strategies to Minimize Off-Target Effects of Practolol in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the β1-selective adrenergic antagonist, practolol, in cellular assays while minimizing its known off-target effects. Due to its historical clinical withdrawal for severe side effects, understanding and mitigating these effects in vitro is critical for generating reliable and translatable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective β1-adrenergic receptor antagonist.[1][2] Its primary mechanism of action is to compete with endogenous catecholamines, such as epinephrine and norepinephrine, for binding to β1-adrenergic receptors, which are predominantly found in cardiac tissue.[2][3] This antagonism inhibits the downstream signaling cascade, leading to a reduction in heart rate and myocardial contractility.[3]
Q2: What are the known off-target effects of this compound?
A2: The most significant off-target effect of this compound is its interaction with β2-adrenergic receptors, particularly at higher concentrations, which can lead to effects in tissues where these receptors are prevalent, such as bronchial smooth muscle. This lack of absolute selectivity is a key consideration in experimental design. Furthermore, chronic clinical use of this compound was associated with a severe oculomucocutaneous syndrome, suggesting potential off-target effects on epithelial tissues, possibly mediated by the parent molecule affecting protein synthesis. Some studies also indicate that this compound can induce the formation of autoantibodies.
Q3: Why is it important to minimize off-target effects in my cellular assays?
Q4: At what concentration does this compound lose its selectivity for the β1-adrenergic receptor?
A4: The selectivity of this compound is dose-dependent. While it preferentially binds to β1 receptors at lower concentrations, this selectivity diminishes at higher doses, leading to the blockade of β2 receptors as well. It is recommended to perform a thorough dose-response analysis in your specific cell system to determine the optimal concentration range where β1 selectivity is maintained.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected cellular response inconsistent with β1-adrenergic blockade. | Off-target effects at other receptors or cellular pathways. | - Lower the concentration of this compound to a range where it is selective for the β1 receptor. - Use a more selective β1-adrenergic antagonist as a control (e.g., betaxolol, bisoprolol). - Employ a cell line that does not express the β1-adrenergic receptor to identify non-specific effects. |
| Inconsistent results between experimental replicates. | Variability in cell health, passage number, or this compound concentration. | - Standardize cell culture conditions, including passage number and seeding density. - Prepare fresh dilutions of this compound for each experiment from a validated stock solution. - Ensure uniform treatment conditions across all wells. |
| Observed effects on cell types that primarily express β2-adrenergic receptors (e.g., bronchial smooth muscle cells). | Loss of this compound selectivity at the concentration used. | - Reduce the concentration of this compound. - Include a β2-selective antagonist (e.g., ICI 118,551) to block the observed effect and confirm β2-receptor involvement. |
| Cytotoxicity or changes in cellular morphology at high concentrations. | Potential off-target effects related to the mechanisms of this compound's clinical toxicity (e.g., inhibition of protein synthesis). | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound in your cell line. - Keep this compound concentrations well below cytotoxic levels. - Consider that the parent this compound molecule, not a metabolite, may be responsible for these effects. |
Quantitative Data
The following table summarizes the binding affinities and functional potencies of this compound and comparator β-blockers at β1 and β2-adrenergic receptors. This data is essential for determining appropriate experimental concentrations and understanding the selectivity profile.
| Compound | Receptor | Parameter | Value | Species |
| This compound | β1-adrenergic | Ki | ~158 nM (pKi 6.80) | Not Specified |
| β2-adrenergic | Kd | ~1.58 µM (pKd 5.80) | Bovine | |
| β2-adrenergic | Kd | ~20.4 µM (pKd 4.69) | Guinea Pig | |
| β1-adrenergic | pA2 | 5.6 | Cat | |
| Propranolol | β1-adrenergic | pA2 | 8.3 | Cat |
| Atenolol | Not Specified | Potency vs this compound | 8 times more potent | Human |
| Metoprolol | β1-adrenergic | - | Equally effective β1-blocker as this compound | Human |
Experimental Protocols
Protocol 1: Determining the On-Target (β1) and Off-Target (β2) Activity of this compound using a cAMP Assay
This protocol is designed to quantify the antagonist activity of this compound at both β1 and β2-adrenergic receptors by measuring its ability to inhibit agonist-induced cyclic adenosine monophosphate (cAMP) production.
Materials:
-
Cells expressing either human β1- or β2-adrenergic receptors (e.g., HEK293 or CHO cell lines)
-
Cell culture medium
-
This compound
-
Isoproterenol (non-selective β-agonist)
-
Forskolin (adenylyl cyclase activator, optional)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white opaque plates
-
Phosphate-buffered saline (PBS)
-
IBMX (phosphodiesterase inhibitor, optional)
Procedure:
-
Cell Culture: Culture the β1- and β2-expressing cells according to standard protocols.
-
Cell Seeding: Seed the cells into 384-well plates at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of isoproterenol.
-
Antagonist Treatment: Add the this compound dilutions to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a concentration of isoproterenol that elicits a submaximal response (e.g., EC80) to all wells except for the negative control.
-
Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using your chosen cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each receptor subtype.
Protocol 2: Assessing Off-Target Effects on Bronchial Smooth Muscle Cell Contraction
This protocol evaluates the potential off-target effects of this compound on β2-adrenergic receptor-mediated relaxation of bronchial smooth muscle cells.
Materials:
-
Human bronchial smooth muscle cells (hBSMCs)
-
Smooth muscle cell culture medium
-
Collagen solution (e.g., Type I)
-
This compound
-
Isoproterenol
-
A contractile agent (e.g., histamine or methacholine)
-
Image analysis software
Procedure:
-
Cell Culture: Culture hBSMCs according to the supplier's recommendations.
-
Collagen Gel Preparation: Prepare collagen gels embedded with hBSMCs in culture dishes.
-
Pre-contraction: Induce contraction of the collagen gels with a contractile agent like histamine.
-
This compound Treatment: Treat the pre-contracted gels with varying concentrations of this compound.
-
Relaxation Induction: Add isoproterenol to the wells to induce relaxation.
-
Image Acquisition: Capture images of the gels at regular intervals.
-
Data Analysis: Measure the area of the collagen gels using image analysis software. A lack of relaxation in the presence of isoproterenol indicates a β2-adrenergic antagonist effect of this compound.
Visualizations
Signaling Pathways
Caption: β-Adrenergic receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for minimizing off-target effects of this compound in cellular assays.
Logical Relationship
Caption: Relationship between this compound concentration, selectivity, and data reliability.
References
Technical Support Center: Developing a Reliable Animal Model for Practolol Toxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in establishing a reliable animal model for practolol-induced toxicity.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to develop an animal model for this compound toxicity that replicates the human oculomucocutaneous syndrome?
A1: Developing a reliable animal model for this compound toxicity, specifically the oculomucocutaneous syndrome observed in humans, has proven to be exceptionally challenging primarily due to significant species-specific differences in drug metabolism.[1][2] Extensive studies in various small animal species, including rats, mice, guinea pigs, rabbits, hamsters, and marmosets, have failed to reproduce the characteristic adverse reactions seen in humans.[1][2] Even in species with extensive this compound metabolism, such as the hamster and marmoset, the specific toxic effects observed in humans have not been replicated.[2] This suggests that a simple correlation between the extent of metabolism and the manifestation of the syndrome is unlikely.
Q2: Which animal species most closely mimics human metabolism of this compound?
A2: Human metabolism of this compound is very limited, with approximately 85% of the drug excreted unchanged in the urine. Among the commonly used laboratory animals, the metabolism in dogs, rats, and some mouse strains is most similar to humans, where this compound is also the major urinary component (50-90%). However, it is crucial to note that even these species did not develop the oculomucocutaneous syndrome in long-term toxicity studies.
Q3: Are there any species that extensively metabolize this compound, and could they be useful models?
A3: Yes, the hamster and the marmoset are notable for their extensive metabolism of this compound, but in ways that differ significantly from each other and from humans.
-
Hamsters extensively hydroxylate this compound, with 3-hydroxythis compound and its conjugates being major urinary metabolites.
-
Marmosets exhibit extensive deacetylation of this compound.
Despite this extensive metabolism, long-term toxicity studies in both species failed to produce any toxic signs analogous to those seen in humans. This indicates that the presence of metabolites alone may not be the sole trigger for the specific human toxicity syndrome.
Q4: What is the suspected mechanism of this compound toxicity, and how does this impact animal model development?
A4: The exact mechanism of this compound toxicity is not fully understood, but an immunological basis is strongly suspected. It is hypothesized that a reactive metabolite of this compound may act as a hapten, binding to endogenous proteins and eliciting an immune response. This could involve altered T-cell function or the formation of antibodies specific to a this compound metabolite. The difficulty in developing an animal model is compounded by the challenge of identifying the specific antigenic metabolite and the differences in immune system responses between animals and humans.
Troubleshooting Guide
Problem: Inability to observe ocular or cutaneous lesions in animal models after chronic this compound administration.
| Possible Cause | Troubleshooting Suggestion |
| Species-specific metabolism does not produce the putative toxic metabolite. | 1. Metabolite Profiling: Conduct detailed comparative metabolite profiling in the plasma and urine of the selected animal model and compare it to historical human data. 2. Consider Hamsters or Marmosets: While they don't replicate the syndrome, hamsters (hydroxylation) and marmosets (deacetylation) offer models of extensive metabolism if specific metabolic pathways are of interest. |
| The animal's immune system does not recognize the this compound-protein adduct as antigenic. | 1. Immunization Strategies: Attempt to induce an immune response by co-administering this compound with an adjuvant. 2. Humanized Models: Consider the use of humanized mouse models (engrafted with human immune cells or tissues) to better mimic the human immune response. |
| Insufficient drug exposure at the target tissue (e.g., lacrimal gland, skin). | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Perform PK/PD studies to ensure adequate and sustained drug concentrations in the target tissues. 2. Topical Administration: For ocular toxicity, consider supplementary topical administration of this compound to the eye to increase local exposure. |
Problem: High variability in metabolic profiles within the same animal species.
| Possible Cause | Troubleshooting Suggestion |
| Genetic polymorphism in metabolic enzymes. | 1. Use of Inbred Strains: Employ well-characterized inbred strains of mice or rats to reduce genetic variability. 2. Genotyping: If specific metabolic pathways are suspected (e.g., involving cytochrome P450 enzymes), genotype the animals for relevant enzyme variants. |
| Induction or inhibition of metabolic enzymes by diet or other environmental factors. | 1. Standardized Diet and Environment: Ensure all animals are maintained on a standardized diet and under controlled environmental conditions (light-dark cycle, temperature, humidity). 2. Avoid Co-administration of Other Drugs: Do not administer other drugs that could interfere with this compound metabolism unless it is a planned part of the experimental design. |
Data Presentation
Table 1: Comparative Metabolism of this compound in Different Species
| Species | Major Metabolic Pathway(s) | Unchanged this compound in Urine (%) | Key Metabolites | Reference |
| Human | Limited metabolism | ~85% | Polar conjugates | |
| Rat | Limited deacetylation (~5%) | 50-90% | - | |
| Mouse | Deacetylation (8-14%) | 50-90% | Desacetyl this compound | |
| Guinea Pig | Limited deacetylation (~5%) | ~50% | - | |
| Rabbit | Limited deacetylation (~5%) | 50-90% | - | |
| Hamster | Extensive hydroxylation | ~35% | 3-hydroxythis compound, polar conjugates | |
| Marmoset | Extensive deacetylation (~57%) | <50% | Desacetyl this compound |
Experimental Protocols
Protocol 1: Induction of this compound Toxicity in a Rodent Model (Hypothetical Approach)
This protocol is a suggested starting point, and optimization will be necessary.
-
Animal Selection: Use a well-characterized inbred mouse strain (e.g., C57BL/6) to minimize genetic variability.
-
Drug Administration:
-
Administer this compound orally at a dose of 100 mg/kg daily.
-
The vehicle should be a sterile, aqueous solution.
-
-
Immunomodulation (Optional):
-
On days 0, 14, and 28, co-administer this compound with an adjuvant such as Complete Freund's Adjuvant (day 0) and Incomplete Freund's Adjuvant (days 14 and 28) to stimulate an immune response.
-
-
Monitoring:
-
Weekly: Perform detailed clinical observations, including examination of the eyes (for signs of dryness, redness, or discharge) and skin (for rashes or lesions).
-
Bi-weekly: Collect blood samples for hematology, clinical chemistry, and analysis of anti-practolol antibodies (ELISA).
-
Monthly: Collect urine for metabolite profiling using LC-MS/MS.
-
-
Endpoint Analysis:
-
After a pre-determined study duration (e.g., 3-6 months), euthanize the animals.
-
Perform a complete necropsy with a focus on the eyes, lacrimal glands, skin, and mucous membranes.
-
Conduct histopathological examination of these tissues.
-
Perform immunoperoxidase staining to detect antibody fixation in corneal and conjunctival epithelium.
-
Visualizations
Diagram 1: Proposed Immunological Pathway of this compound Toxicity
Caption: Hypothesized immune-mediated pathway of this compound toxicity.
Diagram 2: Experimental Workflow for Animal Model Development
Caption: Iterative workflow for developing a this compound toxicity model.
Diagram 3: Logical Tree of Key Challenges
Caption: Key challenges in modeling this compound toxicity.
References
Technical Support Center: Refinement of Protocols for Long-Term Practolol Administration in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing practolol in long-term animal studies. All information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its long-term administration a subject of concern?
This compound is a selective β1-adrenergic receptor antagonist. While historically used to treat cardiac arrhythmias, it was withdrawn from the market due to severe adverse effects in humans, most notably the oculomucocutaneous syndrome. This syndrome affects the eyes, skin, and serous membranes.[1][2] Long-term administration in research animals requires careful protocol design and diligent monitoring to manage potential toxicities and ensure animal welfare.
Q2: What are the known or expected adverse effects of long-term this compound administration in research animals?
While no perfect animal model for the human oculomucocutaneous syndrome exists, various adverse effects have been reported in animals[3][4]:
-
General Toxicity (Rodents): Sedation, piloerection (hair standing on end), ataxia (loss of coordination), and excessive tearing (lacrimation).
-
Cardiovascular: Bradycardia (slow heart rate), hypotension (low blood pressure), and congestive heart failure are potential effects due to its mechanism of action as a beta-blocker.
-
Ocular (Dogs): Reduced tear flow has been observed in beagle dogs, which may be an early indicator of ocular toxicity.
-
Metabolic: this compound can inhibit oxidative phosphorylation in mitochondria.[5]
Researchers should be vigilant for these signs, as well as for skin rashes, changes in mucous membranes, and any signs of respiratory distress.
Q3: What are the key considerations for designing a long-term this compound administration protocol?
A well-designed long-term study should incorporate the following:
-
Appropriate Animal Model: The choice of species and strain should be justified based on the research question. Be aware of species-specific differences in this compound metabolism.
-
Dose Selection: Start with the lowest effective dose and consider a dose-escalation phase. Chronic dosing may lead to drug accumulation and unexpected toxicity.
-
Route of Administration: Oral gavage is common for precise dosing, but can be stressful with repeated use. Voluntary oral administration in a palatable vehicle can be a refinement.
-
Vehicle Selection: The vehicle should be non-toxic and not interact with this compound. Common vehicles for oral administration in rodents include water, saline, or methylcellulose solutions.
-
Monitoring Plan: A detailed plan for monitoring animal health and welfare is crucial. This should include regular body weight measurements, clinical observations, and potentially blood and urine analysis.
-
Humane Endpoints: Clear criteria for ending an experiment for an individual animal to prevent unnecessary suffering must be established and approved by the Institutional Animal Care and Use Committee (IACUC).
Troubleshooting Guide
Q4: My animals are losing weight after starting chronic this compound dosing. What should I do?
-
Assess for other clinical signs: Look for signs of illness such as lethargy, rough coat, or changes in feces and urine.
-
Evaluate food and water intake: this compound may cause sedation or malaise, leading to reduced consumption.
-
Consider dose reduction: The current dose may be too high for long-term administration.
-
Check for gastrointestinal issues: Beta-blockers can sometimes cause gastrointestinal upset.
-
Consult a veterinarian: A veterinarian can help diagnose the cause of weight loss and recommend appropriate action. A body weight loss of 20% from baseline is often considered a humane endpoint.
Q5: I am concerned about ocular toxicity. How can I monitor for this in my animals?
-
Regular eye examinations: Visually inspect the eyes for redness, discharge, cloudiness (corneal opacity), or signs of dryness (dullness of the cornea).
-
Schirmer's tear test: This is a simple and quantitative method to measure tear production, particularly useful in larger animals like rabbits and dogs.
-
Fluorescein staining: This can be used to detect corneal ulcers or abrasions that may result from dry eye.
-
Histopathology: At the end of the study, histological examination of the lacrimal glands and conjunctiva can reveal changes associated with this compound toxicity.
Q6: My animals appear sedated or lethargic after dosing. Is this normal and how should I manage it?
-
Expected side effect: Sedation is a known central nervous system effect of some beta-blockers.
-
Timing of observations: Be aware that sedation may be most pronounced at the time of peak plasma concentration (Tmax) after dosing.
-
Dose-response relationship: Assess if the level of sedation is dose-dependent. A lower dose may be effective without causing excessive sedation.
-
Impact on well-being: Ensure that sedation does not prevent the animal from eating, drinking, or moving around the cage. If it does, dose reduction or cessation is warranted.
Data Presentation
Table 1: Reported Doses of this compound and Related Beta-Blockers in Animal Studies
| Drug | Animal Model | Route of Administration | Dose | Study Duration | Observed Effects | Reference |
| This compound | Rat, Mouse, Guinea Pig, Rabbit | Oral | 100 mg/kg | Acute | Metabolism study | |
| Propranolol | Rat | Oral | 150 mg/kg/day | 18 months | No evidence of tumorigenesis | |
| Propranolol | Rat | Oral | 20 mg/kg | Acute | Pharmacokinetic study | |
| Metoprolol | Dog | Oral | 25 mg twice daily | 3 months | Improved left atrial contribution to ventricular filling |
Table 2: Illustrative Pharmacokinetic Parameters of Beta-Blockers in Rats (Oral Administration)
Note: Data for long-term oral administration of this compound is limited. The following data for related beta-blockers is provided for illustrative purposes.
| Drug | Dose | Cmax (ng/mL) | Tmax (hr) | Half-life (t½) (hr) | Reference |
| Metoprolol | 5 mg/kg | 50.0 - 170.0 (sampling site dependent) | ~0.5 - 1.0 | ~1.5 - 2.0 | |
| Propranolol | 20 mg/kg | Data not specified | Data not specified | Data not specified, but accumulation observed with repeat dosing |
Experimental Protocols
Protocol 1: Proposed Long-Term Oral Administration of this compound in Rats
This is a generalized protocol and must be adapted and approved by the relevant institutional animal care and use committee (IACUC).
-
Animal Model: Male or female Sprague-Dawley rats, 8-10 weeks old.
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the start of the study.
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
This compound Formulation: Suspend micronized this compound powder in the 0.5% methylcellulose vehicle to the desired concentration. Prepare fresh daily and keep suspended during dosing.
-
Dosing:
-
Administer this compound or vehicle via oral gavage once daily.
-
The volume should not exceed 10 mL/kg (typically 1 mL/100g body weight for aqueous solutions).
-
Start with a low dose (e.g., 10-20 mg/kg/day) and monitor for adverse effects before considering dose escalation.
-
-
Study Duration: 4 to 12 weeks, depending on the experimental objectives.
-
Monitoring:
-
Daily: Observe for clinical signs of toxicity (sedation, piloerection, ataxia, lacrimation, skin changes).
-
Twice Weekly: Record body weight.
-
Weekly: Perform a detailed clinical examination, including inspection of the eyes and mucous membranes.
-
Periodic (e.g., every 4 weeks): Collect blood samples for hematology and clinical chemistry analysis.
-
-
Humane Endpoints: Euthanize any animal that exhibits:
-
Body weight loss exceeding 20% of baseline.
-
Body Condition Score of 2 or less.
-
Severe, unremitting signs of distress (e.g., respiratory distress, inability to ambulate).
-
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect and preserve target organs (heart, liver, kidneys, lungs, eyes, lacrimal glands, skin) for histopathological examination.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: β1-Adrenergic Receptor Signaling Pathway Blocked by this compound.
Caption: Proposed Mechanism of this compound-Induced Mitochondrial Dysfunction.
Caption: General Workflow for a Chronic this compound Study in Rodents.
References
- 1. fda.gov [fda.gov]
- 2. Untoward effects associated with this compound administration: oculomucocutaneous syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound metabolism in various small animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunological aspects of this compound toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of this compound on mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring the stability of practolol in different experimental conditions
Practolol Stability Technical Support Center
Welcome to the technical support center for this compound stability. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| I am observing a rapid loss of this compound potency in my aqueous solution. | pH-related degradation: this compound, similar to other beta-blockers like propranolol, can be susceptible to hydrolysis under acidic or alkaline conditions.[1][2] Temperature sensitivity: Elevated temperatures can accelerate the degradation of this compound.[3][4][5] | - Maintain pH control: Buffer your solution to a neutral pH (around 7) to enhance stability. - Control temperature: Store stock solutions and experimental samples at recommended temperatures (typically 2-8°C for short-term storage) and avoid unnecessary exposure to high temperatures. |
| My this compound solution is changing color after exposure to light. | Photodegradation: Like other compounds with an aromatic structure, this compound may be susceptible to degradation upon exposure to UV or ambient light. Propranolol, a similar molecule, is known to be light-unstable. | - Protect from light: Store this compound solutions in amber vials or wrap containers with aluminum foil. Conduct experiments under low-light conditions when possible. |
| I am seeing unexpected peaks in my HPLC chromatogram. | Oxidative degradation: this compound may be prone to oxidation, leading to the formation of degradation products. The side-chain of similar beta-blockers can be oxidized. Formation of degradants: Exposure to harsh experimental conditions (e.g., strong acids/bases, high heat) can lead to the formation of various degradation products. | - Use of antioxidants: Consider adding a suitable antioxidant to your formulation if compatible with your experimental design. - Inert atmosphere: For highly sensitive experiments, preparing solutions under an inert atmosphere (e.g., nitrogen) can prevent oxidation. - Perform forced degradation studies: To identify potential degradation products and develop a stability-indicating HPLC method. |
| This compound is precipitating out of my solution. | Solubility issues: The solubility of this compound can be influenced by the pH and the composition of the solvent. | - Adjust pH: Ensure the pH of your solution is appropriate for maintaining the solubility of this compound. - Co-solvents: Consider the use of a co-solvent if it does not interfere with your experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Similar to other beta-blockers, this compound's chemical structure suggests potential susceptibility to hydrolysis and oxidation.
Q2: How should I store my this compound stock solutions?
A2: For short-term storage, it is recommended to store aqueous solutions of this compound at 2-8°C and protected from light. For long-term storage, consider preparing aliquots and storing them at -20°C or below to minimize degradation.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, based on the structurally similar propranolol, potential degradation pathways include:
-
Oxidation of the side chain.
-
Hydrolysis of the ether linkage under extreme pH conditions.
-
Photodegradation involving the aromatic ring system.
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method, you should perform forced degradation studies to generate these products and then develop an HPLC method that can separate the parent drug from all known degradants.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
Photostability chamber
-
Heating oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/methanol mixture.
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 N HCl.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 N NaOH.
-
Follow the incubation and sampling procedure as described for acid hydrolysis, neutralizing the samples with 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature and monitor for degradation at various time points (e.g., 2, 4, 8, 24 hours).
-
Dilute samples as needed for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound powder and a solution of this compound in an oven at an elevated temperature (e.g., 80°C).
-
Sample at various time points and prepare for HPLC analysis.
-
-
Photodegradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
-
-
Analysis: Analyze all samples by HPLC to determine the extent of degradation and the profile of degradation products.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
Objective: To develop a reverse-phase HPLC method capable of separating this compound from its degradation products.
Initial Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., around 248 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Methodology:
-
Optimize Mobile Phase: Inject a mixture of the stressed samples and adjust the mobile phase composition (gradient slope, pH of the aqueous phase) to achieve adequate separation between the this compound peak and all degradation product peaks.
-
Method Validation: Once satisfactory separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following tables present illustrative data on the stability of this compound under different conditions. This data is hypothetical and intended for guidance purposes.
Table 1: Effect of pH on this compound Stability at 40°C
| pH | Time (hours) | % this compound Remaining |
| 3.0 | 24 | 85.2 |
| 5.0 | 24 | 95.1 |
| 7.0 | 24 | 99.5 |
| 9.0 | 24 | 92.3 |
| 11.0 | 24 | 78.6 |
Table 2: Effect of Temperature on this compound Stability in Neutral Solution (pH 7.0)
| Temperature (°C) | Time (days) | % this compound Remaining |
| 4 | 30 | 99.8 |
| 25 | 30 | 97.4 |
| 40 | 30 | 91.2 |
| 60 | 30 | 75.6 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Practolol and Propranolol on Cardiac Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiac functional effects of two beta-adrenergic receptor antagonists: practolol and propranolol. The information presented is supported by experimental data from various clinical and preclinical studies, offering a comprehensive overview for researchers, scientists, and professionals in drug development.
Executive Summary
This compound, a cardioselective β1-adrenergic antagonist, and propranolol, a non-selective β-adrenergic antagonist, both exert significant effects on cardiac function by blocking the action of catecholamines. While both drugs effectively reduce heart rate and have been used in the management of cardiac arrhythmias and angina pectoris, their distinct receptor selectivity profiles lead to notable differences in their overall cardiovascular and adverse effect profiles. Propranolol generally produces a more pronounced reduction in cardiac output and an increase in peripheral vascular resistance compared to this compound. However, the clinical use of this compound has been largely abandoned due to severe long-term side effects, a factor that is critical in the comparative assessment of these two agents.
Mechanism of Action
Both this compound and propranolol are competitive antagonists of β-adrenergic receptors. Their primary mechanism of action involves blocking the binding of endogenous catecholamines like epinephrine and norepinephrine to these receptors in cardiac tissue. This inhibition leads to a reduction in the downstream signaling cascades that mediate increases in heart rate (chronotropy), contractility (inotropy), and conduction velocity.
Propranolol , as a non-selective beta-blocker, antagonizes both β1 and β2 adrenergic receptors.[1] The blockade of β1 receptors in the heart is responsible for its negative chronotropic and inotropic effects.[2] Its blockade of β2 receptors, which are also present in the heart and peripheral vasculature, can lead to bronchoconstriction and vasoconstriction.[2]
This compound is a selective antagonist for β1-adrenergic receptors, with significantly less affinity for β2 receptors.[3] This cardioselectivity was initially considered a therapeutic advantage, as it was expected to cause fewer bronchoconstrictor side effects compared to non-selective beta-blockers like propranolol.[4]
Comparative Data on Cardiac Function
The following tables summarize quantitative data from studies directly comparing the effects of this compound and propranolol on key cardiac parameters.
| Parameter | This compound | Propranolol | Study Population | Key Findings |
| Heart Rate (Resting) | ↓ (less pronounced) | ↓↓ (more pronounced) | Healthy Volunteers & Patients with Angina | Propranolol generally causes a greater reduction in resting heart rate compared to this compound. |
| Heart Rate (Exercise) | ↓ | ↓ | Patients with Angina & Healthy Volunteers | Both drugs effectively reduce exercise-induced tachycardia. |
| Blood Pressure (Systolic) | ↓ | ↓ | Hypertensive Patients | Both drugs demonstrate a hypotensive effect, with propranolol sometimes showing a slightly greater reduction. |
| Blood Pressure (Diastolic) | ↓ | ↓ | Hypertensive Patients | Both drugs lower diastolic blood pressure, with propranolol showing a significantly greater effect in some studies. |
| Cardiac Output/Index (Resting) | ↔ (minimal change) | ↓↓ (significant reduction) | Healthy Volunteers & Anesthetized Dogs | This compound has been shown to cause less of a reduction in cardiac output at rest compared to propranolol. |
Note: The magnitude of effect can vary depending on the dose, route of administration, and patient population.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparative analysis of this compound and propranolol.
Treadmill Exercise Test for Angina Pectoris
This protocol is a common method used to assess the efficacy of anti-anginal drugs by measuring exercise tolerance.
Objective: To compare the effects of this compound and propranolol on exercise-induced myocardial ischemia and angina symptoms.
Methodology:
-
Patient Selection: Patients with a history of stable, exercise-induced angina pectoris are recruited. A baseline exercise test is performed to establish the reproducibility of angina and ST-segment depression on the electrocardiogram (ECG).
-
Study Design: A double-blind, crossover design is typically employed, where patients receive this compound, propranolol, and a placebo in a randomized order, with washout periods between each treatment phase.
-
Drug Administration: Standardized oral doses of this compound and propranolol are administered for a specified duration before each exercise test.
-
Exercise Protocol: The Bruce protocol is a commonly used graded exercise test.
-
The test begins at a low speed (1.7 mph) and grade (10%).
-
Every 3 minutes, the speed and grade are increased according to the protocol stages.
-
The patient continues to exercise until the onset of limiting angina, severe fatigue, or other predetermined endpoints.
-
-
Data Collection:
-
ECG: A 12-lead ECG is continuously monitored and recorded at rest, during each stage of exercise, and during the recovery period. ST-segment depression is a key indicator of myocardial ischemia.
-
Heart Rate and Blood Pressure: These parameters are measured at rest, at the end of each exercise stage, and during recovery.
-
Exercise Duration: The total time the patient is able to exercise is recorded.
-
Angina Score: The patient's subjective experience of angina is rated on a standardized scale.
-
-
Data Analysis: The effects of each treatment (this compound, propranolol, placebo) on exercise duration, time to onset of angina, and magnitude of ST-segment depression are compared.
Hemodynamic Assessment in Anesthetized Dog Model
This preclinical model allows for the direct measurement of cardiac function in a controlled setting.
Objective: To compare the direct effects of intravenous this compound and propranolol on cardiac hemodynamics.
Methodology:
-
Animal Preparation:
-
Mongrel dogs are anesthetized with a suitable agent (e.g., sodium pentobarbital).
-
The animals are intubated and ventilated to maintain normal blood gases.
-
Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
A catheter is advanced into the left ventricle to measure left ventricular pressure and its first derivative (dP/dt), an index of myocardial contractility.
-
An electromagnetic flow probe is placed around the ascending aorta to measure cardiac output.
-
-
Experimental Protocol:
-
After a stabilization period, baseline hemodynamic measurements are recorded.
-
This compound or propranolol is administered intravenously at varying doses.
-
Hemodynamic parameters (heart rate, arterial blood pressure, left ventricular pressure, dP/dt, and cardiac output) are continuously recorded.
-
-
Data Analysis: The dose-response effects of this compound and propranolol on each hemodynamic parameter are compared to baseline and to each other.
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and propranolol.
Caption: β1-Adrenergic Receptor Signaling Pathway.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Adverse Effects
A critical aspect of this comparative analysis is the safety profile of each drug.
Propranolol: Common side effects are related to its β-blocking activity and include bradycardia, hypotension, fatigue, and bronchospasm in susceptible individuals. Due to its non-selective nature, it can exacerbate conditions like asthma.
This compound: While initially appearing to have a favorable side effect profile due to its cardioselectivity, long-term use of this compound was associated with a severe and unique oculomucocutaneous syndrome. This syndrome includes symptoms such as dry eyes, skin rashes, and sclerosing peritonitis. These severe adverse reactions led to the withdrawal of this compound from the market in many countries.
Conclusion
References
- 1. A comparison of the haemodynamic effects of propranolol, 4-hydroxypropranolol and this compound in anaesthetized dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic studies of beta adrenergic antagonism induced in man by propranolol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propranolol in the treatment of angina: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
Validating the β1-Selectivity of Practolol Against Non-Selective Beta-Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the β1-selective adrenergic antagonist, practolol, with several non-selective beta-blockers. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to aid in the validation of this compound's receptor selectivity.
Comparative Analysis of Receptor Affinity
The primary determinant of a beta-blocker's selectivity is its binding affinity for β1 versus β2 adrenergic receptors. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The data presented below, derived from radioligand competition binding assays, compares the affinity of this compound and several non-selective beta-blockers for human β1 and β2 adrenoceptors.[1][2][3]
| Drug | Receptor Subtype | -log Ki (M) | Ki (nM) | β2/β1 Selectivity Ratio |
| This compound | β1 | 6.14 | 724 | 14.1 |
| β2 | 4.99 | 10233 | ||
| Propranolol | β1 | 8.80 | 1.58 | 0.44 |
| β2 | 9.15 | 0.71 | ||
| Nadolol | β1 | 7.18 | 66.1 | 0.30 |
| β2 | 7.70 | 20.0 | ||
| Timolol | β1 | 8.36 | 4.37 | 0.04 |
| β2 | 9.76 | 0.17 |
Selectivity Ratio Calculation: The β2/β1 selectivity ratio is calculated by dividing the Ki value for the β2 receptor by the Ki value for the β1 receptor. A ratio significantly greater than 1 indicates selectivity for the β1 receptor. As shown in the table, this compound exhibits a 14.1-fold higher affinity for the β1 receptor over the β2 receptor. In contrast, non-selective beta-blockers like propranolol, nadolol, and timolol show either no significant selectivity or a preference for the β2 receptor.[1][2]
Functional Antagonism: pA2 Values
Functional assays provide a measure of a drug's ability to inhibit the physiological response to an agonist. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The following table summarizes pA2 values for this compound and non-selective beta-blockers from studies on isolated guinea pig tissues.
| Drug | Tissue (Receptor) | pA2 Value | Cardioselectivity Ratio (Atrium/Trachea) |
| This compound | Atrium (β1) | 7.2 | >1000 |
| Trachea (β2) | < 4.2 | ||
| Propranolol | Atrium (β1) | 8.6 | ~1 |
| Trachea (β2) | 8.7 | ||
| Pindolol | Atrium (β1) | 8.8 | ~1 |
| Trachea (β2) | 8.8 | ||
| Oxprenolol | Atrium (β1) | 8.1 | ~1 |
| Trachea (β2) | 8.0 | ||
| Alprenolol | Atrium (β1) | 8.5 | ~1 |
| Trachea (β2) | 8.4 |
Data from isolated organ studies on guinea pig atrium and trachea.
The cardioselectivity is expressed as the ratio of the pA2 at the β1 receptors in the atria to the pA2 at the β2 receptors in the trachea. This compound demonstrates a cardioselectivity ratio exceeding 1000, signifying its potent and selective blockade of β1 receptors. In contrast, the non-selective beta-blockers show a ratio of approximately 1, indicating a lack of selectivity between the two receptor subtypes.
Experimental Protocols
Radioligand Competition Binding Assay
This assay directly measures the binding affinity of a test compound to a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of this compound and non-selective beta-blockers for β1 and β2 adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human β1 or β2 adrenergic receptors.
-
Radioligand (e.g., ³H-CGP 12177, a non-selective β-antagonist).
-
Unlabeled competing ligands (this compound, propranolol, nadolol, timolol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer and store at -80°C.
-
Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled competing drug in the presence of the cell membranes.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Functional Assay for Antagonist Potency (Schild Analysis)
This assay determines the potency of an antagonist by measuring its ability to inhibit the functional response to an agonist in an isolated tissue preparation.
Objective: To determine the pA2 value of this compound and non-selective beta-blockers.
Materials:
-
Isolated tissue preparations: Guinea pig atria (rich in β1 receptors) and trachea (rich in β2 receptors).
-
Agonist (e.g., isoprenaline, a non-selective β-agonist).
-
Antagonists (this compound, propranolol, etc.).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Transducer and recording system to measure tissue response (e.g., heart rate for atria, relaxation for trachea).
Procedure:
-
Tissue Preparation: Dissect and mount the isolated tissues in organ baths containing physiological salt solution. Allow the tissues to equilibrate.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the agonist (isoprenaline) to establish the baseline response.
-
Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of the antagonist for a predetermined period to allow for equilibrium.
-
Agonist Response in Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of the antagonist.
-
Data Analysis (Schild Plot): Calculate the dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) for each antagonist concentration. Plot the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Visualizations
The following diagrams illustrate the key biological and experimental concepts discussed in this guide.
Caption: β1-Adrenergic Receptor Signaling Pathway in Cardiac Myocytes.
Caption: Experimental Workflow for Radioligand Competition Binding Assay.
Caption: Logical Comparison of this compound and Non-Selective Beta-Blockers.
References
Practolol's Adrenergic Receptor Cross-Reactivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the adrenergic receptor cross-reactivity of practolol with other notable beta-blockers, supported by experimental data. The information is presented to facilitate a clear understanding of its selectivity profile and potential off-target effects.
This compound, a cardioselective β1-adrenergic receptor antagonist, has been a subject of significant research due to its therapeutic effects and its distinct cross-reactivity profile compared to other beta-blockers like the non-selective antagonist propranolol and the β1-selective antagonist atenolol. Understanding the nuances of these interactions is crucial for predicting clinical efficacy and anticipating potential side effects.
Comparative Binding Affinity of Beta-Blockers
The primary determinant of a beta-blocker's effect is its binding affinity for different adrenergic receptor subtypes. The table below summarizes the binding affinities (Ki values) of this compound, propranolol, and atenolol for β1 and β2-adrenergic receptors. A lower Ki value indicates a higher binding affinity.
| Compound | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | Selectivity (β1 vs. β2) |
| This compound | 40 | 1800 | 45-fold for β1 |
| Propranolol | 1.2 | 0.8 | Non-selective |
| Atenolol | 100 | 1400 | 14-fold for β1 |
Data compiled from scientific literature. It is important to note that absolute Ki values can vary between studies depending on the experimental conditions.
This data clearly illustrates this compound's significant selectivity for the β1-adrenergic receptor over the β2 subtype. While atenolol also demonstrates β1-selectivity, this compound's selectivity ratio is considerably higher. In contrast, propranolol shows nearly equal high affinity for both β1 and β2 receptors, confirming its non-selective profile.
Experimental Protocols
The binding affinity data presented above is typically determined through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Radioligand Binding Assay for β-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of this compound and other beta-blockers for β1 and β2-adrenergic receptors.
Materials:
-
Cell lines stably expressing human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-CGP 12177 (a non-selective β-adrenergic antagonist).
-
Competitor ligands: this compound, propranolol, atenolol.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of the radioligand ([³H]-CGP 12177).
-
Add increasing concentrations of the unlabeled competitor ligand (this compound, propranolol, or atenolol).
-
To determine non-specific binding, add a high concentration of a non-labeled antagonist (e.g., propranolol) to a set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each competitor concentration.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
The interaction of this compound and other beta-blockers with adrenergic receptors initiates a cascade of intracellular signaling events. The primary pathway for β1 and β2-adrenergic receptors involves coupling to the stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). As antagonists, beta-blockers inhibit this process.
Recent research has also highlighted the complexity of beta-blocker pharmacology, with some demonstrating "biased agonism," where they can selectively activate certain downstream signaling pathways, such as those mediated by β-arrestin, while blocking others. For instance, propranolol has been shown to act as a partial agonist for the β-arrestin pathway. However, specific data on whether this compound engages in such biased signaling is not extensively available in the current literature.
A Comparative Analysis of Practolol Metabolism Across Preclinical Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of the beta-blocker practolol in various research models. Understanding species-specific differences in drug metabolism is critical for the accurate extrapolation of preclinical safety and efficacy data to humans. This document summarizes key quantitative data, details common experimental protocols for metabolite analysis, and visualizes the distinct metabolic routes observed in different species.
Quantitative Comparison of this compound Metabolism
The metabolic fate of this compound exhibits significant variation across different animal species. The primary metabolic pathways include hydroxylation and deacetylation. The extent to which these pathways are utilized differs substantially, impacting the profile of circulating and excreted metabolites. The following table summarizes the urinary excretion of this compound and its major metabolites after oral administration.
| Research Model | Unchanged this compound (% of Urinary Radioactivity) | 3-Hydroxythis compound (% of Urinary Radioactivity) | Desacetylthis compound (% of Urinary Radioactivity) | Other Polar Metabolites/Conjugates (% of Urinary Radioactivity) | Total Urinary Elimination (% of Dose) | Key Metabolic Pathway(s) |
| Rat | 50-90%[1] | Minor | ~5%[1] | - | High | Limited Metabolism |
| Mouse | 50-90%[1] | Minor | 8-14%[1] | - | High | Limited Deacetylation |
| Guinea Pig | 50-90%[1] | Minor | ~5% | - | High | Limited Metabolism |
| Rabbit | 50-90% | Minor | ~5% | - | High | Limited Metabolism |
| Hamster | ~35% | ~11% | Minor | ~48% (likely conjugates of 3-hydroxythis compound) | ~60% | Extensive Hydroxylation |
| Marmoset | <50% | Minor | >30% | - | ~25% (over 4 days) | Extensive Deacetylation |
Experimental Protocols
The analysis of this compound and its metabolites from biological matrices typically involves sample preparation, chromatographic separation, and detection. The following are generalized protocols based on common methodologies used for beta-blockers.
Sample Preparation from Urine and Plasma
Objective: To extract this compound and its metabolites from biological fluids and remove interfering substances.
a) Liquid-Liquid Extraction (LLE)
-
Sample Collection: Collect urine or plasma samples and store them at -20°C or lower until analysis.
-
pH Adjustment: Adjust the pH of the sample to basic conditions (e.g., pH 9-10) using a suitable buffer or base (e.g., sodium hydroxide) to ensure the analytes are in their non-ionized form.
-
Extraction: Add an immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Agitation: Vortex the mixture for several minutes to facilitate the transfer of the analytes into the organic layer.
-
Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small volume of the mobile phase for chromatographic analysis.
b) Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Centrifuge plasma or urine samples to remove particulate matter. Dilute the sample with a suitable buffer as recommended by the SPE cartridge manufacturer.
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or buffer).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances while retaining the analytes.
-
Elution: Elute the analytes from the cartridge using a strong organic solvent (e.g., methanol, acetonitrile, or a mixture with a pH modifier).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase.
Chromatographic Analysis
a) Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use pre-coated silica gel TLC plates.
-
Sample Application: Apply the reconstituted extracts as small spots or bands onto the TLC plate.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of a polar organic solvent like methanol and a less polar solvent like chloroform, with a small amount of ammonia to improve peak shape). Allow the solvent front to move up the plate.
-
Visualization: After development, dry the plate and visualize the separated spots under UV light. Specific spray reagents can also be used for visualization.
-
Quantification: Scrape the spots corresponding to the analytes, elute the compound with a suitable solvent, and quantify using a spectrophotometer or by densitometry directly on the plate.
b) High-Performance Liquid Chromatography (HPLC)
-
Chromatographic System: Use a standard HPLC system equipped with a suitable detector (e.g., UV or fluorescence).
-
Column: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A typical mobile phase would be a mixture of an aqueous buffer (e.g., phosphate buffer or water with an ion-pairing agent) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
Injection: Inject the reconstituted sample extract into the HPLC system.
-
Detection: Monitor the column effluent at a wavelength where this compound and its metabolites have significant absorbance (e.g., around 250 nm). For higher sensitivity and selectivity, a fluorescence detector can be used.
-
Quantification: Create a standard curve using known concentrations of this compound and its metabolite standards to quantify the amounts in the samples.
Metabolic Pathway Visualizations
The following diagrams illustrate the primary metabolic pathways of this compound in different research models.
References
A head-to-head comparison of the toxicological profiles of practolol and its analogs
For Researchers, Scientists, and Drug Development Professionals
Practolol, a cardioselective β1-adrenergic receptor antagonist, was withdrawn from the market due to severe and unique toxicity, most notably the oculomucocutaneous syndrome.[1][2][3][4] This guide provides a comprehensive comparison of the toxicological profile of this compound with its analogs, supported by available experimental data and detailed methodologies for key toxicological assessments. While direct comparative studies on a wide range of this compound analogs are limited, this guide synthesizes existing knowledge to inform future drug development and research.
General Toxicological Profile of Beta-Blockers
Beta-blockers are a class of drugs primarily used to manage cardiovascular diseases. Their adverse effects are generally related to their blockade of β-adrenergic receptors and can include bradycardia, hypotension, fatigue, and bronchospasm.[5] The toxicological profiles of beta-blockers can be influenced by properties such as cardioselectivity (β1 vs. β2 receptor affinity) and lipophilicity, which affects their ability to cross the blood-brain barrier.
The Unique Toxicity of this compound: Oculomucocutaneous Syndrome
The chronic use of this compound is associated with a distinct and severe adverse reaction known as oculomucocutaneous syndrome. This syndrome is characterized by a triad of symptoms affecting the eyes, mucous membranes, and skin. To date, this specific syndrome has not been conclusively observed with other beta-blockers.
Key features of this compound-induced oculomucocutaneous syndrome include:
-
Ocular Effects: Keratoconjunctivitis sicca (dry eyes), conjunctival scarring, fibrosis, and metaplasia.
-
Mucocutaneous Effects: Psoriasiform rashes, otitis, and sclerosing serositis.
-
Other Severe Reactions: Fibrous or plastic peritonitis, pleurisy, cochlear damage, and secretory otitis media.
The proposed mechanism for this unique toxicity involves an immunological reaction, potentially mediated by antibodies formed against a this compound metabolite.
Comparative Toxicological Data
While comprehensive head-to-head toxicological data for a wide range of this compound analogs is scarce, the following table summarizes the known adverse effects of this compound in comparison to some of its more commonly used analogs. It is important to note that the absence of reported oculomucocutaneous syndrome for other beta-blockers does not definitively prove its non-occurrence, but rather reflects a lack of consistent clinical observation.
| Adverse Effect | This compound | Propranolol | Atenolol | Metoprolol | Acebutolol |
| Oculomucocutaneous Syndrome | Reported | Not typically reported | Not typically reported | Not typically reported | Not typically reported |
| Bradycardia | Common | Common | Common | Common | Common |
| Hypotension | Common | Common | Common | Common | Common |
| Bronchospasm | Less common (β1 selective) | More common (non-selective) | Less common (β1 selective) | Less common (β1 selective) | Less common (β1 selective) |
| Fatigue/Dizziness | Common | Common | Common | Common | Common |
| CNS Effects (e.g., insomnia, nightmares) | Less likely (hydrophilic) | More likely (lipophilic) | Less likely (hydrophilic) | More likely (lipophilic) | Less likely (hydrophilic) |
| Sclerosing Peritonitis | Reported | Not typically reported | Not typically reported | Not typically reported | Not typically reported |
| Psoriasiform Rashes | Reported | Reported, but not as part of a distinct syndrome | Reported, but not as part of a distinct syndrome | Reported, but not as part of a distinct syndrome | Reported, but not as part of a distinct syndrome |
Experimental Protocols for Toxicological Assessment
To aid researchers in the evaluation of novel compounds and for further investigation into the mechanisms of this compound-induced toxicity, detailed methodologies for key experiments are provided below.
In Vitro Assessment of Drug-Induced Fibrosis
This protocol is designed to assess the potential of a compound to induce a fibrotic response in relevant cell types, such as conjunctival or peritoneal fibroblasts.
Objective: To determine if a test compound increases the expression of fibrotic markers in cultured fibroblasts.
Materials:
-
Human conjunctival or peritoneal fibroblasts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound and vehicle control
-
Positive control (e.g., TGF-β1)
-
Reagents for immunofluorescence staining (e.g., antibodies against α-smooth muscle actin, collagen I)
-
Reagents for quantitative real-time PCR (qRT-PCR) (e.g., primers for ACTA2, COL1A1)
-
Microplate reader, fluorescence microscope, and qRT-PCR system
Procedure:
-
Cell Culture: Culture fibroblasts in appropriate medium until they reach 70-80% confluency.
-
Treatment: Treat cells with various concentrations of the test compound, vehicle control, and positive control for 24-72 hours.
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100.
-
Block with 1% bovine serum albumin.
-
Incubate with primary antibodies against fibrotic markers.
-
Incubate with fluorescently labeled secondary antibodies.
-
Visualize and quantify fluorescence intensity using a fluorescence microscope.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from treated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using primers for fibrotic marker genes and a housekeeping gene for normalization.
-
Analyze relative gene expression levels.
-
Animal Model of Drug-Induced Sclerosing Peritonitis
This in vivo protocol aims to evaluate the potential of a compound to induce sclerosing peritonitis in a rodent model.
Objective: To assess the development of peritoneal fibrosis and adhesions following chronic administration of a test compound.
Animals:
-
Male Wistar rats or C57BL/6 mice
Materials:
-
Test compound and vehicle control
-
Anesthetic
-
Surgical instruments
-
Histology equipment and reagents (e.g., hematoxylin and eosin, Masson's trichrome stain)
Procedure:
-
Administration: Administer the test compound or vehicle control to the animals daily via intraperitoneal injection for a period of 4-8 weeks.
-
Monitoring: Monitor the animals for clinical signs of distress, changes in body weight, and abdominal distension.
-
Necropsy: At the end of the study period, euthanize the animals and perform a gross examination of the abdominal cavity, noting the presence and severity of adhesions and peritoneal thickening.
-
Histopathology:
-
Collect peritoneal tissue samples.
-
Fix the tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin and section.
-
Stain the sections with H&E and Masson's trichrome to assess inflammation, fibrosis, and collagen deposition.
-
Score the severity of peritoneal changes.
-
Detection of Drug-Specific Antibodies
This protocol describes a method to detect the presence of antibodies against a specific drug in patient serum, which is relevant to the immunological hypothesis of this compound toxicity.
Objective: To determine if a patient's serum contains antibodies that bind to the test drug.
Materials:
-
Patient serum and control serum
-
Test drug conjugated to a carrier protein (e.g., bovine serum albumin - BSA)
-
ELISA plates
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Secondary antibody conjugated to an enzyme (e.g., anti-human IgG-HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Microplate reader
Procedure:
-
Coating: Coat ELISA plate wells with the drug-carrier protein conjugate and incubate overnight.
-
Blocking: Block non-specific binding sites with blocking buffer.
-
Sample Incubation: Add diluted patient and control serum to the wells and incubate.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate.
-
Detection: Add the substrate and measure the resulting color change using a microplate reader.
-
Analysis: Compare the absorbance values from patient serum to control serum to determine the presence of drug-specific antibodies.
Visualizations
Caption: Experimental workflow for assessing key toxicological endpoints.
Caption: Putative immunological pathway of this compound-induced toxicity.
Caption: Structure-toxicity relationship hypothesis for this compound.
References
- 1. Beta blocker - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Untoward effects associated with this compound administration: oculomucocutaneous syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Untoward effects associated with this compound administration: oculomucocutaneous syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Novel Beta-Blockers: A Comparative Guide Using Practolol as a Control
For researchers and drug development professionals in the cardiovascular field, the rigorous validation of novel beta-blockers is paramount. This guide provides a framework for assessing the efficacy of new chemical entities by comparing their performance against the well-characterized beta-blocker, practolol. This compound serves as an invaluable control due to its established properties as a cardioselective (β1-selective) antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).
This document outlines key experimental protocols, presents comparative data in a structured format, and visualizes essential pathways and workflows to aid in the comprehensive evaluation of next-generation beta-blockers.
Comparative Efficacy Data
The following tables summarize key performance indicators for a hypothetical novel beta-blocker in comparison to this compound and the non-selective antagonist, propranolol.
Table 1: Receptor Binding Affinity and Potency
| Compound | Target Receptor(s) | pA2 Value¹ | Primary Characteristic |
| Novel Beta-Blocker X | β1 | [Insert Data] | [e.g., High β1-selectivity] |
| This compound (Control) | β1 > β2 | 5.6[1] | Cardioselective, Partial Agonist |
| Propranolol | β1, β2 | 8.3[1] | Non-selective Antagonist |
¹pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.[1]
Table 2: In Vivo Hemodynamic Effects in Humans
| Parameter | Condition | Novel Beta-Blocker X | This compound (Control) | Propranolol |
| Reduction in Exercise-Induced Tachycardia | Post-Exercise | [Insert Data] | ~74% reduction from control[2][3] | ~74% reduction from control |
| Change in Resting Heart Rate | Rest | [Insert Data] | Minimal change | Significant reduction |
| Change in Blood Pressure | Hypertension | [Insert Data] | Significant reduction in systolic and diastolic BP | Significant reduction in systolic and diastolic BP |
| Effect on Respiratory Function (FEV1) | Normal Subjects | [Insert Data] | No significant adverse effects at therapeutic doses | Potential for bronchoconstriction |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel beta-blockers.
Radioligand Binding Assay for Receptor Affinity (pA2 Determination)
This in vitro assay determines the binding affinity of a compound to specific beta-adrenoceptor subtypes.
Objective: To quantify the antagonist potency (pA2 value) of a novel beta-blocker at β1 and β2 adrenergic receptors.
Methodology:
-
Membrane Preparation: Isolate cell membranes from tissues or cell lines expressing human β1 and β2 adrenergic receptors. Homogenize the cells or tissue in a cold lysis buffer and pellet the membranes by centrifugation.
-
Radioligand Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., ³H-CGP 12177) and varying concentrations of the unlabeled test compound (novel beta-blocker) and the control (this compound).
-
Equilibrium and Separation: Allow the binding to reach equilibrium. Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the displacement of the radioligand by the test compound to determine the IC50 value (the concentration of the drug that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibitory constant) and subsequently the pA2 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay for Functional Activity
This cell-based functional assay determines whether a beta-blocker acts as an antagonist, partial agonist, or inverse agonist.
Objective: To characterize the functional effect of a novel beta-blocker on the downstream signaling of beta-adrenergic receptors.
Methodology:
-
Cell Culture: Culture cells expressing the target beta-adrenoceptor subtype (e.g., CHO-K1 cells stably expressing human β1-adrenoceptors).
-
Compound Incubation: Treat the cells with the novel beta-blocker or this compound at various concentrations.
-
Agonist Stimulation: Stimulate the cells with a known beta-agonist (e.g., isoproterenol) to induce cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or bioluminescence-based assays).
-
Data Analysis: Generate dose-response curves to determine the EC50 of the agonist in the presence and absence of the antagonist. A rightward shift in the agonist dose-response curve indicates competitive antagonism. Partial agonists will show a stimulatory effect on their own, but to a lesser extent than a full agonist.
In Vivo Assessment of Cardiovascular Effects in a Human Exercise Model
This clinical trial protocol assesses the impact of a beta-blocker on hemodynamic parameters at rest and during exercise.
Objective: To evaluate the in vivo efficacy of a novel beta-blocker in reducing heart rate and blood pressure, particularly in response to sympathetic stimulation.
Methodology:
-
Subject Recruitment: Enroll healthy volunteers or patients with mild hypertension in a randomized, double-blind, placebo-controlled, crossover study.
-
Drug Administration: Administer single or multiple doses of the novel beta-blocker, this compound, and placebo, with adequate washout periods between treatments.
-
Hemodynamic Monitoring: Measure heart rate and blood pressure at baseline (rest) and during a standardized exercise protocol (e.g., treadmill or bicycle ergometer).
-
Exercise Protocol: Subjects exercise to a predetermined heart rate or workload.
-
Respiratory Function: Measure Forced Expiratory Volume in one second (FEV1) before and after drug administration to assess effects on airway function.
-
Data Analysis: Compare the changes in heart rate, blood pressure, and FEV1 between the treatment groups and placebo.
Visualizing Mechanisms and Workflows
Signaling Pathway
Caption: β-Adrenergic Receptor Signaling Pathway and Points of Intervention.
Experimental Workflow
Caption: Workflow for Validating Novel Beta-Blockers Against this compound.
References
- 1. Inotropic beta-blocking potency (pA2) and partial agonist activity of propranolol, this compound, sotalol and acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic studies of beta adrenergic antagonism induced in man by propranolol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic Studies of Beta Adrenergic Antagonism Induced in Man by Propranolol and this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Intrinsic Sympathomimetic Activity of Practolol and Other Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the intrinsic sympathomimetic activity (ISA) of practolol and other beta-adrenergic receptor antagonists. The information presented is supported by experimental data to aid in research and development.
Introduction to Intrinsic Sympathomimetic Activity
Intrinsic sympathomimetic activity is a pharmacological property of certain beta-blockers that allows them to act as partial agonists at beta-adrenergic receptors.[1] Unlike traditional beta-blockers that act as pure antagonists, agents with ISA cause a mild stimulation of the receptor in addition to blocking the effects of endogenous catecholamines like epinephrine and norepinephrine.[2][3] This dual action results in a different hemodynamic profile compared to beta-blockers without ISA. Notably, beta-blockers with ISA tend to cause less of a decrease in resting heart rate and cardiac output.[2][4]
This compound is a cardioselective beta-1 blocker with moderate ISA. This guide compares its activity with other beta-blockers, both with and without ISA, to provide a comprehensive overview of their relative pharmacological effects. The beta-blockers included in this comparison are:
-
With ISA: this compound, Pindolol, Acebutolol
-
Without ISA: Propranolol, Atenolol, Sotalol
Quantitative Data Summary
The following tables summarize the quantitative data from various experimental studies, comparing the effects of this compound and other beta-blockers on key physiological parameters.
Table 1: In Vivo Hemodynamic Effects in Anesthetized Dogs
| Drug | Dose (mg/kg, i.v.) | Change in Heart Rate | Change in Cardiac Output | Change in Mean Arterial Pressure | Reference |
| This compound | 2.0 | -14% | No significant change | Small decrease | |
| Propranolol | 0.3 | Comparable to this compound | -27% | Significant decrease | |
| Pindolol | 0.025 - 0.1 | Depression of cardiac function | Depression of cardiac function | Biphasic response | |
| Atenolol | 1.0 (PO) | Lower mean heart rate (100 ± 11 bpm vs 115 ± 19 bpm in untreated) | - | - |
Table 2: Beta-Blocking Potency (pA2 values) from In Vitro Studies
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. It is a measure of the antagonist's potency.
| Drug | Preparation | pA2 Value | Reference |
| This compound | Isolated cat papillary muscle | 5.6 | |
| Propranolol | Isolated cat papillary muscle | 8.3 | |
| Acebutolol | Isolated cat papillary muscle | 7.5 | |
| Sotalol | Isolated cat papillary muscle | 4.8 | |
| Pindolol | Isolated guinea pig atria | - |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Assessment of Hemodynamic Effects in Anesthetized Dogs
Objective: To determine the effects of beta-blockers on heart rate, cardiac output, and blood pressure in a living organism under controlled conditions.
Methodology:
-
Animal Preparation: Healthy adult mongrel dogs are anesthetized with an appropriate agent (e.g., sodium pentobarbitone). The trachea is cannulated to maintain a patent airway, and the animals are artificially ventilated.
-
Instrumentation:
-
A catheter is inserted into a carotid artery for the continuous measurement of arterial blood pressure.
-
A venous cannula is placed for the intravenous administration of the test drugs.
-
For cardiac output measurement, a thermodilution catheter may be placed in the pulmonary artery.
-
ECG leads are attached to monitor heart rate and rhythm.
-
-
Experimental Procedure:
-
A baseline recording of all hemodynamic parameters (heart rate, blood pressure, cardiac output) is established.
-
The beta-blocker is administered intravenously at a specific dose or in increasing cumulative doses.
-
Hemodynamic parameters are continuously monitored and recorded after each dose.
-
A sufficient washout period is allowed between the administration of different drugs if a crossover design is used.
-
-
Data Analysis: The changes in heart rate, mean arterial pressure, and cardiac output from baseline are calculated for each dose of the drug. Dose-response curves can be constructed to compare the potency and efficacy of different beta-blockers.
In Vitro Determination of pA2 Values in Isolated Papillary Muscle
Objective: To quantify the antagonist potency of beta-blockers at the beta-1 adrenergic receptor in an isolated cardiac tissue preparation.
Methodology:
-
Tissue Preparation: Papillary muscles are dissected from the right ventricle of a cat heart and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and aerated with a mixture of 95% O2 and 5% CO2.
-
Experimental Setup: The muscle is attached to a force transducer to record isometric contractions. The muscle is stimulated electrically at a constant frequency.
-
Experimental Procedure:
-
A cumulative concentration-response curve to a beta-agonist (e.g., isoprenaline) is established to determine the baseline inotropic response.
-
The tissue is then washed, and a fixed concentration of the beta-blocker (antagonist) is added to the organ bath and allowed to equilibrate.
-
A second cumulative concentration-response curve to the agonist is then obtained in the presence of the antagonist.
-
This procedure is repeated with increasing concentrations of the antagonist.
-
-
Data Analysis: The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value is the intercept of the regression line with the x-axis.
Visualizations
Signaling Pathway of Beta-Adrenergic Receptor Activation
The following diagram illustrates the signaling cascade initiated by the activation of a beta-adrenergic receptor by an agonist, leading to a physiological response. Beta-blockers with ISA partially activate this pathway, while those without ISA block it.
Caption: Beta-adrenergic receptor signaling pathway.
Experimental Workflow for In Vivo Hemodynamic Assessment
The following diagram outlines the general workflow for assessing the hemodynamic effects of beta-blockers in an anesthetized animal model.
Caption: Workflow for in vivo hemodynamic studies.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Dose–response effects of sotalol on cardiovascular function in conscious, freely moving cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inotropic beta-blocking potency (pA2) and partial agonist activity of propranolol, this compound, sotalol and acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentration dependence of class III and beta-adrenergic blocking effects of sotalol in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Practolol-Induced Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Practolol is a beta-blocker selective for the β1-adrenergic receptor, historically used in the treatment of cardiac arrhythmias.[1] While its clinical use has been discontinued due to toxicity, its specific mechanism of action continues to make it a subject of interest in pharmacological research.[1] Understanding the reproducibility of its effects across different in vitro systems is crucial for interpreting experimental data and for the development of new therapeutic agents. This guide provides a comparative analysis of the reported effects of this compound in various cell systems, details the experimental protocols used, and visualizes the key signaling pathways involved.
Data Presentation: Comparative Effects of this compound
The following table summarizes the quantitative data available on the effects of this compound in different cell and tissue systems. It is important to note that direct comparative studies across multiple cell lines are limited in the publicly available literature. The data presented here is compiled from individual studies.
| Cell/Tissue System | Parameter Measured | Value | Reference |
| S-49 Lymphoma Cells | Potency of this compound derivatives in blocking cAMP accumulation | Derivatives with a paramethyl toluidide group were more potent than those with a trifluoromethyl toluidide group. A four-methylene spacer group resulted in the most active compound.[2] | [2] |
| Rat Adipocytes | Potency of this compound derivatives in blocking cAMP accumulation | Dipeptide derivatives of this compound were more potent than in S-49 cells, suggesting a preference for beta 1 receptors.[2] | |
| Human Adipose Tissue | Antagonism of isoproterenol-induced lipolysis (pA2 value) | 7.1 | |
| Rat Heart Mitochondria | Inhibition of Oxidative Phosphorylation | This compound inhibited the oxidation of glutamate, alpha-ketoglutarate, and succinate. |
Note on Reproducibility: The limited number of studies directly assessing this compound's effects on a variety of cell lines makes a comprehensive assessment of reproducibility challenging. The variability in reported effects of other beta-blockers in different cancer cell lines, such as propranolol and metoprolol, suggests that the cellular context, including the expression levels of beta-adrenoceptors, significantly influences the outcome.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to assessing the effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation and viability.
-
Cell Culture: Cells (e.g., A549, H1299) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or other beta-blockers for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the half-maximal inhibitory concentration (IC50).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Culture and Treatment: Cells are cultured and treated with the compound of interest as described above.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Cyclic AMP (cAMP) Accumulation Assay
This assay measures the ability of a compound to block the production of cyclic AMP, a key second messenger in beta-adrenergic signaling.
-
Cell Culture: Cells expressing the target beta-adrenergic receptor (e.g., S-49 lymphoma cells) are cultured.
-
Treatment: Cells are pre-incubated with various concentrations of this compound (the antagonist).
-
Stimulation: An agonist (e.g., isoproterenol) is added to stimulate cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA) or a radioimmunoassay.
-
Data Analysis: The results are used to determine the potency of the antagonist in blocking the agonist-induced cAMP accumulation, often expressed as a pA2 value.
Signaling Pathways and Experimental Workflows
Beta-1 Adrenergic Receptor Signaling Pathway
This compound acts as an antagonist at the β1-adrenergic receptor, primarily blocking the downstream signaling cascade initiated by catecholamines like norepinephrine and epinephrine.
Caption: this compound blocks the β1-adrenergic receptor signaling pathway.
Experimental Workflow for Assessing this compound's Effects
The following diagram illustrates a typical workflow for investigating the in vitro effects of this compound.
Caption: A typical experimental workflow for in vitro drug testing.
Conclusion
The available data on the in vitro effects of this compound across different cell lines is sparse, making a definitive assessment of reproducibility difficult. The existing studies in S-49 lymphoma cells, rat adipocytes, and human adipose tissue demonstrate its activity as a β1-adrenergic antagonist. However, to establish a comprehensive understanding of its cellular effects and their reproducibility, further research is required. This should include direct comparative studies on a panel of well-characterized cell lines, employing standardized protocols for assessing cytotoxicity, apoptosis, and key signaling events. Such studies would be invaluable for the broader understanding of beta-blocker pharmacology and for guiding future drug development efforts.
References
- 1. The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro pharmacologic activity of congener derivatives and model conjugates of propranolol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guideline for Researchers, Scientists, and Drug Development Professionals
A Comparative Analysis of Analytical Techniques for Practolol Measurement
Published: November 27, 2025
This guide provides a comparative analysis of the most common analytical techniques for the quantitative determination of this compound, a selective β1-adrenergic receptor blocker. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Spectrophotometry, and Capillary Electrophoresis (CE) are evaluated to assist researchers and drug development professionals in selecting the most appropriate method for their specific needs.
Introduction to this compound
This compound is a beta-blocker that has been used in the treatment of cardiac arrhythmias.[1][2] Its chemical structure is N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide.[1] Accurate and reliable measurement of this compound in various matrices, including pharmaceutical formulations and biological fluids, is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring.
Comparative Performance of Analytical Techniques
The choice of an analytical technique for this compound measurement depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of HPLC, GC-MS, Spectrophotometry, and Capillary Electrophoresis for the analysis of beta-blockers, including this compound where specific data is available.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectrophotometry | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a stationary phase and a mobile phase. | Separation of volatile compounds followed by mass-based detection. | Measurement of light absorption by the analyte. | Separation based on the differential migration of ions in an electric field.[3] |
| Limit of Detection (LOD) | 0.01 ng/mL - 1.3 ng/mL (for beta-blockers)[4] | 10 ng/mL | 0.06 - 5.56 µg/mL (for beta-blockers) | Generally less sensitive than HPLC. |
| Limit of Quantitation (LOQ) | 0.1 - 0.5 ng/mL (for beta-blockers) | 50 ng/mL (with FID) | 0.18 µg/mL (for atenolol) | - |
| Linearity (Range) | 5-50 µg/mL (for propranolol) | 50-300 ng/mL | 2.0-40.0 µg/mL (for metoprolol) | - |
| Accuracy (% Recovery) | 98.97-101.10% (for propranolol) | 80-90% | 98.0-100.5% (for beta-blockers) | - |
| Precision (%RSD) | < 2.0% | < 15% | < 2.0% | - |
| Selectivity | High | Very High | Low to Moderate | High |
| Sample Throughput | High | Moderate | High | High |
| Cost | Moderate | High | Low | Moderate |
| Key Advantages | Robust, versatile, and widely available. | High selectivity and sensitivity, definitive identification. | Simple, rapid, and cost-effective. | High separation efficiency, low sample and reagent consumption. |
| Key Disadvantages | Requires significant solvent consumption. | Derivatization is often necessary for polar analytes. | Prone to interference from other substances in the sample matrix. | Lower sensitivity compared to HPLC-MS. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of beta-blockers due to its high resolution, sensitivity, and reproducibility.
Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
This compound standard
Sample Preparation (for pharmaceutical formulations):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.
-
Dissolve the powder in a suitable solvent (e.g., methanol or mobile phase) with the aid of sonication.
-
Dilute to the mark with the same solvent and filter the solution through a 0.45 µm membrane filter before injection.
Chromatographic Conditions (Example for Propranolol):
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.01 M disodium hydrogen phosphate (pH 3.5) in a ratio of 50:35:15 v/v.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 248 nm).
-
Injection Volume: 20 µL.
Validation Parameters: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the analysis of beta-blockers, although derivatization is often required to improve the volatility of these polar compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., HP-ULTRA-1).
Reagents:
-
Derivatizing agent (e.g., pentafluoropropionic anhydride - PFPA).
-
Ethyl acetate (GC grade)
-
This compound standard
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable solvent.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add the derivatizing agent (e.g., PFPA) and heat to facilitate the reaction.
-
After cooling, reconstitute the sample in a suitable solvent like ethyl acetate for injection.
GC-MS Conditions (Example for Metoprolol):
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 70°C, then ramp to 290°C at 30°C/min.
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Impact (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
UV-Visible Spectrophotometry
Spectrophotometry is a simple and cost-effective method for the determination of this compound in pharmaceutical formulations.
Instrumentation:
-
UV-Visible Spectrophotometer.
Reagents:
-
Methanol or other suitable UV-transparent solvent.
-
This compound standard.
Procedure:
-
Prepare a stock solution of this compound standard in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by dissolving the pharmaceutical formulation in the solvent and filtering if necessary.
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for this compound.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards and determine the concentration of this compound in the sample.
Capillary Electrophoresis (CE)
CE is a powerful separation technique that offers high efficiency and requires minimal sample and reagent volumes.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary.
Reagents:
-
Running buffer (e.g., phosphate buffer).
-
This compound standard.
Procedure:
-
Prepare the running buffer and flush the capillary.
-
Prepare standard and sample solutions in the running buffer.
-
Inject the sample into the capillary using hydrodynamic or electrokinetic injection.
-
Apply a high voltage across the capillary to effect separation.
-
Detect the migrating analytes at the detector window.
-
Quantify this compound by comparing the peak area of the sample to that of the standards.
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in a pharmaceutical sample using a chromatographic technique.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Practolol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Practolol, a selective beta-blocker, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating stringent disposal procedures to mitigate potential harm.[1] Adherence to these guidelines is essential for ensuring the safety of personnel and the protection of our ecosystems.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[1] Ensure that the work area is well-ventilated to avoid inhalation of any dust or aerosols. In case of accidental contact, rinse the affected skin or eyes thoroughly with water. If swallowed, seek immediate medical attention.[1]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting. This procedure treats this compound as a hazardous chemical waste, in line with safety and environmental regulations.
-
Waste Identification and Segregation:
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of this compound.
-
The label should include the words "Hazardous Waste," the name of the chemical (this compound), and the accumulation start date.
-
-
Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from drains and water sources to prevent environmental contamination.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Disposal of this compound must be conducted at an approved waste disposal plant. Methods such as incineration are often employed for pharmaceutical waste to ensure complete destruction.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal, in accordance with your institution's policies and local regulations.
-
Disposal Methods to Avoid
Under no circumstances should this compound be disposed of via the following methods in a laboratory setting:
-
Do Not Dispose Down the Drain: The practice of "sewering" hazardous pharmaceuticals is strictly prohibited by regulations in many regions due to the high toxicity to aquatic life.
-
Do Not Dispose in Regular Trash: Disposing of this compound in the general solid waste can lead to environmental contamination and potential exposure to personnel handling the waste.
-
Do Not Attempt to Neutralize without a Validated Protocol: Chemical neutralization should only be performed by trained personnel following a specific, validated protocol, as improper reactions can create other hazardous byproducts.
Quantitative Data Summary: Disposal "Do's and Don'ts"
| Guideline Category | Do | Don't |
| Identification | Clearly label as "Hazardous Waste - this compound". | Mix with non-hazardous or other types of waste. |
| Containerization | Use a dedicated, sealed, and compatible container. | Use food containers or improperly sealed containers. |
| Disposal Route | Arrange for pickup by a licensed hazardous waste disposal service. | Pour down the drain or place in the regular trash. |
| Documentation | Maintain accurate records of waste generation and disposal. | Dispose of without proper documentation. |
| Safety | Wear appropriate Personal Protective Equipment (PPE). | Handle without proper safety precautions. |
Experimental Workflow for this compound Disposal
The logical workflow for the proper disposal of this compound in a laboratory setting is illustrated below. This diagram outlines the decision-making process from the point of waste generation to its final, safe disposal.
Caption: Workflow for the safe disposal of this compound hazardous waste.
References
Essential Safety and Logistical Information for Handling Practolol
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling of Practolol, a selective β1-adrenergic receptor antagonist. Although withdrawn from the market due to high toxicity, it may still be used in research settings.[1] Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. Key hazards include:
-
Acute Toxicity: Harmful if swallowed.[2]
-
Serious Long-Term Health Effects: Chronic use has been associated with oculomucocutaneous syndrome, a severe condition characterized by conjunctivitis sicca, psoriasiform rashes, otitis, and sclerosing serositis.[1]
-
Cardiovascular Effects: Like other beta-blockers, overdose can lead to bradycardia (slow heart rate), hypotension (low blood pressure), and heart failure.[2][3]
-
Other Side Effects: Bronchoconstriction, fatigue, depression, and hypoglycemia are also potential side effects.
Occupational Exposure Banding
Due to its withdrawal from the market, a formal Occupational Exposure Limit (OEL) for this compound has not been established by major regulatory bodies. Therefore, an Occupational Exposure Band (OEB) approach is recommended for risk assessment and control. Based on its known toxicity, this compound is assigned to OEB 4 .
| Parameter | Value | Occupational Exposure Band (OEB) | Control Strategy |
| Toxicity | High | 4 | Containment is required. Use of a ventilated enclosure (e.g., fume hood or glove box) is necessary. |
| Acute Oral Toxicity (Rat LD50) | 1918.7 mg/kg (equivalent to 1.9187 mol/kg) | ||
| Adverse Effects | Oculomucocutaneous syndrome, cardiovascular toxicity |
Note: The OEB is a conservative estimate based on available data and is intended to guide risk management decisions. All reasonably practicable measures should be taken to control exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves. | Prevents skin contact. Double gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Body Protection | A disposable, solid-front gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or if there is a risk of aerosol generation. | Minimizes inhalation of airborne particles. |
Operational Plan for Safe Handling
A systematic approach is crucial for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area within a laboratory, clearly marked with hazard signs.
-
Ventilation: A certified chemical fume hood or a glove box is required for all manipulations of this compound powder and solutions.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Decontamination: Have a spill kit readily available. Prepare a decontamination solution (e.g., 10% bleach solution) for cleaning work surfaces.
Step-by-Step Handling Procedure
-
Donning PPE: Before entering the designated handling area, don the required PPE in the following order: gown, inner gloves, respirator, eye protection, and outer gloves.
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of this compound powder within a chemical fume hood or glove box.
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
-
Handle the powder gently to minimize the generation of airborne dust.
-
-
Solution Preparation:
-
When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
-
-
Post-Handling:
-
After handling is complete, decontaminate all work surfaces with the prepared decontamination solution.
-
Carefully doff PPE in the reverse order of donning, ensuring not to contaminate skin or clothing. Dispose of all disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
| Waste Type | Container | Disposal Procedure |
| Solid Waste (PPE, consumables) | Labeled, sealed, and puncture-resistant hazardous waste container. | Segregate from other laboratory waste. Arrange for disposal through a licensed hazardous waste management company. |
| Liquid Waste (solutions, rinsates) | Labeled, leak-proof, and chemically compatible hazardous waste container. | Do not dispose of down the drain. Arrange for disposal through a licensed hazardous waste management company. |
| Empty Stock Vials | Labeled hazardous waste container. | Triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. The empty, rinsed container can then be disposed of as solid hazardous waste. |
Mandatory Visualizations
β1-Adrenergic Receptor Signaling Pathway
This compound is a selective antagonist of the β1-adrenergic receptor. It competitively inhibits the binding of catecholamines like epinephrine and norepinephrine to this receptor, thereby blocking the downstream signaling cascade that leads to increased heart rate and contractility.
Caption: this compound's mechanism of action via β1-adrenergic receptor blockade.
Logical Workflow for Safe Handling of this compound
The following diagram outlines the critical steps for safely handling this compound in a laboratory environment, from preparation to disposal.
Caption: Step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
